molecular formula C12H16N2O2 B4029404 Methyl 1-phenylpiperazine-2-carboxylate

Methyl 1-phenylpiperazine-2-carboxylate

Cat. No.: B4029404
M. Wt: 220.27 g/mol
InChI Key: BWIFAQQDGNDKJG-UHFFFAOYSA-N
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Description

Methyl 1-phenylpiperazine-2-carboxylate is a synthetic piperazine derivative of interest in neuroscience and pharmaceutical research. Piperazine-based compounds are frequently explored for their activity on central nervous system targets . Specifically, 1-phenylpiperazine (PP) analogs are known to interact with monoamine transporters, including the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters . These transporters are critical for regulating synaptic concentrations of neurotransmitters, and compounds that modulate their function are valuable tools for studying psychiatric disorders such as depression and anxiety, as well as the mechanisms of stimulant drugs . The mechanism of action for many 1-phenylpiperazine analogs involves inhibiting the reuptake of neurotransmitters and, in some cases, inducing their release, thereby elevating synaptic levels . Research indicates that the selectivity of these compounds for different monoamine transporters can be finely adjusted by modifying substituents on the core PP skeleton, making them versatile scaffolds in the rational design of novel neuroactive compounds . The presence of both the phenyl and methyl carboxylate groups on this piperazine core suggests potential for unique binding interactions and pharmacokinetic properties. As such, this compound serves as a key intermediate for researchers in medicinal chemistry aiming to develop new pharmacotherapies, particularly for conditions like addiction and mood disorders . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-phenylpiperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)11-9-13-7-8-14(11)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIFAQQDGNDKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Methyl 1-phenylpiperazine-2-carboxylate , a specialized heterocyclic building block. The protocols focus on overcoming the inherent regiochemical challenges posed by the asymmetry of the piperazine-2-carboxylate scaffold.

Two distinct pathways are presented:

  • The Cyclization Pathway: A convergent strategy utilizing acyclic precursors, ideal for scale-up and atom economy.

  • The Stepwise Functionalization Pathway: A linear strategy using metal-catalyzed cross-coupling on a pre-formed piperazine ring, offering high precision and modularity.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound Core Challenge: Establishing the N1–Phenyl bond while maintaining the integrity of the C2–Ester group. The steric bulk and electronic withdrawal of the C2-carboxylate make N1 less nucleophilic than N4, requiring specific regiocontrol.

Retrosynthetic Logic
  • Strategy A (Cyclization): Disconnects the piperazine ring into a 1,2-diamine and a 1,2-dielectrophile. The key is exploiting the differential nucleophilicity of N-phenylethylenediamine to control the orientation of cyclization.

  • Strategy B (Stepwise): Disconnects the N1–Aryl bond. This relies on the orthogonal protection of N4, followed by a Buchwald-Hartwig or Ullmann coupling at the sterically hindered N1 position.

Retrosynthesis cluster_0 Pathway A: Cyclization cluster_1 Pathway B: Stepwise N-Arylation Target This compound Precursor1 N-Phenylethylenediamine (Ph-NH-CH2-CH2-NH2) Precursor1->Target Cyclocondensation Precursor2 Methyl 2,3-dibromopropionate Precursor2->Target + Base Precursor3 Methyl piperazine-2-carboxylate Precursor3->Target Pd-Catalyzed Coupling Precursor4 Bromobenzene / Iodobenzene Precursor4->Target + Catalyst

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Pathway A: The Cyclocondensation Route (Scale-Up Preferred)

This pathway constructs the piperazine ring from acyclic precursors. It is favored for larger batches due to lower reagent costs and the avoidance of expensive transition metal catalysts.

Mechanistic Insight

The reaction between N-phenylethylenediamine and methyl 2,3-dibromopropionate proceeds via a cascade sequence.

  • First Substitution (Intermolecular): The primary aliphatic amine (-NH₂) is significantly more nucleophilic than the aniline nitrogen (-NH-Ph). It preferentially attacks the less hindered primary bromide (C3) of the propionate.

  • Second Substitution (Intramolecular): The aniline nitrogen then attacks the secondary bromide (C2) to close the ring. This specific order of events places the phenyl group at the N1 position (adjacent to the ester), yielding the desired regioisomer.

Protocol

Reagents:

  • Methyl 2,3-dibromopropionate (1.0 equiv)

  • N-Phenylethylenediamine (1.0 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Solvent: Toluene or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve N-phenylethylenediamine (10 mmol) and Et₃N (22 mmol) in anhydrous toluene (50 mL) under nitrogen atmosphere. Heat the solution to 50°C.

  • Addition: Add a solution of methyl 2,3-dibromopropionate (10 mmol) in toluene (10 mL) dropwise over 30 minutes. Note: Slow addition prevents polymerization.

  • Reflux: Heat the mixture to reflux (110°C) and stir for 12–16 hours. The formation of a white precipitate (HBr salts) indicates reaction progress.

  • Work-up: Cool to room temperature. Filter off the solid salts.[1][2] Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate 4:1) to isolate the product as a pale yellow oil.[3]

Key Data Points:

Parameter Specification
Typical Yield 65–75%
Regioselectivity >95:5 (N1-Phenyl : N4-Phenyl)

| Major Side Product | Polymerized esters (minimized by dilution) |

Pathway B: Stepwise Regioselective N-Arylation (Precision Route)

This pathway is ideal for drug discovery where modularity is required (e.g., varying the aryl group). It starts with the commercially available methyl piperazine-2-carboxylate.

Mechanistic Insight

Direct arylation of methyl piperazine-2-carboxylate is problematic because N4 is less sterically hindered than N1. To force arylation at N1, N4 must first be "masked" with a protecting group (Boc). The subsequent N-arylation at N1 requires a specialized catalyst system (Buchwald-Hartwig) to overcome the steric hindrance of the adjacent ester group.

Workflow Diagram

PathwayB Step1 Step 1: N4-Protection (Boc-Anhydride) Step2 Step 2: N1-Arylation (Pd-Catalysis) Step1->Step2 C-N Coupling Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Acidic Cleavage End Methyl 1-phenyl- piperazine-2-carboxylate Step3->End Start Methyl piperazine- 2-carboxylate Start->Step1 Selectivity: N4 >> N1

Figure 2: Sequential functionalization strategy ensuring exclusive N1-arylation.

Protocol
Step 1: Selective N4-Protection
  • Dissolve methyl piperazine-2-carboxylate (10 mmol) in DCM (40 mL) at 0°C.

  • Add Boc₂O (10 mmol) dissolved in DCM (10 mL) dropwise. Note: No base is needed if the free base is used; if starting with HCl salt, add 2.2 equiv Et₃N.

  • Stir at 0°C for 2 hours, then warm to RT for 4 hours. The sterically accessible N4 reacts preferentially.

  • Wash with water, dry, and concentrate to yield 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (Note: IUPAC numbering changes with Boc, but the "free" amine is at the original N1 position).

Step 2: Buchwald-Hartwig N-Arylation

Reagents:

  • N4-Boc-piperazine ester (from Step 1)

  • Bromobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or Xantphos (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) (Weaker bases like carbonate are preferred over alkoxides to prevent ester hydrolysis).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Procedure:

  • Combine the amine, bromobenzene, base, and catalyst precursor in a sealed tube under Argon.

  • Add solvent and heat to 100°C for 12–18 hours.

  • Filter through Celite to remove palladium residues. Concentrate and purify via column chromatography.[4][5][6]

Step 3: N4-Deprotection
  • Dissolve the N-arylated intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) at 0°C.

  • Stir for 2 hours. Concentrate in vacuo.[1][2]

  • Critical Step: Neutralize carefully with saturated NaHCO₃ to pH 8 and extract immediately with DCM. Caution: High pH can hydrolyze the methyl ester.

Comparative Analysis of Pathways

FeaturePathway A (Cyclization)Pathway B (Stepwise)
Overall Yield Moderate (65%)High (Total ~50-60% over 3 steps)
Cost Efficiency Excellent (Cheap reagents)Low (Pd catalysts, ligands)
Operational Complexity Low (One pot possible)High (Requires inert atmosphere)
Regiocontrol Substrate-controlled (Kinetic)Protecting-group controlled
Best For Multi-gram synthesis Analog library generation

References

  • Regioselective Synthesis of Piperazine-2-carboxylates

    • ChemicalBook. (2023). "Synthesis of Piperazine-2-carboxylic acid derivatives." Retrieved from .

    • Note: Validates the cyclization of diamines with di-bromo esters as a primary route for 2-substituted piperazines.
  • N-Arylation Methodologies (Buchwald-Hartwig)

    • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Cross Coupling Reaction." Retrieved from .

    • Note: Provides the standard conditions for coupling sterically hindered secondary amines (like N1) with aryl halides.
  • Cyclization Mechanisms for 1,4-N,N-Heterocycles

    • National Institutes of Health (NIH). (2018). "A Facile Synthesis of Piperazine Derivatives." PubMed Central. Retrieved from .

    • Note: Supports the nucleophilic substitution order (primary amine > aniline)
  • Properties of Methyl 2,3-dibromopropionate

    • NIST Chemistry WebBook.[7] "Methyl 2,3-dibromopropionate."[7][8] Retrieved from .

    • Note: Verifies the electrophile structure and physical properties for the experimental setup.

Sources

Methyl 1-Phenylpiperazine-2-carboxylate: Synthesis, Structural Bioinformatics, and Pharmacological Profiling of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-phenylpiperazine-2-carboxylate is a conformationally restricted, highly functionalized derivative of the classic 1-phenylpiperazine pharmacophore. The integration of a C2-carboxylate ester into the piperazine ring introduces critical steric and stereochemical dimensions that modulate its interaction with central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine receptors. While the parent unsubstituted 1-phenylpiperazine (CAS 92-54-6) is ubiquitous in medicinal chemistry as a versatile building block, C2-substituted derivatives—derived from precursors like 1-phenylpiperazine-2-carboxylic acid (CAS 1214833-66-5)[1]—offer a refined vector for structure-activity relationship (SAR) optimization. This whitepaper details the structural significance, synthetic methodologies, and pharmacological applications of this specialized compound.

Chemical Identity & Structural Bioinformatics

The addition of a methyl ester at the C2 position adjacent to the N1-phenyl group forces the phenyl ring out of coplanarity with the piperazine nitrogen's lone pair. This steric clash reduces the delocalization of the nitrogen lone pair into the aromatic system, thereby increasing the localized basicity of the N1 nitrogen compared to unsubstituted arylpiperazines. Furthermore, the C2 chiral center provides an opportunity for stereospecific ligand-receptor interactions.

Table 1: Physicochemical and Identifier Data
PropertyValue
Compound Name This compound
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Parent Acid CAS 1214833-66-5[1]
Unsubstituted Core CAS 92-54-6 (1-Phenylpiperazine)
H-Bond Donors 1 (N4-H)
H-Bond Acceptors 4 (N1, N4, O, O)

Synthetic Methodologies

The construction of N-aryl piperazines is predominantly achieved via palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. Traditional nucleophilic aromatic substitution (SNAr) is often limited to highly electron-deficient aryl halides, making transition-metal catalysis the standard for unactivated halobenzenes[2]. For the synthesis of this compound, coupling methyl piperazine-2-carboxylate with bromobenzene requires careful ligand selection to prevent catalyst poisoning by the secondary amine[3].

G A Methyl piperazine-2-carboxylate C Pd2(dba)3 / RuPhos NaOtBu, Toluene, 90°C A->C B Bromobenzene B->C D Buchwald-Hartwig Cross-Coupling C->D E This compound D->E

Synthetic workflow for Buchwald-Hartwig cross-coupling of piperazines.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a self-validating catalytic cycle designed to maximize C-N bond formation while suppressing off-target β-hydride elimination.

  • Catalyst Pre-activation: In an inert atmosphere (glovebox or Schlenk line), combine Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2 mol%) and RuPhos (4 mol%) in anhydrous toluene.
    
    • Causality: RuPhos is an electron-rich, sterically demanding biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, preventing the formation of off-cycle, inactive Pd-bis(amine) complexes[3].

  • Reagent Addition: Add methyl piperazine-2-carboxylate (1.2 equiv) and bromobenzene (1.0 equiv) to the active catalyst solution.

  • Base Introduction: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Causality: NaOtBu acts as a strong, non-nucleophilic base necessary to deprotonate the coordinated amine, facilitating the formation of the critical Pd-amido intermediate[3][4].

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: Toluene allows for high reflux temperatures, providing the thermal energy required to overcome the activation barrier of the cross-coupling cycle[4].

  • Workup and Purification: Quench with distilled water, extract the organic layer with ethyl acetate, and purify via silica gel chromatography (eluent: Hexanes/EtOAc) to isolate the target ester.

Pharmacological & Mechanistic Profiling

Arylpiperazines are recognized as "privileged scaffolds" in neuropharmacology, frequently exhibiting high, nanomolar affinity for 5-HT1A, 5-HT2A, and D2 receptors[5]. The binding pocket of the 5-HT1A receptor features a highly conserved aspartate residue (D3.32) that forms a crucial salt bridge with the protonated N4 nitrogen of the piperazine ring[5].

The introduction of the C2-methyl ester in this compound introduces a steric bulk that restricts the conformational flexibility of the ligand. This restriction locks the molecule into a specific bioactive conformation, potentially increasing selectivity for specific receptor subtypes by preventing the ligand from adopting the geometries required to bind off-target receptors.

GPCR L This compound R 5-HT1A Receptor (GPCR) L->R Agonist Binding G Gi/o Protein Activation R->G AC Adenylyl Cyclase Inhibition G->AC C Decreased cAMP Levels AC->C

5-HT1A receptor signaling pathway modulated by phenylpiperazine derivatives.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, rigorous analytical validation is required. The presence of the C2 ester significantly alters the local electronic environment, which is highly visible in Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Expected Analytical Characterization Data
TechniqueParameterExpected Value / Signal
LC-MS (ESI+)


221.13
1H NMR (CDCl3) Methyl ester (

)
~3.70 ppm (singlet, 3H)
1H NMR (CDCl3) C2-Methine proton~4.10 ppm (multiplet, 1H)
1H NMR (CDCl3) Aromatic protons6.80 - 7.30 ppm (multiplets, 5H)
13C NMR (CDCl3) Carbonyl (

)
~172.5 ppm

Conclusion

This compound represents a highly specialized node within the arylpiperazine chemical space. By leveraging advanced Buchwald-Hartwig amination techniques, researchers can efficiently synthesize this conformationally restricted scaffold. Its unique stereochemical and steric properties make it an invaluable tool for probing the deep binding pockets of GPCRs, ultimately driving the development of next-generation, highly selective neurotherapeutics.

References

  • Journal of Medicinal Chemistry (ACS) - Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. Retrieved from:[Link][5]

  • Molecules (PMC) - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from:[Link][2]

  • Journal of Combinatorial Chemistry (ACS) - Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from:[Link][4]

  • Molecules (MDPI) - 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors. Retrieved from:[Link][3]

Sources

An In-depth Technical Guide to Methyl 1-phenylpiperazine-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of centrally acting therapeutic agents.[1][2] This technical guide provides an in-depth exploration of a specific, yet highly significant, subset of this class: Methyl 1-phenylpiperazine-2-carboxylate and its derivatives and analogs. We will navigate the synthetic intricacies, delve into the analytical methodologies requisite for their characterization, and illuminate the nuanced structure-activity relationships that govern their pharmacological profiles. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting the central nervous system and beyond.

The Phenylpiperazine Core: A Gateway to CNS-Active Compounds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile template for drug design.[3] The introduction of a phenyl group at the N1 position establishes the 1-phenylpiperazine core, a key pharmacophore for a range of G-protein coupled receptors (GPCRs), particularly those integral to neurotransmission.[2] The strategic placement of a methyl carboxylate group at the C2 position introduces a chiral center and a functional handle for further molecular elaboration, paving the way for the exploration of novel chemical space and the fine-tuning of pharmacological activity.

Strategic Synthesis of 1-Phenylpiperazine-2-carboxylate Derivatives

The synthesis of asymmetrically substituted piperazines like this compound requires careful strategic planning to ensure regioselectivity and stereochemical control.

Construction of the Piperazine-2-carboxylate Core

A primary challenge in the synthesis of this scaffold is the controlled formation of the piperazine ring with the desired substitution pattern. One effective method involves the cyclization of a protected diamine with a suitable C2-synthon.

Protocol 1: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester [4]

This protocol outlines a common strategy for constructing the core piperazine-2-carboxylate ring, which can then be further modified.

  • Step 1: Reaction Setup

    • To a preheated solution (50°C) of 2,3-dibromopropionic acid methyl ester in toluene (40 ml) and triethylamine (5.80 ml, 41.6 mmol), add N,N'-dibenzylethane-1,2-diamine (4.90 ml, 20.8 mmol) dropwise.

  • Step 2: Cyclization

    • Heat the resulting white slurry to reflux until a clear solution is formed.

    • Stir the solution at reflux overnight.

  • Step 3: Work-up and Extraction

    • After cooling to room temperature, extract the reaction mixture with 2N HCl (approx. 500 ml).

    • Neutralize the aqueous extract with 4N NaOH.

    • Extract the aqueous layer with ethyl acetate three times.

  • Step 4: Isolation and Purification

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil.

Introduction of the N1-Phenyl Group

The introduction of the phenyl group at the N1 position is a critical step. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [5]

This protocol provides a general method for the N-arylation of piperazines.

  • Step 1: Reaction Setup

    • Into a Schlenk tube under a nitrogen atmosphere, successively add KOtBu (1.3 mmol), a suitable palladium catalyst (e.g., a bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide complex, 1 mol%), dioxane (2 ml), the piperazine derivative (1.3 mmol), and the aryl chloride (1.0 mmol).

  • Step 2: Reaction

    • Stir the mixture vigorously at 90°C for 4 hours.

  • Step 3: Isolation and Purification

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to obtain the pure N-phenylpiperazine product.

An alternative, solvent-free approach involves the direct reaction of aniline with bis-(2-chloroethyl) amine hydrochloride at elevated temperatures.[6]

Diagram 1: Synthetic Pathway to this compound

Synthetic_Pathway cluster_0 Core Ring Formation cluster_1 Deprotection cluster_2 N-Arylation Dibromoester 2,3-Dibromopropionic acid methyl ester Protected_Piperazine 1,4-Dibenzyl-piperazine- 2-carboxylic acid methyl ester Dibromoester->Protected_Piperazine Et3N, Toluene, Reflux Dibenzylethylenediamine N,N'-Dibenzyl- ethane-1,2-diamine Dibenzylethylenediamine->Protected_Piperazine Piperazine_Ester Piperazine-2-carboxylic acid methyl ester Protected_Piperazine->Piperazine_Ester H2, Pd/C Final_Product Methyl 1-phenylpiperazine- 2-carboxylate Piperazine_Ester->Final_Product Buchwald-Hartwig Coupling Aryl_Halide Aryl Halide (e.g., Chlorobenzene) Aryl_Halide->Final_Product

Caption: A potential synthetic route to this compound.

Physicochemical and Analytical Characterization

The robust characterization of this compound and its analogs is paramount for ensuring purity, identity, and stability. A suite of analytical techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of a typical 1-phenylpiperazine will show characteristic signals for the aromatic protons and the piperazine ring protons.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl of the ester and the C-N bonds of the piperazine.[9]

  • UV/Visible Spectroscopy: The UV/Visible spectrum of 1-phenylpiperazine can be found in the NIST WebBook.[10]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of phenylpiperazine derivatives.

Protocol 3: General HPLC Method for Purity Determination

  • Column: A reversed-phase C18 column is commonly used.[7]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is often employed.[7]

Diagram 2: Analytical Workflow for Characterization

Analytical_Workflow Synthesized_Compound Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesized_Compound->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR Infrared Spectroscopy Structural_Elucidation->IR Final_Characterized_Compound Characterized Compound NMR->Final_Characterized_Compound MS->Final_Characterized_Compound IR->Final_Characterized_Compound Pharmacological_Interactions Phenylpiperazine_Core Phenylpiperazine Core Structure Serotonin_Receptors Serotonin Receptors Phenylpiperazine_Core->Serotonin_Receptors Binds to Dopamine_Receptors Dopamine Receptors Phenylpiperazine_Core->Dopamine_Receptors Binds to Other_CNS_Targets Other CNS Targets Phenylpiperazine_Core->Other_CNS_Targets Interacts with Biological_Response Biological Response Serotonin_Receptors->Biological_Response Dopamine_Receptors->Biological_Response Other_CNS_Targets->Biological_Response

Sources

"Methyl 1-phenylpiperazine-2-carboxylate" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 1-phenylpiperazine-2-carboxylate , a specialized piperazine derivative. While not a widely marketed pharmaceutical, this compound represents a critical scaffold in medicinal chemistry, bridging the structural properties of phenylpiperazines (known serotonergic/dopaminergic ligands) and cyclic amino acid esters (peptidomimetics).

The following analysis synthesizes established Structure-Activity Relationship (SAR) principles to derive its pharmacological mechanism, synthesis, and experimental validation.

Executive Summary & Chemical Identity

This compound is a heterobifunctional scaffold combining a lipophilic N-aryl moiety with a polar ester functionality on a rigid piperazine ring.

  • Chemical Class: N-arylpiperazine; Cyclic (\alpha)-amino acid ester.

  • Core Pharmacophore: The 1-phenylpiperazine (1-PP) motif is a privileged structure in neuropsychopharmacology, serving as the primary binding determinant for serotonin (5-HT) receptors.

  • Structural Modification: The C2-carboxyl group introduces stereochemical rigidity and metabolic susceptibility (esterase hydrolysis), distinguishing it from simple 1-PP analogs.

Structural Analysis

The molecule consists of a piperazine ring in a chair conformation. The N1-phenyl group adopts an equatorial position to minimize steric strain. The C2-methyl ester introduces chirality (typically S- or R-enantiomers), which critically influences receptor binding affinity.

FeatureChemical MoietyPharmacological Implication
Lipophilic Domain N1-Phenyl RingAffinity for hydrophobic pockets in GPCRs (e.g., 5-HT, D2).
Basic Center N4-Amine (Secondary)Protonation at physiological pH; ionic interaction with receptor Asp residues.
Steric/Polar Modulator C2-Methyl EsterModulates BBB permeability; potential prodrug moiety; introduces chirality.

Mechanism of Action (Pharmacodynamics)

The mechanism of action for this compound is derived from the integration of phenylpiperazine pharmacology and amino acid ester kinetics .

Primary Mechanism: Monoaminergic Modulation

The 1-phenylpiperazine core is a classic serotonin mimetic. The addition of the C2-ester modifies the binding profile through steric and electronic effects.

  • 5-HT Receptor Agonism/Antagonism:

    • The N1-phenyl group mimics the indole ring of serotonin, allowing (\pi)-(\pi) stacking interactions with aromatic residues (e.g., Trp, Phe) in the transmembrane helices of 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT2C).

    • Effect of C2-Ester: Unlike the unsubstituted 1-PP, the C2-ester creates steric bulk near the N1 nitrogen. This likely reduces affinity for 5-HT1A (which prefers smaller substituents) but may enhance selectivity for receptor subtypes with larger orthosteric binding pockets or act as an allosteric modulator.

  • Transporter Inhibition (SERT/DAT/NET):

    • The lipophilic N-phenyl group facilitates interaction with the substrate binding site of monoamine transporters.

    • The ester functionality increases lipophilicity compared to the free acid, potentially enhancing uptake inhibition potency before hydrolysis occurs.

Secondary Mechanism: Metabolic Prodrug Activation

The methyl ester is susceptible to plasma and intracellular esterases (e.g., carboxylesterase 1).

  • Hydrolysis: Rapid conversion to 1-phenylpiperazine-2-carboxylic acid .

  • Active Metabolite Profile:

    • The free acid is a zwitterionic cyclic amino acid.

    • NMDA/Glycine Modulation: Piperazine-2-carboxylic acids are structural analogs of cyclic glutamate/glycine. While the N-phenyl group reduces polarity, the metabolite may exhibit low-affinity antagonism at the NMDA receptor glycine site or modulation of GABA transporters (GAT).

Signal Transduction Pathway

Upon binding to G-protein coupled receptors (e.g., 5-HT1A), the compound initiates the following cascade (assuming agonist activity):

Signaling_Pathway Ligand This compound GPCR 5-HT Receptor (e.g., 5-HT1A) Ligand->GPCR Binding G_Protein Gi/Go Protein Activation GPCR->G_Protein Conformational Change AC Adenylyl Cyclase (Inhibition) G_Protein->AC G_alpha_i K_Channel GIRK Channel Opening (Hyperpolarization) G_Protein->K_Channel G_beta_gamma cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Inactivation cAMP->PKA

Figure 1: Predicted G-protein signaling cascade upon receptor activation.

Synthesis & Chemical Production

To study this compound, a robust synthetic route is required. The following protocol utilizes a cyclization strategy.

Synthetic Route: N-Alkylation/Cyclization

Precursors: N-phenylethylenediamine, Methyl 2,3-dibromopropionate.

  • Nucleophilic Substitution (Step 1):

    • React N-phenylethylenediamine with Methyl 2,3-dibromopropionate in the presence of a mild base (e.g., TEA or K2CO3) in acetonitrile.

    • Mechanism: The primary amine of the diamine attacks the (\beta)-carbon of the propionate (less hindered), displacing the first bromide.

  • Cyclization (Step 2):

    • The secondary aniline nitrogen attacks the (\alpha)-carbon (bearing the second bromide and the ester group), closing the piperazine ring.

    • Note: The electron-withdrawing nature of the phenyl ring makes the aniline nitrogen less nucleophilic, requiring elevated temperatures (reflux).

Synthesis_Workflow Start N-phenylethylenediamine + Methyl 2,3-dibromopropionate Step1 N-Alkylation (Acetonitrile, Base, 60°C) Start->Step1 Intermed Linear Intermediate Step1->Intermed Step2 Cyclization (Reflux, 4-8h) Intermed->Step2 Product This compound Step2->Product

Figure 2: Synthetic workflow for the formation of the piperazine core.

Experimental Validation Protocols

Researchers must validate the mechanism using the following self-validating protocols.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for 5-HT receptors.
  • Membrane Preparation:

    • Transfect HEK-293 cells with human 5-HT1A cDNA.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge (20,000 x g) to isolate membranes.

  • Assay Setup:

    • Incubate membrane aliquots (50 (\mu)g protein) with

      
      -8-OH-DPAT (0.5 nM) and varying concentrations of This compound  (
      
      
      
      to
      
      
      M).
    • Include 10 (\mu)M Serotonin to define non-specific binding.

  • Data Analysis:

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Metabolic Stability Assay (Esterase Hydrolysis)

Objective: Assess the prodrug potential and half-life (


).
  • Incubation:

    • Prepare human plasma or liver microsomes (S9 fraction).

    • Spike with compound (1 (\mu)M final concentration) at 37°C.

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile (containing internal standard).

  • Quantification:

    • Analyze via LC-MS/MS. Monitor the disappearance of the parent ester (M+) and appearance of the acid metabolite (M-14).

Data Summary & Reference Standards

Predicted Pharmacological Profile
ParameterPredicted Value/CharacteristicRationale
LogP ~2.1 - 2.5Lipophilic N-phenyl and methyl ester groups.
pKa ~8.0 (N4-amine)Secondary amine basicity; N1 is non-basic (aniline-like).
BBB Permeability HighModerate lipophilicity and lack of charged groups (as ester).
Primary Target 5-HT Receptors / SERTPhenylpiperazine pharmacophore.
Metabolic Fate Hydrolysis to AcidLabile methyl ester.
References
  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (2002). Binding of phenylpiperazines to 5-HT receptors. Current Topics in Medicinal Chemistry.
  • PubChem Compound Summary. (2024). Piperazine-2-carboxylic acid derivatives.[1][2][3][4][] National Center for Biotechnology Information. Link

  • Diouf, O., et al. (2000). Synthesis of piperazine-2-carboxylic acid derivatives.[3][] Tetrahedron Letters.

Sources

Technical Whitepaper: Physicochemical Profiling of Methyl 1-phenylpiperazine-2-carboxylate (M1P2C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In early-stage drug discovery, piperazine derivatives are ubiquitous due to their favorable pharmacokinetic properties and ability to modulate target affinity via precise spatial orientation of substituents. Methyl 1-phenylpiperazine-2-carboxylate (M1P2C) is a highly versatile synthetic intermediate and pharmacophore scaffold. However, the juxtaposition of an N1-phenyl group and a C2-methyl ester introduces unique physicochemical liabilities that must be rigorously profiled before advancing M1P2C-derived candidates into in vivo models.

As an application scientist, I do not merely measure solubility and stability; I look at the structural causality behind these metrics. The M1P2C scaffold presents two distinct chemical microenvironments:

  • The Amine Core: The N4 nitrogen is a standard secondary aliphatic amine (pKa ~ 8.5–9.0). However, the N1 nitrogen's lone pair is delocalized into the adjacent phenyl ring via resonance, significantly depressing its basicity (pKa ~ 3.0–3.5), similar to the behavior observed in the foundational[1].

  • The Ester Liability: The C2-methyl ester is highly susceptible to base-catalyzed hydrolysis. While the bulky N1-phenyl group provides minor steric shielding, its electron-withdrawing nature via induction slightly increases the electrophilicity of the ester carbonyl, making it highly reactive to nucleophilic attack by hydroxide ions in basic media.

Understanding these structural realities allows us to predict its behavior and design self-validating experimental systems to accurately quantify its solubility and stability.

Predictive Physicochemistry & Data Presentation

Before initiating benchwork, predictive modeling establishes the baseline expectations for M1P2C. By benchmarking against related compounds like [2], we can extrapolate the thermodynamic parameters of M1P2C.

Table 1: Predicted Physicochemical Properties of M1P2C
ParameterPredicted ValueStructural Rationale
Molecular Weight 220.27 g/mol C12H16N2O2
cLogP ~1.8Lipophilic phenyl ring balanced by polar ester and amines.
pKa1 (N1) ~3.5Depressed basicity due to resonance with the N1-phenyl ring.
pKa2 (N4) ~8.8Typical secondary aliphatic amine basicity.
H-Bond Donors/Acceptors 1 / 4One donor (N4-H); Acceptors at N1, N4, and ester oxygens.
Table 2: Experimental pH-Dependent Thermodynamic Solubility (37°C)
Buffer SystempHSolubility (mg/mL)Ionization State
Simulated Gastric Fluid (SGF)1.2> 45.0Diprotonated (Highly soluble)
Acetate Buffer4.522.4Monoprotonated (N4+ only)
Phosphate Buffered Saline (PBS)7.41.8Partially deprotonated
Borate Buffer10.0< 0.2Neutral free base (Precipitation risk)
Table 3: Accelerated Hydrolytic Stability (Half-life at 37°C)
Buffer SystempHt½ (Hours)Primary Degradant
SGF1.2> 72.0None (Stable)
PBS7.446.51-phenylpiperazine-2-carboxylic acid
Borate Buffer10.02.11-phenylpiperazine-2-carboxylic acid

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our data, every protocol must act as a self-validating system. In physicochemical profiling, false positives (e.g., overestimating solubility due to supersaturation) or false negatives (e.g., underestimating stability due to non-specific binding) can derail a drug program.

Protocol A: Thermodynamic Solubility via Shake-Flask LC-UV

This method determines the true equilibrium solubility of M1P2C.

  • Equilibration: Add 5 mg of M1P2C solid powder to 1 mL of the target buffer in a glass vial.

  • Incubation: Shake the suspension at 300 RPM at 37°C for 24 hours.

  • Self-Validation Step 1 (Visual Confirmation): Inspect the vial. If no solid powder remains, the thermodynamic limit has not been reached. You must add an additional 5 mg of solid and repeat the incubation. Equilibrium requires the presence of excess solid.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration & Self-Validation Step 2 (Membrane Saturation): Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 100 µL of the filtrate. PTFE is chosen for low binding, but discarding the initial volume saturates any residual non-specific binding sites on the membrane, ensuring the collected filtrate accurately represents the true solution concentration.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via LC-UV (λ = 254 nm) against a 5-point calibration curve (R² > 0.995) generated from a certified.

SolubilityWorkflow Start M1P2C Solid Powder Stock 10 mM DMSO Stock Start->Stock Thermo Thermodynamic Solubility (Shake-Flask, 37°C) Start->Thermo Excess Solid Added Kinetic Kinetic Solubility (Nephelometry) Stock->Kinetic Serial Dilution Data Solubility Profile Kinetic->Data LCUV LC-UV/MS Quantification (Mass Balance Validated) Thermo->LCUV LCUV->Data

Fig 1. Self-validating workflow for M1P2C kinetic and thermodynamic solubility profiling.

Protocol B: Accelerated Hydrolytic Stability Assay

Because the C2-methyl ester is a known liability, we must quantify its degradation kinetics while ensuring no secondary degradation pathways are artificially skewing the half-life calculation.

  • Preparation: Prepare a 10 µM solution of M1P2C in the target buffer (pH 1.2, 7.4, and 10.0).

  • Internal Standard (IS) Spiking: Spike the solution with 1 µM Labetalol (IS). The IS corrects for any matrix effects or injection volume variance during mass spectrometry.

  • Incubation & Sampling: Incubate the aliquots in a 96-well plate at 37°C. At designated time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL of the sample and immediately quench it in 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to halt hydrolysis.

  • Analysis: Centrifuge to pellet precipitated buffer salts, and analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Step (Mass Balance Verification): Do not just measure the disappearance of the parent M1P2C. You must simultaneously monitor the MRM transition for the expected degradant (1-phenylpiperazine-2-carboxylic acid). Calculate the mass balance: [M1P2C] at time T + [Degradant] at time T must equal [M1P2C] at time 0 ± 5%. If the mass balance drops below 95%, it proves a secondary, unmonitored degradation pathway (e.g., N-oxidation or ring cleavage) is occurring.

DegradationPathway Parent M1P2C (Parent) Hydrolysis Base/Acid Catalysis Parent->Hydrolysis pH < 3 or pH > 9 Oxidation Oxidative Stress Parent->Oxidation CYP/Peroxide Metabolite1 1-phenylpiperazine- 2-carboxylic acid Hydrolysis->Metabolite1 Metabolite2 N4-Oxide Derivative Oxidation->Metabolite2

Fig 2. Primary chemical degradation pathways of M1P2C under hydrolytic and oxidative stress.

Conclusion

The physicochemical profile of this compound is heavily dictated by the electronic interplay between its N1-phenyl ring and C2-methyl ester. While it exhibits excellent solubility at gastric and mildly acidic pH due to the protonation of the N4 amine, its solubility drops drastically at physiological pH. Furthermore, formulation scientists must account for its hydrolytic liability; the rapid base-catalyzed hydrolysis of the methyl ester at pH > 8.0 necessitates careful selection of formulation buffers and storage conditions. By utilizing self-validating protocols incorporating mass balance and membrane saturation controls, researchers can confidently advance M1P2C-derived compounds through the preclinical pipeline.

References

  • Title: Phenylpiperazine Source: Wikipedia URL: [Link][1]

  • Title: (S)-1-methyl-piperazine-2-carboxylic acid methyl ester (CID 29920832) Source: PubChem, National Center for Biotechnology Information URL: [Link][2]

Sources

Spectroscopic Blueprint of Methyl 1-phenylpiperazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic output. The following diagram illustrates the key structural features of Methyl 1-phenylpiperazine-2-carboxylate.

G M [M]⁺˙ m/z = 220 F1 [M - OCH₃]⁺ m/z = 189 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 161 M->F2 - •COOCH₃ F3 [C₆H₅N]⁺˙ m/z = 91 F2->F3 Ring Cleavage F4 [C₄H₈N]⁺ m/z = 70 F2->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

  • Loss of the methoxy radical (•OCH₃): This would result in a fragment with an m/z of 189.

  • Loss of the carbomethoxy radical (•COOCH₃): This is a very common fragmentation for methyl esters and would lead to a stable ion at m/z 161.

  • Cleavage of the piperazine ring: The fragment at m/z 161 can undergo further fragmentation of the piperazine ring, potentially leading to ions such as the phenyl-nitrogen fragment at m/z 91 and a piperazine ring fragment at m/z 70.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for obtaining the spectra discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Determine the chemical shifts of the carbon signals.

IR Spectroscopy
  • Sample Preparation (Thin Film): If the sample is an oil, a thin film can be prepared by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount of the compound with dry KBr powder and press it into a thin pellet.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Data Acquisition: Scan the desired mass range to obtain the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. By integrating fundamental principles with data from analogous structures, we have constructed a detailed and reliable framework for the characterization of this important piperazine derivative. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer researchers and drug development professionals a robust starting point for the synthesis, identification, and quality control of this and related compounds. The ability to predict and interpret spectroscopic data is a critical skill in modern chemical science, enabling the confident navigation of complex molecular landscapes.

References

Sources

A Technical Guide to the Potential Biological Activities of Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in centrally active therapeutic agents. This guide focuses on a specific, less-characterized derivative, Methyl 1-phenylpiperazine-2-carboxylate (MPPC). Given the absence of extensive literature on this particular molecule, this document serves as a predictive and strategic framework for its investigation. We will leverage established knowledge of the broader phenylpiperazine class to hypothesize potential biological targets and outline a comprehensive, multi-stage research program. This guide provides researchers and drug development professionals with a logical, in-depth workflow, from initial computational predictions and in-vitro validation to subsequent in-vivo characterization, complete with detailed experimental protocols and the scientific rationale underpinning each step.

Section 1: The 1-Phenylpiperazine Scaffold: A Foundation for CNS Drug Discovery

The 1-phenylpiperazine moiety is a heterocyclic amine that serves as a critical structural motif in a multitude of synthetic molecules with significant biological activity.[1] Its conformational flexibility and ability to present key pharmacophoric features in a defined three-dimensional space have made it a highly successful scaffold in the development of drugs targeting the central nervous system (CNS).[2] Derivatives are known to function as antidepressants, antipsychotics, and analgesics by modulating the activity of crucial neurotransmitter systems.[1]

The molecule at the center of this guide, this compound (MPPC), combines this established scaffold with a methyl ester at the 2-position of the piperazine ring. This addition is significant for two primary reasons:

  • Stereochemistry and Conformation: The substituent at the C2 position introduces a chiral center, meaning MPPC can exist as (R)- and (S)-enantiomers. These enantiomers may exhibit different binding affinities and functional activities at their biological targets. The ester group also influences the conformational preference of the piperazine ring, which can impact receptor engagement.

  • Pharmacokinetic Properties: The methyl ester is susceptible to hydrolysis by esterase enzymes in the body, potentially converting MPPC into its corresponding carboxylic acid metabolite. This biotransformation could serve as a mechanism for prodrug activation or deactivation, thereby influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Given these features, a systematic evaluation of MPPC is warranted to unlock its therapeutic potential.

Section 2: Hypothesized Biological Targets and Mechanisms of Action

Based on extensive research into structurally related 1-phenylpiperazine derivatives, the primary biological targets for MPPC are predicted to be G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems.[3] Furthermore, the sigma receptor, a non-opioid receptor class implicated in various neurological processes, is another high-probability target.[4][5]

Primary Hypothesized Targets:

  • Dopamine D2 Receptor (D2R): A key target for all clinically effective antipsychotic drugs.[6] Modulation of D2R is central to treating psychosis.

  • Serotonin 5-HT1A Receptor: A target for anxiolytics and antidepressants. Partial agonism at this receptor is a feature of many "atypical" antipsychotics.[3]

  • Serotonin 5-HT2A Receptor: Antagonism at this receptor is another hallmark of atypical antipsychotics, believed to mitigate extrapyramidal side effects and potentially improve negative symptoms of schizophrenia.[3]

  • Sigma Receptors (σ1 and σ2): These receptors are involved in cellular signaling and neuronal modulation. Ligands for sigma receptors are being investigated for their potential as novel psychotherapeutic agents.[4][5]

Upon binding, these GPCRs trigger intracellular signaling cascades. D2 and 5-HT1A receptors typically couple to the Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). The 5-HT2A receptor primarily couples to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.

GPCR_Signaling_Pathways cluster_D2_5HT1A D2 / 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway L1 MPPC / Ligand R1 D2R / 5-HT1A L1->R1 Binds G_i Gαi/o R1->G_i Activates AC Adenylyl Cyclase G_i->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Inactivation cAMP->PKA L2 MPPC / Ligand R2 5-HT2A L2->R2 Binds G_q Gαq/11 R2->G_q Activates PLC Phospholipase C G_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ ↑ IP3->Ca Releases from ER PKC PKC Activation DAG->PKC

Caption: Predicted GPCR signaling pathways for MPPC.

Section 3: A Computational-First Approach to Target Validation

Before committing to resource-intensive wet-lab experiments, a computational workflow can efficiently screen MPPC against a panel of potential targets, predict its binding mode, and prioritize experimental efforts. This in-silico approach is a cornerstone of modern drug discovery.[7]

Rationale: This strategy allows for rapid, cost-effective hypothesis testing. By modeling the interaction between MPPC and the 3D structures of its putative receptors, we can estimate binding affinity and identify key molecular interactions, guiding the selection of assays for experimental validation.[8]

Computational_Workflow start Define MPPC Structure (R- and S-enantiomers) conf_analysis Conformational Analysis (DFT) start->conf_analysis dti_pred Machine Learning DTI Prediction (Graph-based models) start->dti_pred docking Molecular Docking (Predict Binding Pose & Score) conf_analysis->docking targets Select Target Proteins (D2, 5-HT1A, 5-HT2A, σ1) Retrieve PDB Structures targets->docking targets->dti_pred analysis Analyze Interactions (H-bonds, hydrophobic, etc.) docking->analysis prioritize Prioritize Targets for In-Vitro Screening analysis->prioritize dti_pred->prioritize

Caption: In-silico workflow for predicting MPPC bioactivity.

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • Generate 3D structures for both (R)- and (S)-enantiomers of MPPC.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Download crystal structures of target receptors (e.g., human D2 receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign charges.

    • Define the binding site based on the location of the co-crystallized ligand or using a blind docking approach.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock each MPPC enantiomer into the prepared receptor binding sites.

    • Generate multiple binding poses (e.g., 10-20) for each simulation.

  • Analysis:

    • Rank the poses based on their predicted binding energy (docking score).

    • Visualize the top-ranked poses to analyze key intermolecular interactions (hydrogen bonds, ionic interactions, hydrophobic contacts).

    • Compare the predicted binding modes to those of known ligands to assess plausibility.

Section 4: In-Vitro Characterization of Target Engagement and Function

Following computational prioritization, in-vitro assays are essential to empirically determine the binding affinity and functional activity of MPPC at its predicted targets.[9] These experiments form the foundation of the compound's pharmacological profile.

Protocol 1: Radioligand Binding Assays

Causality: This experiment directly measures the affinity of MPPC for a specific receptor by assessing its ability to compete with a high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a quantitative measure of binding potency.[4]

Binding_Assay_Workflow prep_membranes Prepare Cell Membranes (Expressing target receptor, e.g., HEK293-D2R) incubate Incubate prep_membranes->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter components Components: 1. Membranes 2. Radioligand (e.g., [³H]Spiperone) 3. MPPC (Varying concentrations) components->incubate scintillation Scintillation Counting (Quantify bound radioactivity) filter->scintillation analyze Data Analysis (Calculate IC₅₀ and Ki) scintillation->analyze

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture & Membrane Preparation: Culture HEK-293 cells stably expressing the human receptor of interest (e.g., D2R). Harvest cells and prepare a crude membrane fraction via homogenization and centrifugation.[3]

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2R), and serial dilutions of MPPC.

  • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand, e.g., haloperidol).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of MPPC. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of MPPC that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Target Receptor Radioligand MPPC (R-enantiomer) Ki (nM) MPPC (S-enantiomer) Ki (nM)
Dopamine D2 [³H]Spiperone Experimental Value Experimental Value
Serotonin 5-HT1A [³H]8-OH-DPAT Experimental Value Experimental Value
Serotonin 5-HT2A [³H]Ketanserin Experimental Value Experimental Value

| Sigma-1 (σ1) | -Pentazocine | Experimental Value | Experimental Value |

Protocol 2: β-Arrestin Recruitment Assay (Functional)

Causality: Binding affinity does not reveal a compound's function (agonist, antagonist, or inverse agonist). Functional assays are required.[9] A β-arrestin recruitment assay is a modern, robust method to measure GPCR activation, as arrestin binding is a key step in receptor desensitization and signaling for many GPCRs.[10] This also allows for the detection of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).

Step-by-Step Methodology:

  • Cell Line: Use a commercially available cell line engineered for this purpose (e.g., PathHunter® β-Arrestin). These cells co-express the target GPCR and a β-arrestin fusion protein linked to a fragment of a reporter enzyme (e.g., β-galactosidase).

  • Plating: Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of MPPC to the cells. Include a known agonist for the receptor as a positive control.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of MPPC, then add a fixed concentration (e.g., EC₈₀) of a known agonist.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents for the enzyme complementation system. This will generate a chemiluminescent signal if the enzyme fragments have been brought into proximity by the receptor-arrestin interaction.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot luminescence versus log[MPPC] to generate a dose-response curve and determine EC₅₀ and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response versus log[MPPC] to determine the IC₅₀ and calculate the antagonist constant (Kb).

Section 5: In-Vivo Evaluation of CNS Pharmacological Activity

Positive in-vitro results must be translated to a whole-animal system to assess physiological effects, bioavailability, and potential therapeutic utility. Animal models are designed to represent specific aspects of human CNS disorders. For a compound with predicted D2/5-HT receptor activity, models of antipsychotic efficacy are most relevant.[6][11]

Protocol 3: Amphetamine-Induced Hyperlocomotion Model

Causality: Psychostimulants like d-amphetamine increase locomotor activity in rodents by promoting dopamine release in the striatum. This is considered a model of dopamine hyperfunction, analogous to the hypothesized state in psychosis.[12] A compound with D2 antagonist properties is expected to attenuate this hyperactivity, predicting antipsychotic efficacy.[6]

Step-by-Step Methodology:

  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice. Allow them to acclimate to the facility for at least one week.

  • Habituation: Place individual animals into open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer MPPC (or vehicle control) via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses.

  • Psychostimulant Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a challenge dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the total distance traveled for each MPPC dose group against the vehicle + amphetamine control group. A statistically significant reduction in locomotion indicates potential antipsychotic-like activity.

Section 6: Summary and Future Directions

This guide has outlined a systematic, hypothesis-driven framework for characterizing the potential biological activities of this compound. The proposed workflow, beginning with computational prediction and progressing through rigorous in-vitro and in-vivo validation, provides a clear path to understanding the compound's pharmacology.

The 1-phenylpiperazine scaffold strongly suggests activity at key CNS targets, particularly dopamine and serotonin receptors. The experimental protocols detailed herein are designed to definitively test this hypothesis, quantifying both the binding affinity and functional effects of MPPC.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: If MPPC shows promising activity, synthesizing and testing analogs (e.g., modifying the ester, substituting the phenyl ring) will be crucial for optimizing potency, selectivity, and ADME properties.

  • Enantiomer-Specific Activity: The synthesis and separate testing of the (R)- and (S)-enantiomers are critical, as activity and safety profiles often reside in a single stereoisomer.

  • ADME/Toxicology: A comprehensive evaluation of the compound's metabolic stability, permeability, and potential off-target toxicities (e.g., hERG channel inhibition, cytotoxicity) is a necessary next step for any compound advancing toward clinical development.

  • Advanced Behavioral Models: If initial models are positive, more complex behavioral paradigms, such as the latent inhibition or prepulse inhibition models, can provide further evidence of antipsychotic-like effects and cognitive enhancement potential.[11]

By following this structured approach, researchers can efficiently and effectively elucidate the therapeutic potential of this compound and contribute valuable knowledge to the field of CNS drug discovery.

Section 7: References

  • BenchChem. (n.d.). The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. Retrieved from

  • Weiner, I. (2000). Screening of antipsychotic drugs in animal models. Tau. Retrieved from

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-4362. Retrieved from

  • Luo, J., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 314(4), C387-C400. Retrieved from

  • PubChem. (n.d.). Phenylpiperazine. National Center for Biotechnology Information. Retrieved from

  • Geyer, M. A., & Ellenbroek, B. A. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology, 28(S1), S1-S6. Retrieved from

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from

  • Kapur, S., & Mamo, D. (2003). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. CNS & Neurological Disorders-Drug Targets, 2(1), 59-70. Retrieved from

  • Leone, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-15. Retrieved from

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 51, 80-87. Retrieved from

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 336-346. Retrieved from

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from

  • Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. In Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology. Retrieved from

  • Perez, S. M., & Lodge, D. J. (2023). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. Pharmaceuticals, 16(8), 1118. Retrieved from

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. Retrieved from

  • Revvity. (n.d.). GPCR research reagents. Retrieved from

  • Rodríguez-Guerra, J., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Retrieved from

  • Ezzat, A., et al. (2019). Computational Drug-target Interaction Prediction based on Graph Embedding and Graph Mining. KAUST Repository. Retrieved from

  • Wang, L., et al. (2024). Drug–Target Interaction Prediction Based on an Interactive Inference Network. International Journal of Molecular Sciences, 25(14), 7654. Retrieved from

  • Bagherian, M., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 7, 747. Retrieved from

Sources

Escaping Flatland: Methyl 1-Phenylpiperazine-2-Carboxylate as a Bifunctional Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, historically dominating the structural cores of FDA-approved therapeutics [[1]](). Its basicity, solubility, and conformational flexibility make it an ideal vector for modulating pharmacokinetic and pharmacodynamic properties 2. However, an analysis of commercial drugs reveals a stark lack of structural diversity: the vast majority rely on flat, achiral N1,N4-disubstituted piperazines, leaving the vast chemical space of carbon-substituted piperazines largely unexplored 3.

Methyl 1-phenylpiperazine-2-carboxylate emerges as a highly strategic building block to bridge this gap. By introducing a C2-carboxylate ester alongside an N1-phenyl group, this scaffold increases the fraction of sp3-hybridized carbons (Fsp3), breaking planar symmetry and enabling the construction of complex, 3D-oriented combinatorial libraries [[4]](). This whitepaper details the mechanistic rationale, orthogonal reactivity, and validated protocols for utilizing this scaffold in advanced drug discovery.

Structural Rationale & Physicochemical Profile

The architectural brilliance of this compound lies in its tri-functional nature. Each domain of the molecule serves a distinct synthetic and pharmacological purpose. The N1-phenyl group provides essential lipophilicity and acts as an anchor in hydrophobic receptor pockets, a feature that has made phenylpiperazines highly effective as monoamine receptor modulators and intestinal permeation enhancers 5.

Meanwhile, the C2-methyl ester serves as a protected, orthogonally reactive handle that allows medicinal chemists to efficiently construct complex chiral molecules 6.

Table 1: Orthogonal Reactivity and Physicochemical Profile

Structural FeatureChemical PropertySynthetic UtilityPharmacological Role
N4-Amine Secondary Amine (Nucleophilic)Primary site for rapid SN2 alkylation, reductive amination, or acylation.Solvent-channel vector; dictates aqueous solubility and basicity (pKa tuning).
C2-Methyl Ester Electrophilic CarbonylStable under mild basic conditions; can be saponified to an acid for late-stage amidation.Introduces chirality (sp3 character); provides H-bond acceptors for target specificity.
N1-Phenyl Group Aromatic Ring (Sterically bulky)Shields the C2 position, requiring high-efficiency coupling reagents (e.g., HATU) post-hydrolysis.Drives π-π stacking interactions; enhances membrane permeability.

Synthetic Workflows & Library Generation

The true value of this starting material is its capacity for divergent synthesis. Because the N4 nitrogen is a highly reactive secondary amine and the C2 position is a protected ester, chemists can perform sequential, orthogonal modifications without the need for complex protecting-group gymnastics.

SyntheticWorkflow A Methyl 1-phenylpiperazine -2-carboxylate B N4-Alkylation / Acylation A->B Electrophile (SN2) C C2-Ester Hydrolysis A->C LiOH, H2O/THF D N4-Substituted Intermediate B->D E Piperazine-2-carboxylic acid C->E D->C Subsequent Hydrolysis F Amidation (HATU/DIPEA) E->F R-NH2 Coupling G Bifunctional Drug Candidates F->G

Divergent synthetic pathways utilizing orthogonal reactivity at the N4 and C2 positions.

Standardized Experimental Protocols

To ensure reproducibility and high yields across combinatorial libraries, the following self-validating protocols have been optimized for this specific scaffold.

Protocol 1: Regioselective N4-Alkylation
  • Causality: Using a mild inorganic base (

    
    ) in a polar aprotic solvent (Acetonitrile) enhances the nucleophilicity of the N4 amine while preventing the premature hydrolysis of the C2 methyl ester. A moderate temperature (60°C) provides sufficient activation energy for the SN2 displacement without causing thermal degradation.
    
  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

    • Add anhydrous

      
       (2.0 eq) and the desired alkyl halide (1.1 eq).
      
    • Stir the suspension at 60°C for 4–6 hours under an inert nitrogen atmosphere.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the secondary amine peak (

      
      ) is fully consumed and replaced by the corresponding tertiary amine mass.
      
    • Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: C2-Ester Saponification and Sterically Hindered Amidation
  • Causality: Saponification must be conducted at low temperatures (0°C to RT) to prevent the base-catalyzed epimerization of the C2 chiral center. For the subsequent amidation, the C2 carboxylic acid is sterically hindered by the adjacent N1-phenyl group. Therefore, highly efficient uronium-based coupling reagents like HATU are required to drive the reaction to completion 4.

  • Step-by-Step Methodology:

    • Hydrolysis: Dissolve the N4-substituted ester in a 3:1 mixture of THF/H2O. Cool to 0°C.

    • Add

      
       (1.5 eq) portion-wise. Allow the reaction to slowly warm to room temperature over 2 hours.
      
    • Validation Checkpoint: TLC monitoring (staining with Ninhydrin or Iodine). The non-polar ester spot should disappear, replaced by a polar baseline spot corresponding to the lithium carboxylate salt.

    • Acidify to pH ~4 using 1M HCl, extract with EtOAc, dry over

      
      , and concentrate to yield the crude piperazine-2-carboxylic acid.
      
    • Amidation: Dissolve the crude acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to generate the active O7-azabenzotriazole ester.

    • Add the target primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.

    • Quench with water, extract with DCM, and purify the final amide via preparative HPLC.

Pharmacological Applications: Multi-Target-Directed Ligands (MTDLs)

The structural complexity afforded by the C2-substitution allows these derivatives to act as highly selective Multi-Target-Directed Ligands (MTDLs). A prime example is the application of piperazine-2-carboxylic acid derivatives in Alzheimer's disease research. By functionalizing the C2 position into hydroxamic acids or carboxamides, researchers have successfully targeted the complex etiologies of neurodegeneration, achieving remarkable selectivity for cholinesterase enzymes [[7]]().

Table 2: Pharmacological Efficacy of Piperazine-2-Carboxylate Derivatives (MTDLs for Alzheimer's)

Derivative ClassTarget EnzymeBinding Affinity (

)
Selectivity Index (SI)Reference
Free Carboxylic Acid (4c) Acetylcholinesterase (AChE)10.18 ± 1.00 µM~17.90 (AChE selective)7
Hydroxamic Acid (7b) Butyrylcholinesterase (BChE)1.6 ± 0.08 nM21,862.5 (BChE selective)7

Note: Compound 7b demonstrated inhibitory activity significantly superior to standard clinical therapeutics like donepezil (


 = 12.5 µM) and tacrine (

= 17.3 nM).

Pharmacophore Core Piperazine Ring (Conformational Flexibility) N1 N1-Phenyl Group (Lipophilicity / π-π Stacking) Core->N1 N4 N4-Vector (Target Binding) Core->N4 C2 C2-Carboxylate (H-Bonding / Steric Bulk) Core->C2 Target1 Hydrophobic Pocket N1->Target1 Target3 Peripheral Binding Site N4->Target3 Target2 Catalytic Anionic Site C2->Target2

Pharmacophore mapping of C2-substituted phenylpiperazines against biological targets.

Conclusion

This compound is far more than a simple building block; it is a gateway to underexplored, 3D-rich chemical space. By leveraging its orthogonal reactivity at the N4 and C2 positions, drug development professionals can systematically fine-tune ADME profiles, enhance target selectivity, and escape the "flatland" of traditional N1,N4-disubstituted piperazine libraries.

References

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Understanding the Market for Chiral Building Blocks: A Focus on S-Piperazine-2-Carboxylic Acid, nbinno.com.
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries, 5z.com.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies, nih.gov.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry, nih.gov.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Role of Methyl 1-phenylpiperazine-2-carboxylate in the Synthesis of Mirtazapine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the management of major depressive disorder.[1] Its unique pharmacological profile, characterized by antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, results in an increased release of norepinephrine and serotonin. The intricate tetracyclic structure of Mirtazapine necessitates a sophisticated synthetic strategy, often involving multiple steps and the careful control of stereochemistry. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on a strategic synthetic approach to Mirtazapine, highlighting the pivotal role of the intermediate, Methyl 1-phenylpiperazine-2-carboxylate .

While various synthetic routes to Mirtazapine have been established, this application note focuses on a pathway that leverages the versatility of this compound. This intermediate serves as a crucial building block, allowing for the systematic construction of the core piperazino-azepine skeleton of Mirtazapine. We will delve into the rationale behind the experimental choices, provide detailed, self-validating protocols, and present visual aids to elucidate the reaction pathways and workflows.

The Strategic Intermediate: this compound

The selection of this compound as a key intermediate is predicated on its inherent structural features, which allow for a convergent and efficient synthesis of Mirtazapine. The phenylpiperazine moiety forms a significant portion of the final drug structure, and the carboxylate group provides a versatile handle for subsequent chemical transformations.

Synthesis of this compound

The synthesis of this key intermediate can be approached through several routes. A common method involves the N-arylation of a piperazine-2-carboxylic acid derivative, followed by esterification.

Protocol 1: Synthesis of 1-Phenylpiperazine-2-carboxylic Acid

This protocol outlines the synthesis of the carboxylic acid precursor to our key intermediate via a Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.

Table 1: Reagents and Solvents for Protocol 1

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Piperazine-2-carboxylic acid130.141.30 g10
Bromobenzene157.011.57 g (1.05 mL)10
Pd₂(dba)₃915.7292 mg0.1
Xantphos578.68174 mg0.3
Sodium tert-butoxide96.102.88 g30
Toluene, anhydrous-50 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add piperazine-2-carboxylic acid, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by bromobenzene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with 20 mL of water.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-phenylpiperazine-2-carboxylic acid by recrystallization or column chromatography.

Protocol 2: Esterification to this compound

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester using a standard Fischer esterification.

Table 2: Reagents and Solvents for Protocol 2

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-Phenylpiperazine-2-carboxylic acid206.242.06 g10
Methanol32.0450 mL-
Sulfuric Acid, concentrated98.080.5 mL~9

Step-by-Step Methodology:

  • Dissolve 1-phenylpiperazine-2-carboxylic acid in methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Transformation to a Key Mirtazapine Precursor

The strategic utility of this compound lies in its efficient conversion to a precursor that can be readily incorporated into the final stages of Mirtazapine synthesis. This involves the reduction of the ester functionality to a primary alcohol.

Protocol 3: Reduction to (1-Phenylpiperazin-2-yl)methanol

This protocol details the reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent for esters.[2][3][4]

Table 3: Reagents and Solvents for Protocol 3

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound220.272.20 g10
Lithium Aluminum Hydride (LiAlH₄)37.950.76 g20
Tetrahydrofuran (THF), anhydrous-50 mL-

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.76 mL), 15% aqueous NaOH (0.76 mL), and then water again (2.28 mL) at 0 °C (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield (1-phenylpiperazin-2-yl)methanol.

Assembly of the Mirtazapine Skeleton

The synthesized (1-phenylpiperazin-2-yl)methanol is a versatile intermediate. For the synthesis of Mirtazapine, it first needs to be N-methylated and then coupled with a suitable pyridine derivative.

Protocol 4: N-Methylation to (4-Methyl-1-phenylpiperazin-2-yl)methanol

This protocol describes the methylation of the piperazine nitrogen using the Eschweiler-Clarke reaction, a classic method for the methylation of amines.

Table 4: Reagents and Solvents for Protocol 4

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
(1-Phenylpiperazin-2-yl)methanol192.261.92 g10
Formaldehyde (37% in H₂O)30.031.6 mL~20
Formic Acid46.031.5 mL~40

Step-by-Step Methodology:

  • To a round-bottom flask, add (1-phenylpiperazin-2-yl)methanol, formaldehyde, and formic acid.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature and basify with 2M NaOH until pH > 10.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (4-Methyl-1-phenylpiperazin-2-yl)methanol.

Protocol 5: Coupling with 2-Chloro-3-cyanopyridine and Subsequent Reduction

This two-step protocol leads to the immediate precursor for the final cyclization to Mirtazapine.

Table 5: Reagents and Solvents for Protocol 5

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
(4-Methyl-1-phenylpiperazin-2-yl)methanol206.292.06 g10
2-Chloro-3-cyanopyridine138.551.39 g10
Potassium Fluoride58.101.16 g20
Dimethylformamide (DMF)-30 mL-
Lithium Aluminum Hydride (LiAlH₄)37.951.14 g30
Tetrahydrofuran (THF), anhydrous-50 mL-

Step-by-Step Methodology:

  • Coupling: In a round-bottom flask, dissolve (4-Methyl-1-phenylpiperazin-2-yl)methanol and 2-chloro-3-cyanopyridine in DMF. Add potassium fluoride and heat the mixture to 120-130 °C for 12-16 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Dry and concentrate the organic phase to obtain the crude nitrile intermediate.

  • Reduction: Dissolve the crude nitrile in anhydrous THF and add it dropwise to a suspension of LiAlH₄ in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Perform a Fieser workup as described in Protocol 3 to obtain 1-(3-(aminomethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine-2-methanol. This can then be converted to the hydroxymethylpyridine via diazotization and hydrolysis, leading to the known Mirtazapine precursor, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol. A more direct route involves the reduction of the corresponding carboxylic acid ester.

Final Cyclization to Mirtazapine

The final step in the synthesis is an acid-catalyzed intramolecular cyclization to form the tetracyclic ring system of Mirtazapine.

Protocol 6: Cyclization to Mirtazapine

Table 6: Reagents and Solvents for Protocol 6

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol297.392.97 g10
Sulfuric Acid, concentrated98.0815 mL-

Step-by-Step Methodology:

  • Carefully add 2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol portion-wise to concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until pH > 10, keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane) (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Mirtazapine by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of Mirtazapine from this compound.

Synthesis_Pathway_1 cluster_0 Intermediate Synthesis Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid 1-Phenylpiperazine-2-carboxylic acid 1-Phenylpiperazine-2-carboxylic acid Piperazine-2-carboxylic acid->1-Phenylpiperazine-2-carboxylic acid Buchwald-Hartwig (Protocol 1) This compound This compound 1-Phenylpiperazine-2-carboxylic acid->this compound Esterification (Protocol 2) Synthesis_Pathway_2 cluster_1 Core Modification This compound This compound (1-Phenylpiperazin-2-yl)methanol (1-Phenylpiperazin-2-yl)methanol This compound->(1-Phenylpiperazin-2-yl)methanol Reduction (LiAlH4) (Protocol 3) (4-Methyl-1-phenyl-\npiperazin-2-yl)methanol (4-Methyl-1-phenyl- piperazin-2-yl)methanol (1-Phenylpiperazin-2-yl)methanol->(4-Methyl-1-phenyl-\npiperazin-2-yl)methanol N-Methylation (Protocol 4) Synthesis_Pathway_3 cluster_2 Final Assembly (4-Methyl-1-phenyl-\npiperazin-2-yl)methanol (4-Methyl-1-phenyl- piperazin-2-yl)methanol Mirtazapine Precursor Mirtazapine Precursor (4-Methyl-1-phenyl-\npiperazin-2-yl)methanol->Mirtazapine Precursor Coupling & Reduction (Protocol 5) Mirtazapine Mirtazapine Mirtazapine Precursor->Mirtazapine Cyclization (H2SO4) (Protocol 6)

Caption: Final steps to Mirtazapine.

Conclusion

This application note has detailed a strategic and efficient synthetic route to the antidepressant Mirtazapine, emphasizing the crucial role of this compound as a key intermediate. The provided protocols are designed to be robust and self-validating, offering researchers a clear and logical pathway for the synthesis of this important pharmaceutical agent. By understanding the causality behind the experimental choices and following the detailed methodologies, scientists can confidently navigate the synthesis of Mirtazapine and its analogs, paving the way for further research and development in the field of neuropsychopharmacology.

References

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • PubChem. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-811.
  • Srinivasa Rao, D. V. N., et al. (2006).
  • Stahl, S. M. (2000). Mirtazapine: a novel antidepressant.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)
  • Lumen Learning. Reductions using NaBH4, LiAlH4. In Organic Chemistry II.
  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp.
  • WO 2004/106309 A1. A process for preparing 1-methyl-3-phenylpiperazine.
  • US Patent 7,144,884 B2.
  • US Patent 3,154,552 A.

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"Methyl 1-phenylpiperazine-2-carboxylate" as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging the Methyl 1-phenylpiperazine-2-carboxylate Scaffold for Kinase Inhibitor Discovery

Introduction: The Scaffold Advantage

In the realm of Fragment-Based Drug Discovery (FBDD), the This compound molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases.

Unlike flat, aromatic scaffolds, this piperazine derivative offers distinct three-dimensional advantages:

  • Defined Vectors: The molecule possesses three distinct vectors for chemical elaboration: the N4-secondary amine, the C2-methyl ester, and the N1-phenyl ring.

  • Conformational Rigidity: The piperazine ring predominantly adopts a chair conformation, reducing the entropic penalty upon binding to the kinase ATP pocket.

  • Chirality: The C2 position introduces stereochemistry, allowing for the exploration of specific spatial arrangements within the active site (e.g., targeting the stereoselective ribose-binding pocket).

This Application Note provides a comprehensive guide to utilizing this scaffold to generate ATP-competitive kinase inhibitors, focusing on synthetic functionalization, biochemical screening, and cellular validation.

Structural Biology & Pharmacophore Mapping

To effectively utilize this scaffold, one must understand its potential binding mode within the kinase ATP-binding site.

  • The N1-Phenyl Ring: Typically occupies the Hydrophobic Back Pocket II (near the Gatekeeper residue) or the solvent-exposed region, depending on the specific kinase and linker length.

  • The N4-Position: The primary vector for attaching a Hinge Binder (e.g., a pyrimidine, pyridine, or quinazoline motif) that mimics the adenine ring of ATP.

  • The C2-Carboxylate: Acts as a handle for interacting with the Solvent Front or the Ribose Pocket . Hydrolysis to the acid or conversion to an amide can establish critical hydrogen bonds with conserved lysine or aspartate residues (e.g., Lys75 in CDK2).

Visualization: Scaffold Pharmacophore Logic

Pharmacophore Scaffold Methyl 1-phenylpiperazine- 2-carboxylate Core N4_Vector N4-Position (Nucleophilic) Target: Hinge Region Scaffold->N4_Vector SNAr / Buchwald C2_Vector C2-Ester (Electrophilic) Target: Solvent/Ribose Pocket Scaffold->C2_Vector Hydrolysis / Amidation N1_Vector N1-Phenyl (Hydrophobic) Target: Back Pocket/Gatekeeper Scaffold->N1_Vector Intrinsic Interaction Hinge Heterocycle Attachment (e.g., Pyrimidine) N4_Vector->Hinge Solvent Solubilizing Group (e.g., Morpholine amide) C2_Vector->Solvent

Caption: Pharmacophore mapping of the scaffold, highlighting the three critical vectors for medicinal chemistry optimization.

Protocol 1: Chemical Library Synthesis

Objective: To generate a library of N4-substituted analogues (Hinge Binders) while maintaining the C2-ester for subsequent optimization.

Reagents & Equipment:

  • This compound (Starting Material)

  • Diverse Heteroaryl Chlorides (e.g., 4-chloropyrimidine, 2-chloropyridine)

  • Palladium Catalyst (Pd2(dba)3) / Ligand (Xantphos) or SNAr bases (DIPEA)

  • Microwave Reactor (e.g., Biotage Initiator)

Step-by-Step Methodology:

  • Preparation of Reaction Matrix:

    • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).

    • Prepare a set of heteroaryl chlorides (1.2 eq) in separate vials.

  • Coupling Reaction (Route A: SNAr - for electron-deficient heterocycles):

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Heat at 120°C for 30–60 minutes in a microwave reactor.

    • Expert Insight: Electron-deficient rings like 4-chloropyrimidine react readily via Nucleophilic Aromatic Substitution (SNAr). No metal catalyst is required, reducing cost and purification burden.

  • Coupling Reaction (Route B: Buchwald-Hartwig - for unactivated heterocycles):

    • Add Cs2CO3 (2.0 eq), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%).

    • Degas with Argon.

    • Heat at 100°C overnight.

    • Troubleshooting: If conversion is low, switch to BrettPhos Pd G3 precatalyst, which is superior for secondary amines.

  • Work-up & Purification:

    • Filter through a Celite pad.

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Confirm structure via LC-MS (M+H peak) and 1H-NMR (diagnostic shift of piperazine protons).

Protocol 2: Biochemical Screening (ADP-Glo Assay)

Objective: To determine the IC50 of the synthesized library against a panel of kinases (e.g., EGFR, AKT, CDK2).

Principle: The ADP-Glo™ Kinase Assay (Promega) quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is highly sensitive and resistant to compound interference.

Materials:

  • Kinase Enzyme (e.g., Recombinant EGFR)

  • Substrate (e.g., Poly[Glu:Tyr] 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white solid-bottom plates

Protocol:

  • Compound Preparation:

    • Prepare 10mM stocks of library compounds in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in kinase buffer. Final DMSO concentration in assay: <1%.

  • Kinase Reaction:

    • Add 2 µL of Kinase (optimized concentration, typically 1–5 ng/well) to the plate.

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.

  • Data Acquisition:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Data Summary Table (Example):

Compound IDR-Group (N4)C2-ModificationEGFR IC50 (nM)CDK2 IC50 (nM)
MPP-001 H (Scaffold)Methyl Ester>10,000>10,000
MPP-005 Pyrimidin-4-ylMethyl Ester4501,200
MPP-012 6-Amino-pyrimidin-4-ylMethyl Ester35 850
MPP-012-A 6-Amino-pyrimidin-4-ylAmide (CONHMe)12015

Interpretation: The addition of the aminopyrimidine (MPP-012) drastically improves potency by engaging the hinge region. Modifying the C2-ester to an amide (MPP-012-A) shifts selectivity towards CDK2, likely due to specific hydrogen bonding in the ribose pocket.

Protocol 3: Cellular Target Engagement

Objective: Validate that the lead compounds inhibit the target kinase inside living cells.

Method: Western Blot analysis of downstream phosphorylation markers (e.g., p-ERK for EGFR inhibition).

  • Cell Culture: Seed A549 (Lung Cancer) cells in 6-well plates. Allow to adhere overnight.

  • Treatment:

    • Starve cells (serum-free media) for 12 hours.

    • Treat with Compound (0.1, 1, 10 µM) for 2 hours.

    • Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Immunoblotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Probe with Primary Antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-Total ERK.

    • Success Criterion: Dose-dependent reduction of p-ERK signal without loss of Total ERK signal.

Workflow Visualization

Workflow cluster_Chem Phase 1: Chemistry cluster_Bio Phase 2: Biology Start Start: Methyl 1-phenylpiperazine- 2-carboxylate Step1 N4-Derivatization (Hinge Binder Attachment) Start->Step1 Assay1 Biochemical Screen (ADP-Glo IC50) Step1->Assay1 Step2 C2-Ester Hydrolysis/Amidation (Solvent Optimization) Step2->Assay1 SAR Cycle Assay1->Step2 Hit Identified Assay2 Cellular Validation (Western Blot / p-ERK) Assay1->Assay2 Potency < 100nM Lead Lead Candidate (Kinase Inhibitor) Assay2->Lead

Caption: Iterative FBDD workflow moving from scaffold functionalization to biological validation.

References

  • Cee, V. J., et al. (2011). Discovery of AMG 925, a FLT3/CDK4 dual kinase inhibitor with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.[1] Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.[2][3][4][5] Expert Opinion on Drug Discovery.[5]

Sources

Technical Guide: Functionalization of Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-phenylpiperazine-2-carboxylate (MPPC) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets including GPCRs (serotonin 5-HT, dopamine D2) and Sigma receptors. The scaffold combines a lipophilic N-aryl moiety with a polarizable ester functionality, offering a versatile template for structure-activity relationship (SAR) studies.

This guide provides validated protocols for the N4-functionalization (acylation and alkylation) of MPPC. Unlike simple piperazines, MPPC presents unique challenges:

  • Electronic Deactivation: The N1-phenyl group and C2-ester exert electron-withdrawing inductive effects, potentially reducing N4 nucleophilicity.

  • Stereochemical Integrity: The C2 chiral center is susceptible to base-catalyzed racemization (epimerization) due to the acidity of the

    
    -proton adjacent to the ester and amine.
    

Chemical Structure & Reactivity Analysis

Molecule Overview[1][2][3]
  • System: Heterocyclic Piperazine[1]

  • Nucleophilic Center: N4 (Secondary aliphatic amine).

  • Non-Reactive Center: N1 (Tertiary aromatic amine; resonance delocalization into the phenyl ring renders it non-nucleophilic under standard conditions).

  • Risk Factor: C2-Stereocenter. The proton at C2 is acidic (

    
    ). Strong bases (e.g., NaH, LDA) or prolonged exposure to excess tertiary amines can lead to racemization.
    
Reactivity Decision Tree

The following logic flow dictates the optimal synthetic pathway based on the desired derivative.

ReactivityTree Start Start: this compound Decision Desired Modification? Start->Decision Acylation Acylation (Amide Formation) Decision->Acylation C=O Bond Alkylation Alkylation (Amine Formation) Decision->Alkylation C-N Bond AcidSens Substrate Acid Sensitive? Acylation->AcidSens Steric Sterically Hindered Electrophile? Alkylation->Steric MethodA Method A: Acid Chloride/Anhydride (Base: DIPEA/Pyridine) AcidSens->MethodA No MethodB Method B: Coupling Agents (HATU/EDC) AcidSens->MethodB Yes MethodC Method C: Reductive Amination (STAB/NaCNBH3) Steric->MethodC No (Preferred) MethodD Method D: Direct SN2 Alkylation (Risk: Over-alkylation) Steric->MethodD Yes (rare)

Figure 1: Decision matrix for selecting the appropriate functionalization protocol.

Acylation Protocols (Amide Bond Formation)

Mechanism & Rationale

Acylation at N4 is the most common transformation. Due to the reduced basicity of the ring, highly reactive acylating agents (acid chlorides) are effective. However, to preserve the C2 stereocenter, mild bases (DIPEA, NMM) are preferred over stronger bases or excess heat.

Protocol A: Standard Acylation (Acid Chlorides/Anhydrides)

Best for: Simple acyl chains, benzoyl derivatives, and robust substrates.

Reagents:

  • Substrate: MPPC (1.0 equiv)

  • Acyl Chloride: 1.1 – 1.2 equiv

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve MPPC (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (1.5 mmol) and cool the solution to

    
     using an ice bath. Note: Cooling is critical to suppress potential exotherms that could trigger racemization.
    
  • Acylation: Dropwise add the Acyl Chloride (1.1 mmol) dissolved in minimal DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically

    
     EtOAc in Hexanes).
    
Protocol B: Peptide Coupling (Carboxylic Acids)

Best for: Complex acids, chiral acids, or when acid chlorides are unstable.

Reagents:

  • Substrate: MPPC (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv[2]

  • Coupling Agent: HATU or EDC

    
    HCl (1.1 equiv)
    
  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5–10 minutes to form the activated ester.

  • Addition: Add a solution of MPPC (1.0 mmol) and remaining DIPEA (1.0 mmol) in DMF (2 mL) to the activated acid mixture.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash with

    
     solution (to remove DMF), then saturated 
    
    
    
    and brine.
  • Purification: Silica gel chromatography.

Alkylation Protocols (Amine Bond Formation)

Mechanism & Rationale

Direct alkylation (


) often leads to over-alkylation (quaternization) or elimination side products. Reductive Amination  is the gold standard for this scaffold, ensuring mono-alkylation and mild conditions compatible with the ester.
Protocol C: Reductive Amination (Preferred)

Best for: Introduction of alkyl, benzyl, or heterocycloalkyl groups via aldehydes/ketones.

Reagents:

  • Substrate: MPPC (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops, optional to catalyze imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve MPPC (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (5 mL). If the reaction is sluggish, add 1 drop of glacial acetic acid. Stir for 30–60 minutes at RT.

  • Reduction: Add STAB (1.5 mmol) in one portion. Note: STAB is preferred over

    
     due to lower toxicity and better selectivity.
    
  • Reaction: Stir at RT for 6–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM. The organic layer may require washing with water to remove boron salts.

  • Purification: Flash chromatography. Amine products often require basic modifiers (e.g.,

    
     or 
    
    
    
    ) in the eluent to prevent tailing.
Protocol D: Direct Alkylation ( )

Best for: Methylation (MeI) or reaction with primary alkyl halides where reductive amination is impossible.

Critical Control: Use a limiting amount of alkyl halide and inorganic base (


) to prevent over-alkylation.

Reagents:

  • Substrate: MPPC (1.0 equiv)

  • Alkyl Halide: 1.0 equiv (Strict stoichiometry)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Suspend MPPC, Alkyl Halide, and

    
     in Acetonitrile.
    
  • Heat to

    
     (avoid reflux if possible to minimize bis-alkylation).
    
  • Monitor closely by LC-MS. Stop reaction when starting material is consumed or dialkylation begins to appear.

Analytical Characterization Data

When validating the product, look for these diagnostic NMR signals:

MoietyProton (

NMR)
Carbon (

NMR)
Notes
Methyl Ester

3.60 – 3.75 (s, 3H)

51 – 53
Distinctive singlet; confirms ester integrity.
C2-H

4.0 – 4.5 (m, 1H)

55 – 65
Shift varies by N4-substitution. Broadening indicates proximity to N1-Phenyl.
N4-Acyl (

)

3.5 – 4.0 (m)
-Rotamers often visible in amide products (broad/split peaks).
N1-Phenyl

6.8 – 7.3 (m, 5H)

115 – 150
Typical aromatic pattern; ortho-protons often shielded.

Troubleshooting & Safety

Common Issues
  • Racemization at C2:

    • Symptom:[3][2][4] Loss of optical rotation or splitting of signals in chiral HPLC.

    • Cause: High pH or high temperature.

    • Fix: Use DIPEA instead of TEA; keep temperature

      
      ; avoid alkoxide bases.
      
  • Low Yield in Reductive Amination:

    • Cause: Steric bulk of the C2-ester hindering imine formation.

    • Fix: Use DCE as solvent (higher temperature capability than DCM) and ensure Acid Catalyst (AcOH) is used.

  • Rotamers in NMR:

    • Symptom:[3][2][4][5] Double peaks for the methyl ester or phenyl ring in acylated products.

    • Verification: Run NMR at elevated temperature (

      
       in DMSO-
      
      
      
      ) to coalesce peaks.
Safety Note
  • Piperazines: Many piperazine derivatives are bioactive.[6][1][7][8][9][10] Handle MPPC and its derivatives as potential irritants and CNS-active agents.

  • STAB/Borohydrides: Generate hydrogen gas upon quenching. Ensure proper ventilation.

References

  • Synthesis of Piperazine Core

    • Roderick, W. R., et al. "Metabolism of 1-Arylpiperazines." Journal of Medicinal Chemistry, 1966, 9(2), 181-185. Link

  • N-Acylation Protocols

    • Dinsmore, C. J., & Beshore, D. C. "Recent Advances in the Synthesis of Diketopiperazines." Tetrahedron, 2002, 58(17), 3297-3312. (Discusses acylation in sterically constrained piperazine systems). Link

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Pharmacological Relevance (Sigma Receptors)

    • Costanzo, G., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 2024. (Context for 1-phenyl-2-substituted piperazines). Link

  • Metabolic Context

    • Caccia, S. "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism, 2007. Link

Sources

Application Note: Analytical Characterization of Methyl 1-phenylpiperazine-2-carboxylate via HPLC-UV/MS and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Context

Methyl 1-phenylpiperazine-2-carboxylate is a highly versatile synthetic intermediate and a critical scaffold in medicinal chemistry. Phenylpiperazine derivatives are "privileged structures" frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as ligands for serotonin (5-HT) and dopamine receptors .

Analyzing this compound presents two distinct physicochemical challenges:

  • The Secondary Amine (N4): The free nitrogen at the 4-position of the piperazine ring is highly basic (pKa ~8.8). In liquid chromatography (LC), this basicity causes severe peak tailing due to secondary interactions with residual silanols on silica-based columns. In gas chromatography (GC), it leads to thermal degradation and irreversible adsorption in the injection port.

  • The Methyl Ester (C2): The ester linkage is susceptible to hydrolysis. Sample preparation and mobile phase conditions must strictly avoid highly alkaline environments to prevent the conversion of the analyte into 1-phenylpiperazine-2-carboxylic acid.

This guide provides field-proven, self-validating protocols for both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the mechanistic rationale behind every experimental parameter.

Physicochemical Properties & Analytical Considerations

Understanding the molecular behavior of the analyte is the foundation of method development. The table below summarizes the critical properties that dictate our analytical strategy.

ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C12H16N2O2Base mass for MS detection (Exact Mass: 220.1212 Da).
Molecular Weight 220.27 g/mol Requires low-mass range optimization in MS/MS.
pKa (N4 Amine) ~8.8 (Calculated)Requires acidic mobile phase (pH ~3) to ensure full protonation and prevent peak tailing in HPLC.
LogP ~1.5Moderately lipophilic; ideal for C18 stationary phases and Liquid-Liquid Extraction (LLE) using ethyl acetate.
Ester Stability Labile at pH > 8Sample extraction must be performed at neutral to mildly basic pH (max pH 7.5) to prevent hydrolysis.

Analytical Workflow Strategy

The choice between LC-MS and GC-MS depends on the matrix and the required sensitivity. LC-MS is preferred for preserving the intact ester, while GC-MS offers superior chromatographic resolution for complex biological matrices, provided the secondary amine is chemically derivatized .

AnalyticalWorkflow Sample Sample Containing This compound LC_Path LC-MS/MS Pathway (Preferred for Intact Ester) Sample->LC_Path GC_Path GC-MS Pathway (Preferred for High Resolution) Sample->GC_Path Prep_LC Protein Precipitation (Acetonitrile, 1:3 v/v) LC_Path->Prep_LC Prep_GC Liquid-Liquid Extraction (Ethyl Acetate, pH 7.5) GC_Path->Prep_GC LC_Analysis RP-HPLC (End-capped C18) 0.1% Formic Acid Gradient Prep_LC->LC_Analysis Deriv Derivatization (TFAA) 60°C for 20 mins Prep_GC->Deriv GC_Analysis Capillary GC (HP-5MS) EI Mode (70 eV) Deriv->GC_Analysis Data Data Acquisition & Quantification (MRM or SIM) LC_Analysis->Data GC_Analysis->Data

Caption: Decision tree for the analytical workflow of this compound.

HPLC-UV/MS Method Development

Causality & Rationale

To successfully chromatograph phenylpiperazines, the mobile phase must suppress the ionization of residual silanols on the silica support while maintaining the analyte in a fully ionized state . We utilize 0.1% Formic Acid (pH ~2.7). At this pH, the N4 amine is fully protonated, preventing multi-modal interactions. A highly end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex) is mandatory to shield the analyte from the silica backbone.

Protocol: LC-MS/MS Analysis

1. Sample Preparation (Plasma/Serum):

  • Aliquot 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Phenylpiperazine-d8, 1 µg/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stabilize the ester.

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

2. Chromatographic Conditions:

  • Column: End-capped C18 (2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration

3. Mass Spectrometry (ESI+) Parameters:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • MRM Transitions:

    • Quantifier: m/z 221.1

      
       162.1 (Loss of methyl carboxylate)
      
    • Qualifier: m/z 221.1

      
       119.1
      

GC-MS Method Development & Derivatization

Causality & Rationale

Direct injection of secondary amines into a GC system results in active site binding, causing severe peak tailing and loss of sensitivity. Furthermore, the high temperatures of the GC inlet can induce thermal degradation of the methyl ester.

To circumvent this, we employ Trifluoroacetic Anhydride (TFAA) as a derivatizing agent. TFAA reacts rapidly with the N4 secondary amine to form a trifluoroacetamide derivative. This reaction replaces the active N-H proton with an electron-withdrawing trifluoroacetyl group, drastically reducing the boiling point, increasing volatility, and eliminating active site interactions.

DerivWorkflow Step1 Extract (100 µL in EtOAc) Step2 Add Reagent (50 µL TFAA) Step1->Step2 Step3 Incubate (60°C, 20 min) Step2->Step3 Step4 Evaporate (N2 stream, 40°C) Step3->Step4 Step5 Reconstitute (100 µL EtOAc) Step4->Step5 Step6 GC-MS Injection (1 µL, Splitless) Step5->Step6

Caption: Step-by-step TFAA derivatization workflow for GC-MS analysis of the secondary amine.

Protocol: GC-MS Analysis

1. Liquid-Liquid Extraction & Derivatization:

  • Adjust 500 µL of sample to pH 7.5 using 0.1 M Phosphate buffer (Do not exceed pH 8 to protect the ester).

  • Extract with 1 mL of Ethyl Acetate. Vortex for 1 minute and centrifuge (5,000 rpm, 5 mins).

  • Transfer the upper organic layer to a glass reaction vial and evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Add 50 µL of Ethyl Acetate and 50 µL of TFAA to the dried residue.

  • Seal the vial tightly and incubate at 60°C for 20 minutes.

  • Evaporate the excess TFAA under Nitrogen (TFAA is highly corrosive to GC columns; complete removal is critical).

  • Reconstitute in 100 µL of dry Ethyl Acetate.

2. GC-MS Conditions:

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature at 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C (Hold 5 mins)

  • Detection: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TFA-derivative and its primary fragments.

Method Validation & Performance Metrics

Both methods act as self-validating systems when strictly adhered to. The inclusion of deuterated internal standards corrects for matrix effects in LC-MS and derivatization efficiency variations in GC-MS. The table below summarizes the expected quantitative performance based on validated phenylpiperazine analytical frameworks.

Validation ParameterLC-MS/MS (ESI+)GC-MS (EI-SIM, TFA-Deriv)
Linearity Range 1.0 – 1000 ng/mL5.0 – 2000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL1.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mL
Intra-day Precision (%RSD) 2.1% - 4.5%3.8% - 6.2%
Inter-day Precision (%RSD) 3.5% - 5.8%4.5% - 7.1%
Recovery (Plasma Matrix) > 92% (Protein Precipitation)> 85% (Liquid-Liquid Extraction)

References

  • Welz A, Koba M, Kośliński P, Siódmiak J. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. 2021; 10(24):5813. URL: [Link]

  • de Oliveira RG, et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. 2023; 16(7):920. URL: [Link]

  • SIELC Technologies. Separation of Phenylpiperazine on Newcrom R1 HPLC column. Application Notes. URL: [Link]

"Methyl 1-phenylpiperazine-2-carboxylate" protocol for derivatization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the derivatization of Methyl 1-phenylpiperazine-2-carboxylate , designed for medicinal chemists and drug development professionals.

Executive Brief

This compound is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry. It serves as a critical building block in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and diverse piperazine-2-carboxamide libraries. The molecule presents two orthogonal sites for derivatization: the highly nucleophilic secondary amine at the N4 position, and the electrophilic methyl ester at the C2 position. This application note details the mechanistic rationale, validated protocols, and analytical checkpoints for selectively modifying both sites.

Mechanistic Rationale & Chemoselectivity

Understanding the electronic environment of this scaffold is paramount for successful derivatization. The N1 nitrogen is conjugated with the adjacent phenyl ring, rendering its lone pair delocalized and essentially non-nucleophilic under standard conditions (akin to an aniline). Consequently, the N4 secondary aliphatic amine exhibits profound chemoselectivity, reacting rapidly with electrophiles. Derivatization of the N4 amine is a foundational technique widely utilized in the quantification and modification of piperazine-containing active pharmaceutical ingredients (APIs) 1.

Conversely, the C2 methyl ester is sterically hindered by the adjacent N1-phenyl group and the rigid chair conformation of the piperazine ring. Hydrolysis requires optimized conditions to prevent epimerization (if starting from an enantiopure batch), followed by amide coupling using robust reagents like EDC/HOBt or HATU 2.

Workflow Visualization

G SM This compound (Starting Material) N4_Rxn N4-Amine Derivatization (Acylation/Alkylation) SM->N4_Rxn Electrophile + Base C2_Hyd C2-Ester Hydrolysis (Saponification) SM->C2_Hyd LiOH, THF/H2O N4_Prod N4-Substituted Derivative (Retains C2-Ester) N4_Rxn->N4_Prod C2_Acid 1-phenylpiperazine-2-carboxylic acid (Intermediate) C2_Hyd->C2_Acid C2_Amide Amide Coupling (EDC/HOBt + R-NH2) C2_Acid->C2_Amide Coupling Reagents C2_Prod Piperazine-2-carboxamide (Target Scaffold) C2_Amide->C2_Prod

Divergent derivatization workflows for this compound at N4 and C2.

Protocol A: N4-Amine Derivatization (Acylation)

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile against the acyl chloride. Dichloromethane (DCM) is selected as the solvent for its excellent solvation of both the starting material and the resulting amide, preventing premature precipitation.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL, 0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq, 10.0 mmol) via syringe. Reasoning: Excess base is required to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation/deactivation of the N4 amine.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Reasoning: Acylation is highly exothermic; cooling prevents the formation of localized hot spots that could lead to unwanted ester cleavage or degradation.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq, 5.5 mmol) dropwise over 10 minutes to maintain thermal control.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Validation: Monitor via LC-MS. The starting material (m/z[M+H]⁺ = 221.1) should completely disappear, replaced by the target mass of the acylated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C2-Ester Hydrolysis and Amidation

Causality & Design: Saponification of the C2 ester is achieved using Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is preferred over NaOH because the lithium cation coordinates with the piperazine nitrogens and the ester carbonyl, facilitating targeted nucleophilic attack by the hydroxide ion while minimizing epimerization at the C2 chiral center. For the subsequent amidation, EDC is utilized as a water-soluble carbodiimide 3, paired with HOBt to generate a highly reactive ester intermediate—a proven standard in producing diverse piperazine-2-carboxamide libraries 4.

Step-by-Step Methodology:

Part 1: Hydrolysis (Saponification)

  • Dissolve the N4-protected or native this compound (1.0 eq) in a 3:1 mixture of THF:H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq). Stir vigorously at room temperature for 12 hours.

  • In-Process Validation: TLC (10% MeOH in DCM, Ninhydrin stain) should show baseline retention of the carboxylate salt, with complete consumption of the higher-Rf starting material.

  • Carefully acidify the mixture to pH ~4.5 using 1M HCl to form the zwitterionic 1-phenylpiperazine-2-carboxylic acid. Lyophilize the mixture to remove water, yielding a crude powder suitable for direct coupling.

Part 2: Amide Coupling

  • Suspend the crude carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes at room temperature to form the active ester intermediate.

  • Add the target primary amine (1.2 eq) followed by DIPEA (3.0 eq). Stir for 16 hours under nitrogen.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine (5 × 10 mL to thoroughly remove DMF). Dry over Na₂SO₄ and concentrate.

Quantitative Data & Analytical Validation

To ensure the self-validating nature of these protocols, refer to the expected analytical profiles summarized below.

Compound StateExpected YieldLC-MS (ESI+) m/zKey ¹H-NMR Signatures (CDCl₃, 400 MHz)
Starting Material N/A[M+H]⁺ = 221.1δ 3.70 (s, 3H, -COOCH₃ ), δ 6.80-7.30 (m, 5H, Phenyl)
N4-Benzoyl Derivative 85 - 92%[M+H]⁺ = 325.1δ 3.72 (s, 3H, -COOCH₃ ), Broadening of piperazine CH₂ peaks due to amide rotamers
C2-Carboxylic Acid > 95% (Crude)[M+H]⁺ = 207.1Disappearance of δ 3.70 (s, 3H) ester peak
C2-Benzylamide 70 - 80%[M+H]⁺ = 296.2δ 4.45 (d, 2H, Benzyl-CH₂ ), δ 7.80 (br s, 1H, NH -amide)

References

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

Sources

Application Note & Protocol: Neuropharmacological Characterization of Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the pharmacophoric backbone for numerous atypical antipsychotics, anxiolytics, and antidepressants (e.g., aripiprazole, trazodone). These compounds typically exert their effects by modulating monoamine G-protein-coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (DA) receptors[1].

Methyl 1-phenylpiperazine-2-carboxylate represents a highly specific, rationally designed derivative. The addition of a methyl carboxylate ester at the 2-position of the piperazine ring introduces critical steric bulk and chirality immediately adjacent to the basic nitrogen.

The Causality of Structural Modification: In standard 1-phenylpiperazine (1-PP), the basic nitrogen forms a crucial salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 of monoamine GPCRs[1]. By introducing the 2-carboxylate group, we alter the local pKa of the amine and force a distinct conformational geometry within the orthosteric binding pocket. This modification is hypothesized to disrupt standard D2 receptor binding—potentially reducing extrapyramidal motor side effects—while preserving or enhancing affinity for 5-HT1A and D3 receptors, which are critical targets for alleviating the negative and cognitive symptoms of schizophrenia[2].

To rigorously evaluate this novel compound, we have designed a self-validating, three-tier experimental pipeline: Orthosteric Binding, Functional Efficacy/Bias, and In Vivo Neurochemical Modulation.

Workflow A 1. Compound Prep (Methyl 1-PP-2-C) B 2. Radioligand Binding (5-HT & DA Receptors) A->B C 3. Functional Assays (cAMP & β-arrestin) B->C D 4. In Vivo Microdialysis (PFC & Striatum) C->D

Experimental pipeline for neuropharmacological evaluation of phenylpiperazines.

Protocol I: In Vitro Radioligand Binding Assays

Binding affinity (


) determines the baseline interaction between the ligand and the receptor. Because phenylpiperazines are known to exhibit polypharmacology, a multi-target screening approach is required[2].
Experimental Setup & Causality

We utilize CHO-K1 cells stably expressing human 5-HT1A/5-HT2A receptors and HEK293 cells expressing human D2/D3 receptors. These immortalized cell lines provide a high-yield, low-noise environment for isolating specific receptor interactions without the confounding variables of native tissue (e.g., endogenous neurotransmitter tone or receptor heterodimerization)[2].

Step-by-Step Methodology
  • Membrane Preparation: Harvest transfected cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize using a Polytron and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Assay Incubation: In 96-well plates, combine:

    • 50 µL of specific radioligand (e.g.,

      
      -8-OH-DPAT for 5-HT1A; 
      
      
      
      -spiperone for D2/D3).
    • 50 µL of this compound at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension (approx. 15-20 µg protein/well).

  • Self-Validation (Controls): Include wells with 10 µM Haloperidol (for DA receptors) or 10 µM Serotonin (for 5-HT receptors) to define non-specific binding (NSB).

  • Filtration & Quantification: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Quantitative Data Presentation

Table 1: Expected Target Affinity Profile of Phenylpiperazine Derivatives

Compound5-HT1A (

, nM)
5-HT2A (

, nM)
D2 (

, nM)
D3 (

, nM)
Selectivity (D3/D2)
1-Phenylpiperazine (Ref)67.8 ± 4.6120.5 ± 8.2349.0 ± 21.096.0 ± 11.2~3.6x
Methyl 1-PP-2-C 14.3 ± 2.1 >500 >1000 45.2 ± 5.4 >22x

(Note: Data represents the hypothesized shift in affinity due to the 2-carboxylate steric clash at the D2 orthosteric site, driving D3 and 5-HT1A selectivity[2].)

Protocol II: Functional Efficacy & Ligand Bias Profiling

Receptor occupancy does not dictate the conformational state stabilized by the ligand. This compound must be evaluated to determine if it acts as an agonist, antagonist, or biased ligand[1].

Experimental Setup & Causality

Modern neuropharmacology requires the assessment of "functional selectivity" or ligand bias. A therapeutically ideal 5-HT1A/D3 ligand might act as a G-protein biased agonist (inhibiting cAMP to provide therapeutic efficacy) while failing to recruit


-arrestin 2. Avoiding 

-arrestin recruitment prevents rapid receptor internalization, thereby minimizing drug tolerance over time[1].

Pathway Ligand Methyl 1-PP-2-C Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binding Gi Gαi/o Protein Receptor->Gi G-protein bias? BetaArr β-arrestin 2 Receptor->BetaArr Arrestin bias? cAMP Inhibition of cAMP Gi->cAMP Internal Receptor Internalization BetaArr->Internal

Divergent GPCR signaling pathways evaluated to determine ligand functional bias.

Step-by-Step Methodology

Assay A: cAMP Accumulation (G-protein pathway)

  • Seed CHO-K1 cells expressing 5-HT1A in 384-well plates (5,000 cells/well).

  • Stimulate cells with 10 µM Forskolin to artificially elevate baseline cAMP levels.

  • Co-incubate with Methyl 1-PP-2-C (

    
     to 
    
    
    
    M) and 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 minutes.
  • Lyse cells and quantify cAMP reduction using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Validation: Use Quinpirole (D2/D3) or 8-OH-DPAT (5-HT1A) as full agonist reference standards[2].

Assay B:


-Arrestin 2 Recruitment 
  • Utilize a Bioluminescence Resonance Energy Transfer (BRET) system where the receptor is tagged with RLuc8 and

    
    -arrestin 2 is tagged with Venus.
    
  • Incubate cells with the test compound for 45 minutes at 37°C.

  • Add the luciferase substrate (Coelenterazine h) and measure the BRET ratio (emission at 535 nm / 480 nm). A lack of signal increase indicates G-protein bias.

Protocol III: In Vivo Microdialysis & Neurochemical Assessment

In vitro pharmacological profiles must be translated to in vivo neurochemical dynamics.

Experimental Setup & Causality

The prefrontal cortex (PFC) is a critical node for executive function and is heavily implicated in the pathophysiology of cognitive disorders like schizophrenia[3]. Atypical antipsychotics and novel phenylpiperazines often increase extracellular dopamine and serotonin in the PFC without massively elevating striatal dopamine (which causes motor side effects). In vivo microdialysis allows for the real-time, localized quantification of these monoamines in awake, freely moving rodents, confirming that the compound successfully crosses the blood-brain barrier and exerts its intended functional effect[3],[4].

Step-by-Step Methodology
  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats. Secure in a stereotaxic frame. Implant a concentric microdialysis guide cannula targeting the medial prefrontal cortex (mPFC: AP +3.2, ML -0.6, DV -3.0 from bregma)[4]. Secure with dental cement and allow 5 days for recovery.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm active membrane length) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂) at a constant flow rate of 1.5 µL/min. Allow 2 hours for baseline equilibration.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 1 hour to establish a stable neurochemical baseline.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.).

  • Post-Drug Collection & Analysis: Continue collecting dialysate every 20 minutes for 3 hours. Immediately analyze samples via High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify DA and 5-HT concentrations[3].

  • Data Normalization: Express monoamine levels as a percentage of the pre-drug baseline average.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at:[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Serotonin-mediated increase in prefrontal cortex dopamine release: pharmacological characterization. National Center for Biotechnology Information (PubMed). Available at:[Link]

Sources

Application Note: Methyl 1-phenylpiperazine-2-carboxylate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in agrochemical discovery and lead optimization. It focuses on Methyl 1-phenylpiperazine-2-carboxylate , a privileged scaffold that bridges the structural gap between simple phenylpiperazines (common in acaricides/fungicides) and amino acid mimics (common in herbicide safeners).

Executive Summary & Chemical Profile

This compound (MPPC) represents a bifunctional building block offering a unique orthogonal reactivity profile. Unlike standard N-phenylpiperazines used in commercial acaricides, MPPC introduces a C2-carboxylate handle. This structural modification provides two critical advantages:

  • Chiral Pool Mimicry: The 2-carboxylate position mimics proline/pipecolic acid, allowing the molecule to target auxin receptors or act as a herbicide safener.

  • Stereoelectronic Control: The C2-substituent imposes conformational rigidity on the piperazine ring, potentially enhancing binding affinity to target enzymes (e.g., fungal ergosterol biosynthesis enzymes).

Chemical Specifications
PropertySpecification
Chemical Name This compound
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Core Functionality Secondary Amine (N4), Ester (C2), Aromatic Ring (N1)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)

Strategic Applications in Agrochemicals

Application A: Design of Amide-Based Fungicides

The N4-nitrogen of the piperazine ring is a proven pharmacophore in fungicides (e.g., Triforine analogs). By utilizing MPPC, researchers can synthesize "Dual-Warhead" inhibitors.

  • Mechanism: The free N4-amine is acylated with lipophilic acid chlorides (e.g., 2,4-dichlorobenzoyl chloride) to penetrate the fungal cell wall. The C2-ester is then hydrolyzed to the free acid, which can chelate metal ions in metalloenzymes or mimic amino acid transport substrates.

Application B: Herbicide Safeners

Safeners protect crops from herbicide damage by inducing cytochrome P450 enzymes.

  • Mechanism: The 1-phenyl-2-carboxylate motif resembles the structure of Cloquintocet-mexyl (a known safener). Derivatization at the N4 position with dichloroacetyl groups creates novel safener candidates that enhance crop tolerance to chloroacetanilide herbicides.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from MPPC, highlighting its versatility in generating three distinct agrochemical classes.

Agrochemical_Workflow MPPC Methyl 1-phenylpiperazine- 2-carboxylate (Start) Step1_F N4-Acylation (Lipophilic Tail) MPPC->Step1_F  R-COCl, Et3N   Step1_A N4-Sulfonylation (Sulfonyl Chlorides) MPPC->Step1_A  R-SO2Cl, Pyridine   Step1_S Ester Hydrolysis (LiOH/THF) MPPC->Step1_S  Deprotection   Target_F Target: Amide Fungicides (Ergosterol Inhibitors) Step1_F->Target_F Target_A Target: Sulfonyl Acaricides (Mite Growth Inhibition) Step1_A->Target_A Step2_S Coupling w/ Anilines Step1_S->Step2_S Target_S Target: Herbicide Safeners (P450 Inducers) Step2_S->Target_S

Figure 1: Divergent synthetic pathways utilizing this compound to access Fungicides, Acaricides, and Safeners.

Detailed Experimental Protocols

Protocol A: N4-Functionalization (Library Generation)

Objective: To synthesize a library of N4-substituted derivatives for Structure-Activity Relationship (SAR) screening against Tetranychus urticae (Two-spotted spider mite).

Reagents:

  • This compound (1.0 equiv)

  • Sulfonyl Chlorides or Benzyl Bromides (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve MPPC (100 mg, 0.45 mmol) in anhydrous ACN (5 mL).

  • Base Addition: Add finely ground

    
     (125 mg, 0.90 mmol). Stir for 10 minutes at Room Temperature (RT) to ensure suspension.
    
  • Electrophile Addition: Add the specific sulfonyl chloride or benzyl bromide (0.50 mmol) dropwise.

    • Critical Insight: If using highly reactive acid chlorides, cool the reaction to 0°C to prevent polymerization or bis-acylation.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The secondary amine spot (lower Rf) should disappear.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for initial biological screening (>90%). For analytical purity, pass through a short silica plug using DCM:MeOH (98:2).

Protocol B: Ester Hydrolysis to Free Acid

Objective: To generate the carboxylic acid intermediate for coupling with complex amines (Safener synthesis).

Reagents:

  • N4-substituted MPPC derivative (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • THF/Water (3:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester substrate (1.0 mmol) in THF (6 mL).

  • Activation: Add a solution of LiOH (3.0 mmol) in water (2 mL). The mixture will turn slightly turbid.

  • Hydrolysis: Stir vigorously at RT for 12 hours.

    • Self-Validating Check: Take a 50 µL aliquot, acidify with 1M HCl, and extract into EtOAc. TLC should show a baseline spot (acid) compared to the starting material.

  • Isolation: Acidify the reaction mixture to pH 3–4 using 1M HCl. Extract with EtOAc (3 x 10 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
    • Note: Phenylpiperazine carboxylic acids can be zwitterionic. If yield is low, check the aqueous phase; isoelectric precipitation may be required.

Structure-Activity Relationship (SAR) Logic

Understanding the SAR of this scaffold is vital for optimization. The diagram below details how specific structural zones influence biological activity.

SAR_Logic Core Methyl 1-phenylpiperazine- 2-carboxylate Core Zone_N1 Zone 1: Phenyl Ring (N1) Modulate Lipophilicity (LogP) F/Cl subs increase metabolic stability Core->Zone_N1 Zone_C2 Zone 2: Carboxylate (C2) Bioisostere for Proline Hydrolysis affects transport Core->Zone_C2 Zone_N4 Zone 3: Secondary Amine (N4) Primary Binding Interaction Acyl/Sulfonyl groups determine target Core->Zone_N4

Figure 2: SAR Map defining the three critical modification zones of the MPPC scaffold.

References

  • Phenylpiperazine Acaricides: Park, Y., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives.[1][2][3][4] Journal of Pesticide Science. [Link]

  • Piperazine Scaffold Versatility: Goel, R., et al. (2023).[5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. MDPI Molecules. [Link]

  • Phenazine-1-carboxylic Acid (PCA) Analogues: Han, F., et al. (2019).[3] Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. Natural Product Research.[3] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 1-phenylpiperazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategy

The target molecule, this compound, is a classic N-aryl piperazine. The key transformation is the formation of a carbon-nitrogen (C-N) bond between the N1 position of the piperazine ring and a phenyl group. While several methods exist, the most robust and widely adopted strategy in modern organic synthesis is the Palladium-catalyzed Buchwald-Hartwig amination .[1][2][3] This method offers high yields, broad substrate scope, and generally milder conditions compared to classical methods like the Ullmann condensation.[4][5]

Our guide will focus primarily on optimizing the Buchwald-Hartwig approach, as it represents the current state-of-the-art for this class of transformation.

G A Select Starting Materials: - Methyl piperazine-2-carboxylate (or N-Boc protected variant) - Aryl Halide (e.g., Phenyl Bromide) B Choose Reaction Components: - Pd Catalyst & Ligand - Base - Anhydrous Solvent A->B C Assemble Reaction Under Inert Atmosphere D Heat to Target Temperature & Monitor Progress (TLC, LC-MS) C->D E Aqueous Workup & Extraction D->E F Purify Crude Product (e.g., Column Chromatography) G Characterize Final Product (NMR, MS, etc.) F->G G Pd0 Pd(0)Lu2099 OA Oxidative Addition Pd0->OA Ar-X PdII Lu2099(Ar)Pd(II)-X OA->PdII Assoc Amine Coordination PdII->Assoc Amine PdAmine [Lu2099(Ar)Pd(II)(Amine)]⁺X⁻ Assoc->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot Base PdAmido Lu2099(Ar)Pd(II)-Amido Deprot->PdAmido RE Reductive Elimination PdAmido->RE RE->Pd0 Catalytic Cycle Regenerates Product Ar-Amine (Product) RE->Product Start ArX Ar-X Amine Amine-H Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Starting Point)

This protocol is a robust starting point. Optimization will likely be required based on your specific observations.

Materials:

  • Amine: Methyl 1-(tert-butoxycarbonyl)piperazine-2-carboxylate (N-Boc protected) (1.2 mmol, 1.2 equiv)

  • Aryl Halide: Phenyl Bromide (1.0 mmol, 1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene (3-5 mL)

Procedure:

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the Pd₂(dba)₃, RuPhos, NaOtBu, and N-Boc-protected piperazine ester under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Evacuate and backfill the vessel with the inert gas three times. Add the anhydrous toluene via syringe, followed by the phenyl bromide.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification (Crude): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel.

  • Deprotection (If necessary): The resulting product is N-Boc protected. To get the final target molecule, dissolve the purified product in a suitable solvent (e.g., Dichloromethane or Dioxane) and treat with a strong acid like Trifluoroacetic Acid (TFA) or HCl until the reaction is complete. Remove the acid and solvent under vacuum to yield the final product, often as a salt.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows no conversion of starting materials. Where do I begin troubleshooting?

A1: This "dead reaction" scenario almost always points to an issue with one of the core components.

  • Cause 1: Inactive Catalyst/Ligand: The Pd(0) catalyst is sensitive to oxygen. The phosphine ligand can also be oxidized.

    • Solution: Ensure your reaction setup is truly anaerobic. Use a glovebox for preparation if possible. Always use freshly opened, high-purity catalyst and ligand. Consider using modern, air-stable palladium pre-catalysts (e.g., RuPhos Pd G3), which are designed for easier handling. [6]* Cause 2: Wet Solvent or Reagents: Water can hydrolyze the base and poison the catalyst.

    • Solution: Use a freshly distilled anhydrous solvent or purchase a high-quality solvent from a sealed bottle. Ensure your amine and aryl halide are dry.

  • Cause 3: Ineffective Base: The base may be old, hydrated, or poorly soluble.

    • Solution: Use a fresh bottle of sodium tert-butoxide. Ensure it is a fine powder, not clumped. If solubility is an issue in your chosen solvent, consider a different base like LHMDS or K₃PO₄. [6] Q2: My starting material is consumed, but my yield is very low and I see multiple other spots on my TLC. What's happening?

A2: This indicates that side reactions are outcompeting your desired C-N coupling.

  • Cause 1: Hydrodehalogenation: The aryl halide is being reduced to benzene, a common side reaction.

    • Solution: This can be caused by impurities or a sub-optimal ligand-to-metal ratio. Ensure your reagents are pure. You can try slightly adjusting the ligand:Pd ratio (e.g., from 2:1 to 2.5:1). In some cases, changing the ligand entirely (e.g., from RuPhos to XPhos) can mitigate this. [6]* Cause 2: Product or Starting Material Decomposition: The high temperature may be degrading one of the components.

    • Solution: First, confirm the stability of your starting materials and expected product at the reaction temperature. If decomposition is suspected, try lowering the reaction temperature to 80-90 °C and running it for a longer period. More active catalyst systems (using modern pre-catalysts) can often operate effectively at lower temperatures. [6]

G Problem Problem: Low Product Yield Consumed Is Starting Material Consumed? (TLC/LCMS) Problem->Consumed Cause1 Cause: Inactive Reaction Consumed->Cause1 No Cause2 Cause: Side Reaction / Decomposition Consumed->Cause2 Yes CheckCat Check Catalyst/Ligand Activity (Use fresh reagents, pre-catalyst) Cause1->CheckCat CheckBase Verify Base Strength/Solubility (Use fresh, dry base) CheckCat->CheckBase CheckInert Ensure Anhydrous/Inert Conditions CheckBase->CheckInert CheckDehalo Check for Dehalogenation Byproduct (GC-MS) Cause2->CheckDehalo CheckBis Look for Bis-Arylation (If not using protected piperazine) CheckDehalo->CheckBis CheckStability Is Product Unstable? (Lower temperature) CheckBis->CheckStability

Caption: Troubleshooting logic for low yield reactions.

Problem Area 2: Key Impurity Formation

Q3: I'm getting a major byproduct with a mass corresponding to the addition of two phenyl groups. What is this?

A3: You are observing bis-arylation . This is a very common problem when using unprotected piperazine. The piperazine has two reactive N-H sites (N1 and N4), and both can undergo the Buchwald-Hartwig reaction.

  • Cause: The unprotected piperazine is reacting twice with the aryl halide.

  • Solution 1 (Highly Recommended): Use a mono-protected piperazine starting material. N-Boc-piperazine-2-carboxylate is the ideal choice. [7]The Boc (tert-butoxycarbonyl) group protects the N1 nitrogen, forcing the arylation to occur selectively at the N4 position. The Boc group can be easily removed at the end of the synthesis with acid (e.g., TFA).

  • Solution 2 (If unprotected piperazine must be used): Use a large excess of piperazine (it can even be used as the solvent). [1]This statistically favors the mono-arylation product. Alternatively, a slow addition of the aryl halide to the reaction mixture can help maintain a high piperazine-to-halide ratio, suppressing the second addition.

Frequently Asked Questions (FAQs)

Q4: How do I choose between Buchwald-Hartwig and Ullmann condensation?

A4: For most substrates, including this one, the Buchwald-Hartwig amination is the superior first choice . It uses catalytic palladium, proceeds under milder temperatures (80-110 °C), and is generally higher yielding. [1][3]The Ullmann condensation requires stoichiometric or high loadings of copper and typically demands very high temperatures (>180 °C), which can be incompatible with sensitive functional groups like esters. [4]Consider Ullmann only if the Buchwald-Hartwig approach fails completely after significant optimization.

Q5: My starting material, methyl piperazine-2-carboxylate, is difficult to source. How can I prepare it?

A5: A practical approach is to synthesize the N-Boc protected version, which is more stable and easier to handle. A common route involves the cyclization of N,N'-dibenzyl-ethane-1,2-diamine with a suitable three-carbon electrophile, followed by debenzylation and protection/esterification steps. [8]However, a more direct and recommended approach for lab-scale synthesis is to purchase the readily available N-Boc-piperazine and functionalize it at the 2-position.

Q6: Can I run the Buchwald-Hartwig reaction open to the air?

A6: While some modern palladium pre-catalysts show remarkable stability and can facilitate reactions with minimal precautions, it is strongly recommended to run the reaction under an inert atmosphere (Nitrogen or Argon) . [1]Oxygen can rapidly deactivate the Pd(0) catalyst, leading to a stalled or failed reaction. Using proper air-free techniques (e.g., Schlenk line or glovebox) is a critical factor for achieving high and reproducible yields.

Q7: How do I select the best ligand and base?

A7: This is key to success.

  • Ligand: For N-arylation with aryl chlorides or bromides, bulky, electron-rich biarylphosphine ligands are the gold standard. RuPhos, XPhos, and SPhos are excellent starting points. They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst. [6]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium phosphate (K₃PO₄) and LHMDS are also viable alternatives. The base must be strong enough to deprotonate the amine-palladium complex but not so reactive that it causes side reactions. [6]

    Parameter Recommended Starting Condition Rationale & Key Considerations
    Catalyst Pd₂(dba)₃ or RuPhos Pd G3 Pre-catalyst (1-2 mol%) Pre-catalysts are often more air-stable and can lead to more reproducible results. [1]
    Ligand RuPhos or XPhos (1.1-1.5x Pd loading) Bulky, electron-rich ligands are essential for efficient C-N bond formation with aryl halides. [6]
    Base Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv) Strong, non-nucleophilic base. Must be anhydrous and finely powdered for good solubility/reactivity. [6]
    Solvent Toluene or Dioxane (Anhydrous) Aprotic, non-polar solvents are standard. Ensure they are rigorously dried. [6]
    Temperature 80 - 110 °C Higher temperatures increase reaction rate but may also promote side reactions or decomposition.

    | Atmosphere | Inert (Nitrogen or Argon) | Critical for preventing oxidation and deactivation of the Pd(0) catalyst. |

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Cerne, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Khan, I., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Malik, I., et al. (2018). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed. [Link]

  • Vaillancourt, M., et al. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Vaillancourt, M., et al. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2 S-Carboxylic Acid. PubMed. [Link]

  • Patel, R. V., & Park, S. W. (2014). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Bentham Science Publishers. [Link]

  • Nolan, S. P. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. [Link]

  • Georganics. (n.d.). Ullmann Condensation. Georganics. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Divvela, V. R. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. [Link]

  • Quickcompany. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Quickcompany. [Link]

  • ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of N'-phenyl-piperazine. PrepChem.com. [Link]

  • Cerne, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Lodi, A., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (2025). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. ResearchGate. [Link]

  • Trudell, M. L., et al. (2009). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: Rationale, synthesis, and biological evaluation. ResearchGate. [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PubMed. (2006). l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines with an unprecedented substrate profile. PubMed. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Google Patents. (n.d.). CN103980229B - A kind of preparation method of N-phenylpiperazine.

Sources

"Methyl 1-phenylpiperazine-2-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges & Solutions

Ticket ID: #PUR-MPPC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl 1-phenylpiperazine-2-carboxylate presents a unique duality in purification: it combines the basicity of a secondary amine (N4) with the hydrolytic sensitivity of an ester and the potential oxidative instability of an N-aryl system. Standard purification protocols often fail due to silica tailing , ester hydrolysis during workup , or racemization (if chiral).

This guide provides field-proven troubleshooting workflows to resolve these specific bottlenecks.

Module 1: Chromatographic Challenges (The "Tailing" Issue)

User Complaint: "I am losing mass on the column, and the product streaks across 20 fractions."

Root Cause Analysis: The secondary amine at the N4 position interacts strongly with acidic silanol groups (


) on standard silica gel. This hydrogen bonding causes peak broadening (tailing) and irreversible adsorption, leading to yield loss.

Troubleshooting Protocol: Do not use standard EtOAc/Hexane gradients. You must suppress silanol activity.

Recommended Solvent Systems:

System Type Composition Application Note

| Standard | DCM : MeOH :


 (95:5:0.5) | Best for general purity. The ammonia competes for silanol sites. |
| Alternative  | DCM : MeOH : 

(98:2:1) | Use if

is unavailable. Warning: TEA is harder to remove (high boiling point). | | Pre-treatment | 1%

in Hexane | Flush the column with this before loading your sample to passivate silica. |

Visualization: Column Passivation Workflow

ColumnPassivation Start Dry Silica Column Step1 Flush: 3 CV Hexane + 1% Et3N Start->Step1 Passivates Silanols Step2 Flush: 2 CV Pure Solvent (Mobile Phase) Step1->Step2 Removes Excess Base Step3 Load Sample Step2->Step3 Ready for Separation

Figure 1: Pre-treatment protocol to neutralize acidic silanol sites on silica gel, preventing amine tailing.

Module 2: Chemical Stability & Workup (The "Disappearing Product")

User Complaint: "My LCMS showed the product was pure in the reaction mixture, but after aqueous workup, the yield dropped by 40%."

Root Cause Analysis:

  • Ester Hydrolysis: The C2-methyl ester is susceptible to saponification if the pH exceeds 12 during workup.

  • Water Solubility: The free base of piperazine derivatives is moderately water-soluble. If the pH is not significantly higher than the pKa of the N4 amine (approx pKa ~8.5–9.0), the molecule remains protonated and stays in the aqueous phase.

The "Goldilocks" pH Protocol: You must maintain a pH window that ensures the amine is deprotonated (organic soluble) without hydrolyzing the ester.

  • Target pH: 10.0 – 10.5

  • Reagent: Saturated

    
     or 
    
    
    
    (Avoid NaOH).

Step-by-Step Extraction Guide:

  • Quench reaction with water.

  • Adjust aqueous layer pH to 2-3 with dilute HCl (wash away non-basic impurities with DCM).

  • Critical Step: Basify aqueous layer to pH 10 using sat.[1]

    
    . Keep cold (
    
    
    
    ) to slow hydrolysis.
  • Extract immediately with DCM (3x). Avoid Ethyl Acetate if possible, as it can transesterify or trap water.

  • Dry over

    
     (Magnesium sulfate is slightly acidic and can trap amines).
    
Module 3: Solid-State Stabilization (Salt Formation)

User Complaint: "The oil turns brown after 3 days of storage."

Root Cause Analysis: N-phenyl piperazines are electron-rich and prone to oxidation (N-oxide formation) and color degradation upon exposure to air. The free base is an unstable oil; the salt form is a stable solid.

Solution: Conversion to Hydrochloride Salt Isolating the molecule as a salt locks the nitrogen lone pairs, preventing oxidation and facilitating crystallization.

Protocol:

  • Dissolve crude oil in minimum volume of dry Diethyl Ether or 1,4-Dioxane .

  • Cool to

    
    .
    
  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

  • Filter under

    
     atmosphere and wash with cold ether.
    

Visualization: Stabilization Logic

SaltFormation Oil Free Base (Oil) Unstable to Oxidation Solvent Dissolve in Et2O/Dioxane Oil->Solvent Acid Add 4M HCl (anhydrous) Solvent->Acid Salt HCl Salt (Solid) Stable > 6 Months Acid->Salt Precipitation

Figure 2: Conversion of unstable free base oil to stable crystalline salt.

Module 4: FAQ & Advanced Troubleshooting

Q1: Can I distill this compound? A: Direct distillation is risky due to the high boiling point (>280°C predicted) and ester instability. Kugelrohr distillation under high vacuum (<0.1 mmHg) is possible for the free base, but column chromatography or salt crystallization is preferred.

Q2: How do I separate the enantiomers? A: If you synthesized the racemate, standard silica won't work.

  • Method A (Chemical): Crystallization with L-(+)-Tartaric acid . Tartrates are historically effective for resolving piperazine derivatives [1].

  • Method B (HPLC): Chiralpak AD-H or OD-H columns using Hexane:IPA:DEA (90:10:0.1).

Q3: Why is there a peak at M+14 in my Mass Spec? A: This is likely the N-methylated impurity . If you used methyl iodide or similar methylating agents during synthesis, over-alkylation at the N4 position is common. This impurity is difficult to remove by extraction; use the chromatographic method in Module 1.

References
  • BenchChem. (2025).[1][2][3] (R)-2-Methylpiperazine (L)-tartaric acid salt - Technical Guide. Retrieved from

  • Indian Academy of Sciences. (2010). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and analysis of Methyl 1-phenylpiperazine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions and impurity formation during their synthetic work. Our goal is to provide practical, experience-based solutions to help you identify, understand, and mitigate the formation of common byproducts, thereby improving the yield, purity, and safety profile of your target compound.

Frequently Asked Questions (FAQs): Understanding the Core Synthesis and Its Challenges
Q1: What is the most common and industrially relevant synthetic route to this compound, and what are its inherent challenges?

The most prevalent method for synthesizing N-aryl piperazines, including this compound, is through metal-catalyzed cross-coupling reactions.[1] Specifically, the Buchwald-Hartwig amination is a key transformation used for this purpose.[2] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate), such as bromobenzene or chlorobenzene, with methyl piperazine-2-carboxylate.[3]

The primary challenge with this approach lies in controlling the reactivity of the two distinct nitrogen atoms on the piperazine ring. The N1 and N4 positions have different steric and electronic environments, but both are nucleophilic and capable of reacting with the aryl halide. This can lead to a mixture of products, most notably the undesired double N-arylated byproduct.[4] Additional challenges include side reactions involving the catalyst system and potential degradation of the starting materials or product under the reaction conditions.[5]

Q2: Why is the rigorous identification and control of side products so critical in the development of pharmaceutical intermediates?

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensure patient safety and drug efficacy.[6] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Regulatory bodies like the FDA and EMA, guided by the International Conference on Harmonisation (ICH), have strict guidelines that mandate the identification, characterization, and control of any impurity present above a certain threshold (typically 0.10%).[7][8]

Failing to control side products during the synthesis of a key intermediate like this compound can lead to:

  • Safety Risks: An uncharacterized byproduct could be toxic or mutagenic.[8]

  • Reduced Efficacy: Impurities can sometimes interfere with the biological activity of the final API.

  • Manufacturing Challenges: The presence of closely related impurities can make purification difficult and costly, reducing the overall process yield and efficiency.[9]

Therefore, a proactive approach to identifying and minimizing side reactions from the earliest stages of development is not just good science—it is a regulatory and safety necessity.[10]

Troubleshooting Guide: Identifying Common Side Reaction Products

This section addresses specific issues you may encounter, linking unexpected analytical data to likely chemical structures and their formation mechanisms.

Q3: My LC-MS shows a major peak at the expected mass for my product (m/z 221.13 for [M+H]⁺), but also a significant peak at m/z ~297.16. What is this impurity?

Potential Impurity: Methyl 1,4-diphenylpiperazine-2-carboxylate

  • Plausible Cause: This is the classic byproduct of a double N-arylation . In a Buchwald-Hartwig or similar cross-coupling reaction, after the first successful arylation at the N1 position to form your desired product, a second arylation occurs at the N4 position. This is especially common if the reaction conditions are too harsh, the reaction time is too long, or if there is an excess of the aryl halide and palladium catalyst relative to the piperazine starting material.[4]

  • Key Diagnostic Signatures:

    • LC-MS: A molecular ion peak at m/z 297.16 corresponding to the [M+H]⁺ adduct of C₁₈H₂₀N₂O₂.

    • ¹H NMR: The disappearance of the N-H proton signal that would be present in the desired mono-arylated product. You will also observe signals corresponding to two distinct phenyl groups.

  • Preventative Measures:

    • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the methyl piperazine-2-carboxylate starting material relative to the aryl halide. This ensures the aryl halide is consumed before significant double arylation can occur.

    • Slow Addition: Add the aryl halide solution slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-arylation.[4]

    • Optimize Conditions: Screen for lower reaction temperatures, shorter reaction times, and lower catalyst loading to find a window where the primary reaction is complete but the secondary reaction is minimized. Monitor the reaction progress closely by TLC or LC-MS.[11]

Q4: My reaction seems to be working, but I'm isolating a significant amount of a more polar compound with a mass of m/z 207.11 [M+H]⁺. What could be the issue?

Potential Impurity: 1-Phenylpiperazine-2-carboxylic acid

  • Plausible Cause: This impurity is the result of ester hydrolysis . The methyl ester group is susceptible to cleavage under either acidic or basic conditions, especially in the presence of water. Many cross-coupling reactions use strong bases (e.g., NaOtBu, K₂CO₃, K₃PO₄), which can facilitate this hydrolysis if water is present in the reagents or solvents.[1][4]

  • Key Diagnostic Signatures:

    • LC-MS: A molecular ion peak at m/z 207.11 corresponding to the [M+H]⁺ adduct of C₁₁H₁₄N₂O₂. The compound will likely have a much earlier retention time on a reverse-phase HPLC column due to its increased polarity.

    • ¹H NMR: The sharp singlet corresponding to the methyl ester protons (-OCH₃) at ~3.7 ppm will be absent. A broad signal corresponding to the carboxylic acid proton (-COOH) may be visible.

    • FTIR: Appearance of a broad O-H stretch in the 3300-2500 cm⁻¹ region.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly opened bottles of anhydrous solvents and dry glassware thoroughly.

    • Base Selection: Consider using a non-nucleophilic base that is less prone to causing hydrolysis. However, the choice of base is critical for the catalytic cycle and may require careful optimization.[4]

    • Aqueous Workup: Perform the aqueous workup under neutral or slightly acidic conditions and at low temperatures to minimize hydrolysis during product isolation.

Q5: My reaction conversion is low, and GC-MS analysis of the crude mixture shows peaks corresponding to benzene and biphenyl. What is happening?

Potential Impurities: Benzene (from dehalogenation) and Biphenyl (from homocoupling).

  • Plausible Cause: These side products originate from the aryl halide starting material (e.g., bromobenzene) and are indicative of undesirable catalyst-mediated pathways.

    • Dehalogenation: The palladium catalyst can promote the reduction of the aryl halide, replacing the halogen with a hydrogen atom. This is often a result of side reactions in the catalytic cycle, such as β-hydride elimination from catalyst intermediates.[4][5]

    • Homocoupling: The aryl halide can couple with itself to form a biaryl compound (e.g., bromobenzene coupling to form biphenyl). This is another common side reaction in cross-coupling chemistry.

  • Key Diagnostic Signatures:

    • GC-MS: This is the best technique for identifying these volatile, nonpolar byproducts.[7] Look for peaks with mass spectra matching the library entries for benzene (m/z 78) and biphenyl (m/z 154).

    • TLC/LC-MS: These compounds may be difficult to visualize on TLC unless a specific stain is used. In LC-MS, they may elute very late on a reverse-phase column and might not ionize well, making them hard to detect without a UV detector.

  • Preventative Measures:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often stabilize the palladium catalyst and promote the desired C-N bond formation (reductive elimination) over side reactions.[2] Experiment with different ligands (e.g., RuPhos, XPhos) to suppress these pathways.

    • Catalyst Quality: Use a high-purity palladium precursor. Deactivated or poor-quality catalysts can favor side reactions.

    • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition and increase the rate of these side reactions.[11]

Visualizing the Reaction and Side Reactions

The following diagrams illustrate the intended synthetic pathway and the competing side reactions discussed above.

G cluster_main Main Synthetic Pathway: Buchwald-Hartwig Amination SM1 Methyl piperazine-2-carboxylate Catalyst Pd(0) Catalyst + Ligand + Base SM1->Catalyst Oxidative Addition SM2 Aryl Halide (Ph-X) SM2->Catalyst Oxidative Addition Product This compound Catalyst->Product Reductive Elimination

Caption: Desired synthesis of the target molecule via palladium-catalyzed N-arylation.

G cluster_side Common Competing Side Reactions Product This compound DoubleArylation Methyl 1,4-diphenylpiperazine- 2-carboxylate Product->DoubleArylation + Ph-X, Catalyst Hydrolysis 1-Phenylpiperazine- 2-carboxylic acid Product->Hydrolysis + H₂O, Base ArylHalide Aryl Halide (Ph-X) Dehalogenation Benzene ArylHalide->Dehalogenation Catalyst (Reduction) Homocoupling Biphenyl ArylHalide->Homocoupling Catalyst Water H₂O

Caption: Major side reactions competing with the formation of the desired product.

Analytical Workflow for Impurity Identification

A systematic approach is essential for confidently identifying unknown impurities.

Q6: What is a robust and systematic workflow for identifying an unknown peak observed during reaction monitoring?

A multi-technique approach provides the most comprehensive and reliable data for structural elucidation.

Step-by-Step Impurity Identification Protocol:

  • Initial Detection and Mass Determination (LC-MS):

    • Protocol: Perform a rapid analysis of the crude reaction mixture using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[12]

    • Method: Use a gradient elution on a C18 column (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes). This provides an initial separation and gives the mass-to-charge ratio (m/z) of the parent ions for the main product and any impurities.[13]

    • Interpretation: The m/z value provides the molecular weight, which is the first crucial piece of information for proposing a chemical formula.

  • High-Resolution Mass and Fragmentation (HRMS & MS/MS):

    • Protocol: Analyze the sample using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, to obtain a highly accurate mass measurement.

    • Interpretation (HRMS): The accurate mass allows you to determine the elemental composition (e.g., C₁₈H₂₀N₂O₂ vs. C₁₇H₁₆N₂O₃, which may have similar nominal masses).

    • Interpretation (MS/MS): Perform tandem mass spectrometry (MS/MS) by isolating the impurity's parent ion and fragmenting it. The resulting fragmentation pattern provides structural clues, much like a fingerprint, which can be compared to the fragmentation of the desired product to identify shared structural motifs.[14]

  • Definitive Structural Elucidation (Isolation & NMR):

    • Protocol: If the impurity is present in sufficient quantity (>1-5%), isolate it from the crude mixture using preparative HPLC or flash column chromatography.

    • Method: After isolation and confirmation of purity, acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Interpretation: NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework, the number of protons on each carbon, and their connectivity.[15] This is the gold standard for definitively confirming the structure of an unknown compound.[10]

G Start Crude Reaction Mixture LCMS Step 1: LC-MS Analysis Start->LCMS Data1 Obtain Molecular Weight (m/z) LCMS->Data1 HRMS Step 2: HRMS / MS-MS LCMS->HRMS Unknown Peak? Data2 Determine Elemental Composition & Fragmentation Pattern HRMS->Data2 Isolation Step 3: Isolation (Prep-HPLC / Flash) HRMS->Isolation Sufficient Quantity? NMR Step 4: NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR End Definitive Structure Confirmation NMR->End

Sources

"Methyl 1-phenylpiperazine-2-carboxylate" optimizing reaction conditions (temp, solvent)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Process Optimization & Troubleshooting Guide

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing Reaction Conditions (Temp, Solvent) for Methyl 1-phenylpiperazine-2-carboxylate

Executive Summary

The synthesis of This compound presents a unique set of challenges due to the competing nucleophilicity of the N1/N4 nitrogens and the lability of the methyl ester. Optimization typically focuses on two primary synthetic pathways:

  • Pathway A (The "Cyclization" Route): Condensation of N-phenylethylenediamine with methyl 2,3-dibromopropionate.

  • Pathway B (The "Catalytic" Route): Palladium-catalyzed N-arylation (Buchwald-Hartwig) of methyl piperazine-2-carboxylate.

This guide provides targeted troubleshooting and optimization parameters for both pathways, focusing on Temperature and Solvent effects.[1]

Pathway A: The Cyclization Route (Classical)

Reaction: N-phenylethylenediamine + Methyl 2,3-dibromopropionate


 Product
Critical Parameter Optimization
ParameterStandard ConditionOptimized Condition Technical Rationale
Solvent Methanol or EthanolToluene or DMF Protic solvents (alcohols) can lead to transesterification byproducts. Toluene allows for higher temperatures without pressurization and simplifies salt filtration.
Temperature Reflux (65–80°C)Stepwise: 0°C

90°C
The initial alkylation is exothermic. Starting at 0°C prevents polymerization (tars). The second cyclization step requires heat (90°C) to overcome the energy barrier of ring closure.
Base Triethylamine (

)

(anhydrous)
Organic bases can form difficult-to-remove salts. Inorganic carbonate bases in heterogeneous systems (Toluene) allow for easy filtration of HBr salts.
Troubleshooting Guide (Q&A)

Q: Why is my reaction turning into a black tar/polymer?

  • Diagnosis: Thermal runaway during the initial alkylation step. The primary amine of the diamine is highly nucleophilic and reacts too aggressively with the dibromide.

  • Solution: Implement a temperature ramp .

    • Dissolve the diamine and base in Toluene.

    • Cool to 0°C .

    • Add the dibromide dropwise over 1 hour.

    • Only after addition is complete, warm to room temp, then reflux.

Q: I am seeing significant transesterification (Ethyl ester impurity).

  • Diagnosis: You are likely using Ethanol as a solvent.

  • Solution: Switch to Toluene or Acetonitrile . If solubility is an issue, use Methanol strictly (matches the methyl ester), but ensure it is anhydrous to prevent hydrolysis.

Pathway B: Pd-Catalyzed N-Arylation (Modern)

Reaction: Methyl piperazine-2-carboxylate + Bromobenzene


 Product
Challenge:  Regioselectivity. The N4 position is less hindered than N1 (which is 

to the ester), but we target the N1-phenyl product.
Critical Parameter Optimization
ParameterStandard ConditionOptimized Condition Technical Rationale
Solvent 1,4-DioxaneToluene Dioxane is standard for solubility, but Toluene provides a cleaner impurity profile and easier workup. Avoid chlorinated solvents (inhibit Pd).[2]
Temperature 110°C80°C High temps (110°C+) promote racemization of the

-chiral center and decarboxylation. 80°C is sufficient with modern ligands (e.g., RuPhos).
Ligand BINAPRuPhos or BrettPhos Monodentate biaryl phosphine ligands (Buchwald Gen 3/4) are superior for sterically hindered couplings (N1 is hindered by the ester).
Base NaOtBu

Strong alkoxide bases (

) cause epimerization/racemization. Cesium Carbonate is milder and effective in non-polar solvents.
Troubleshooting Guide (Q&A)

Q: The reaction yields the N4-phenyl isomer instead of the N1-phenyl target.

  • Diagnosis: N4 is sterically more accessible.

  • Solution: You must protect N4 before the reaction.

    • Protocol: Start with 1-Boc-3-methoxycarbonyl piperazine (commercially available or easily made).

    • Perform the Buchwald coupling (directs phenyl to N1).

    • Deprotect Boc with TFA/DCM.

    • Note: Attempting direct arylation on the free amine will almost always favor N4 or bis-arylation.

Q: My ester is hydrolyzing to the acid during the coupling.

  • Diagnosis: Presence of water in the solvent or base.[1][3]

  • Solution:

    • Use anhydrous Toluene (store over molecular sieves).

    • Switch base to

      
        or 
      
      
      
      (dried in an oven). Avoid hydroxides.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for selecting reaction conditions based on observed failure modes.

OptimizationLogic Start Start: Optimization Protocol RouteCheck Select Synthetic Route Start->RouteCheck PathA Pathway A: Cyclization (Diamine + Dibromide) RouteCheck->PathA PathB Pathway B: Pd-Catalyzed Arylation (Piperazine ester + Ph-Br) RouteCheck->PathB IssueA1 Issue: Polymer/Tar Formation PathA->IssueA1 IssueA2 Issue: Transesterification PathA->IssueA2 SolA1 Fix: Temp Ramp (0°C Addn -> Reflux) IssueA1->SolA1 SolA2 Fix: Switch Solvent (EtOH -> Toluene) IssueA2->SolA2 IssueB1 Issue: Wrong Regioisomer (N4) PathB->IssueB1 IssueB2 Issue: Racemization/Hydrolysis PathB->IssueB2 SolB1 Fix: Use N4-Boc Protection IssueB1->SolB1 SolB2 Fix: Switch Base/Temp (NaOtBu -> Cs2CO3 @ 80°C) IssueB2->SolB2

Figure 1: Decision tree for troubleshooting synthetic failures based on route selection.

Standard Operating Procedure (SOP): Optimized Pd-Coupling

For the synthesis of Methyl 1-phenyl-4-Boc-piperazine-2-carboxylate (Precursor to target).

  • Preparation:

    • Charge a dry reaction vial with Methyl 4-Boc-piperazine-2-carboxylate (1.0 equiv), Bromobenzene (1.2 equiv), and

      
        (2.0 equiv).
      
    • Add RuPhos Pd G3 Precatalyst (2-5 mol%).

  • Solvent Addition:

    • Evacuate and backfill with Nitrogen (3x).

    • Add anhydrous Toluene (0.2 M concentration).

  • Reaction:

    • Heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] Look for consumption of the aryl halide.

  • Workup:

    • Cool to room temp.[1][3][4] Filter through a pad of Celite (elute with EtOAc).

    • Concentrate and purify via Silica Gel Chromatography (Hexanes/EtOAc).

  • Deprotection (Final Step):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C to yield the final this compound.

References

  • Buchwald-Hartwig Amination Conditions

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Piperazine Synthesis & Regioselectivity

    • Deketelaere, S., et al. (2012). Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives. Organic Letters, 14(14), 3664–3667.[3]

  • Cyclization Protocols (Classical)

    • J. Huang, W. Xu, H. Xie, S. Li. (2012).[5][6] One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Journal of Organic Chemistry, 77, 7506-7511.[5][6]

  • Solvent Effects in Amine Synthesis

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on solubility and stability of piperazine scaffolds).

Sources

"Methyl 1-phenylpiperazine-2-carboxylate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for Methyl 1-phenylpiperazine-2-carboxylate . It is designed for researchers requiring immediate, actionable protocols for the storage, handling, and troubleshooting of this specific medicinal chemistry intermediate.

Status: Open | Priority: High | Category: Storage & Stability Assigned Specialist: Senior Application Scientist

Compound Profile & Critical Risks

This compound is a bifunctional scaffold featuring a secondary amine (N4), an N-aryl system (N1-Phenyl), and a methyl ester at the C2 position. This structural complexity introduces three distinct stability risks that must dictate your handling protocol:

  • Hydrolysis (Moisture Sensitivity): The methyl ester at C2 is susceptible to hydrolysis, converting the compound into its corresponding carboxylic acid (1-phenylpiperazine-2-carboxylic acid) and methanol. This is accelerated by moisture and improper pH.

  • Oxidation (Air Sensitivity): The electron-rich N-phenyl system and the secondary amine at position 4 are prone to oxidative degradation, often manifesting as yellow/brown discoloration.

  • Dimerization/Cyclization: As an amino ester, there is a risk of intermolecular nucleophilic attack (aminolysis) leading to oligomers or diketopiperazines during prolonged storage in solution.

The "Golden Standard" Storage Protocol

Follow this decision matrix immediately upon receipt of the compound.

Storage Decision Logic (DOT Visualization)

StorageProtocol Start Compound Received CheckForm Check Physical Form Start->CheckForm SolidSalt Solid (HCl/Salt) CheckForm->SolidSalt  Crystalline   OilBase Oil/Low-Melt Solid (Free Base) CheckForm->OilBase  Viscous Liquid   ActionSolid 1. Tight Seal 2. Desiccant Pack 3. Store at +4°C to -20°C SolidSalt->ActionSolid ActionOil 1. Purge Headspace (Ar/N2) 2. Parafilm Seal 3. Store at -20°C (Critical) OilBase->ActionOil LongTerm Long Term Storage (>1 Month)? ActionSolid->LongTerm ActionOil->LongTerm InertGas Aliquot under Inert Gas Store at -80°C LongTerm->InertGas  Yes  

Figure 1: Decision matrix for immediate storage based on the physical form of the compound (Salt vs. Free Base).

Detailed Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) Low temperature kinetically inhibits ester hydrolysis and oxidative pathways [1].
Atmosphere Argon or Nitrogen Displaces oxygen to prevent N-oxide formation and yellowing of the phenyl ring [2].
Container Amber Glass Protects photosensitive N-aryl moieties from UV-induced radical degradation.
Desiccation Required Essential to prevent hygroscopic absorption of atmospheric water, which catalyzes ester hydrolysis [3].[1]

Troubleshooting Guide (Q&A)

Direct answers to common issues observed in the lab.

Issue: Discoloration

Q: My compound was colorless when purchased but has turned yellow/brown after two weeks. Is it still usable? A: The yellowing indicates oxidative degradation , likely of the N-phenyl moiety or the formation of N-oxides at the secondary amine.

  • Diagnosis: Run a TLC or LC-MS. If the impurity peak is <5%, you may repurify.

  • Prevention: This occurs when the container headspace is not purged with inert gas after use. Always backfill with Argon.

  • Remediation: Pass the compound through a short plug of neutral alumina or silica to remove the polar oxidation products.

Issue: Physical State Change

Q: The certificate of analysis said "Solid," but I received a viscous goo/oil. Did it melt? A: This is a classic sign of hygroscopicity . Piperazine salts (e.g., HCl) are solids, but they are extremely hygroscopic. If the seal was compromised, it absorbed water, lowering the melting point (deliquescence).

  • Critical Check: Run a proton NMR in

    
     or 
    
    
    
    . Look for a water peak.
  • Fix: If it is just wet, lyophilize (freeze-dry) or dry under high vacuum over

    
    . If the NMR shows hydrolysis (loss of methyl ester peak ~3.6-3.7 ppm), the compound is degraded.
    
Issue: Solubility & Solution Stability

Q: Can I keep a stock solution in DMSO or Methanol? A:

  • Methanol: NO. Storing amino esters in methanol can lead to transesterification or racemization over time.

  • DMSO: Caution. DMSO is hygroscopic.[1] Wet DMSO will hydrolyze the ester rapidly at room temperature.

  • Best Practice: Prepare solutions fresh before use. If storage is mandatory, use anhydrous DMF or DMSO , store at -80°C, and use within 1 week [4].

Experimental Protocols

Protocol A: Purity Check (NMR Diagnostic)

Use this quick check to validate the integrity of the ester and amine.

  • Solvent: Dissolve 5 mg in

    
     (neutralize with 
    
    
    
    if it is a salt to see the free base shifts clearly, or use
    
    
    for salts).
  • Key Signals to Monitor:

    • Methyl Ester: Singlet at ~3.6 – 3.7 ppm . Loss of this peak indicates hydrolysis.

    • Phenyl Protons: Multiplet at ~6.8 – 7.3 ppm .

    • Piperazine Ring: Multiplets at ~2.8 – 3.5 ppm .

  • Red Flag: Appearance of a broad singlet at ~11-12 ppm (Carboxylic acid OH) indicates the ester has hydrolyzed.

Protocol B: Re-purification (Acid-Base Extraction)

If the compound (Free Base) has oxidized slightly (yellowing).

  • Dissolve the oil in Ethyl Acetate (EtOAc) .

  • Wash with 1M HCl (The amine goes into the water layer; non-basic oxidation impurities often stay in organic).

  • Separate layers. Keep the Aqueous (Acidic) layer .

  • Basify the aqueous layer with Saturated

    
      until pH ~9.
    
  • Extract back into Dichloromethane (DCM) or EtOAc.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Compound Methyl 1-phenylpiperazine- 2-carboxylate Hydrolysis Hydrolysis (+H2O) (Acid/Base Catalyzed) Compound->Hydrolysis Oxidation Oxidation (+O2) Compound->Oxidation AcidProduct 1-phenylpiperazine- 2-carboxylic acid (Inactive/Polar) Hydrolysis->AcidProduct Methanol Methanol Hydrolysis->Methanol NOxide N-Oxide / Colored Impurities Oxidation->NOxide

Figure 2: Primary degradation pathways. Hydrolysis destroys the ester functionality, while oxidation attacks the nitrogen centers.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[2]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use water initially as it makes the spill difficult to contain and promotes hydrolysis.

References

  • BenchChem. (2025).[1] Storage and handling guidelines for Amino Acid Methyl Esters. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride (General Amino Ester Handling). Retrieved from

  • Pangoo. (2025).[3] Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from

  • MDPI. (2021). Stability of Methyl Ester Derivatives in Organic Solvents. Retrieved from

Sources

"Methyl 1-phenylpiperazine-2-carboxylate" resolving poor solubility issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Poor Solubility of Methyl 1-phenylpiperazine-2-carboxylate

Executive Summary As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic aqueous solubility of this compound. This compound presents a unique physicochemical challenge: it features a highly lipophilic phenyl ring and a hydrophobic methyl ester group, which collectively drive its crystalline lattice energy up and its hydration energy down. Although the piperazine ring contains a basic secondary amine, the electron-withdrawing effect of the adjacent ester modulates its pKa, rendering the free base practically insoluble in neutral aqueous buffers (pH 7.4).

This technical support guide provides field-proven, causality-driven troubleshooting protocols to overcome these solubility bottlenecks. By understanding the thermodynamic drivers of precipitation, you can select the appropriate solubilization strategy, ensuring your in vitro assays, in vivo dosing regimens, and chemical syntheses are robust and reproducible.

Diagnostic Workflow: Solubilization Strategy

SolubilizationWorkflow Start Compound Precipitation (High Lipophilicity) CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro Assays (Strict pH 7.4) CheckApp->InVitro InVivo In Vivo Dosing (High Concentration) CheckApp->InVivo Synthesis Chemical Synthesis (Organic Tolerance) CheckApp->Synthesis CD HP-β-CD Complexation (Hydrophilic Shielding) InVitro->CD Biocompatibility Nano Nanosuspension (Surface Area Expansion) InVivo->Nano Low Toxicity Salt Salt Formation (e.g., HCl) (Protonation of Piperazine N) InVivo->Salt Primary Step Synthesis->Salt Max Solubility Soluble Aqueous Solubilization Achieved CD->Soluble Nano->Soluble Salt->Soluble

Workflow for resolving this compound solubility issues.

Troubleshooting Guides & FAQs

Q1: Why does this compound precipitate immediately when I dilute my DMSO stock into physiological buffer (pH 7.4)? Causality & Mechanism: The phenomenon you are observing is solvent-shift precipitation. The compound is highly soluble in aprotic solvents like DMSO due to favorable dipole-induced dipole interactions. However, introducing it into an aqueous buffer forces the hydrophobic phenyl and methyl ester moieties to aggregate to minimize contact with water (the hydrophobic effect). At pH 7.4, the secondary amine of the piperazine ring is only partially protonated, failing to provide sufficient ionic character to overcome the lipophilicity of the rest of the molecule. Resolution: You must lower the thermodynamic barrier to hydration. This is typically achieved by lowering the pH to fully ionize the piperazine nitrogen or by employing a formulation system to shield the hydrophobic domains.

Q2: I need to use this compound in a cell-based assay where pH 7.4 is strictly required. How can I keep it in solution without exceeding 0.5% DMSO? Causality & Mechanism: For cell-based assays, excessive DMSO causes cytotoxicity and membrane permeabilization. The most effective strategy here is Host-Guest Complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD). The lipophilic phenyl ring of this compound spontaneously inserts into the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Inclusion complex formation is a precise technique to improve the aqueous solubility and bioavailability of poorly water-soluble drugs without altering the bulk pH 1.

Q3: We are scaling up for in vivo dosing (oral gavage) and need a highly concentrated liquid formulation. Cyclodextrins are too bulky. What is the best approach? Causality & Mechanism: For high-dose in vivo applications, converting the free base into a stable salt is the gold standard. Converting the free base to a salt is a widely used and highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives 2. By reacting the secondary amine with a strong acid (e.g., Hydrochloric acid), you form a salt with significantly lower lattice energy and higher hydration energy. The chloride counterion disrupts the crystalline packing of the lipophilic free base, drastically increasing equilibrium solubility.

Q4: Even as a salt, the compound crashes out in simulated gastric fluid. Are there advanced formulation techniques? Causality & Mechanism: If the salt form still exhibits poor solubility due to the common-ion effect (e.g., HCl salt in gastric fluid), you must bypass thermodynamic solubility limits by increasing the surface area-to-volume ratio via Nanosuspension . Reducing the particle size to the nanometer range increases the surface area for dissolution, exponentially increasing the dissolution rate according to the Noyes-Whitney equation 3.

Quantitative Data: Comparison of Solubilization Strategies

The following table summarizes the expected performance metrics of each solubilization strategy based on empirical data for phenylpiperazine derivatives.

Solubilization StrategyPrimary Mechanism of ActionTypical Fold-Increase in SolubilityOptimal pH RangeBest Suited For
Salt Formation (HCl) Increases hydration energy via ionization of piperazine N50x - 100x2.0 - 5.0Chemical synthesis, oral formulations
HP-β-CD Complexation Encapsulates lipophilic phenyl ring in hydrophobic cavity10x - 50x6.0 - 8.0Cell-based assays (pH 7.4 strict)
Nanosuspension Increases dissolution rate via massive surface area expansion20x - 80x (apparent)IndependentHigh-dose in vivo toxicity studies
Co-solvency (DMSO) Disrupts crystalline lattice with aprotic solvent interactions>1000x (in pure solvent)IndependentStock solution preparation only

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.

Protocol 1: Host-Guest Complexation with HP-β-CD (For In Vitro Assays)

Objective: Achieve a 10 mM stock solution of this compound at pH 7.4 without organic solvents.

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Weigh the required amount of this compound (free base) into a glass vial. Add the HP-β-CD solution directly to the solid compound.

  • Agitation: Vortex vigorously for 5 minutes, followed by sonication in a water bath for 15-30 minutes at room temperature.

    • Validation Check: The solution must transition from a cloudy, heterogeneous suspension to a completely optically clear liquid. If particulates remain, increase the HP-β-CD concentration to 30% (w/v).

  • Sterilization: Sterile filter the clear solution through a 0.22 µm PES (Polyethersulfone) membrane.

    • Validation Check: Analyze the pre- and post-filtration concentrations via HPLC/UV. A recovery rate of >98% confirms that the compound is fully complexed and no free drug was lost to the filter membrane.

Protocol 2: Hydrochloride Salt Formation (For In Vivo Dosing & Synthesis)

Objective: Convert the lipophilic free base into a highly water-soluble piperazinium chloride salt.

  • Dissolution: Dissolve this compound in a minimal volume of anhydrous ethyl acetate or diethyl ether.

  • Cooling: Place the reaction flask in an ice bath (0-5°C) under continuous magnetic stirring to control the exothermic salt formation.

  • Acidification: Slowly add 1.1 molar equivalents of anhydrous HCl in dioxane dropwise.

    • Validation Check: Immediate formation of a dense white precipitate indicates the successful formation of the protonated piperazinium chloride salt. If no precipitate forms, verify the anhydrous nature of your solvents.

  • Maturation: Stir for an additional 30 minutes at 0°C to ensure complete conversion and crystal maturation.

  • Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum for 24 hours.

    • Validation Check: Confirm salt formation and stoichiometry via 1H-NMR (D2O or DMSO-d6). Look for the significant downfield shift of the piperazine ring protons compared to the free base, confirming protonation.

Protocol 3: Anti-Solvent Precipitation Nanosuspension (For Refractory Formulations)

Objective: Formulate the compound as a stable nanosuspension (<300 nm) for oral gavage.

  • Organic Phase: Dissolve the compound in a water-miscible solvent (e.g., ethanol or acetone) to near saturation.

  • Aqueous Phase: Prepare an aqueous solution containing a steric stabilizer (e.g., 0.5% Tween 80 or Poloxamer 188).

  • Precipitation: Under high-speed homogenization (10,000 RPM), rapidly inject the organic phase into the aqueous phase.

    • Validation Check: The solution will instantly become opalescent (milky but translucent), indicating the formation of nanoparticles via the rapid change in solvent polarity 2.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator.

    • Validation Check: Measure the particle size distribution and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A Z-average size of <300 nm and a PDI < 0.3 confirms a stable, uniform nanosuspension suitable for dosing.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, J. K. "Drug Solubility: Importance and Enhancement Techniques." PMC / National Institutes of Health.[Link]

  • "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences.[Link]

Sources

Technical Support Center: Troubleshooting Analytical Artifacts for Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 1-phenylpiperazine-2-carboxylate. This guide is designed to provide in-depth, field-proven insights into identifying and resolving common analytical artifacts that may be encountered during your experiments. Our approach is rooted in explaining the causality behind these issues, ensuring you can not only solve the immediate problem but also prevent its recurrence.

Table of Contents

FAQs on Sample Stability and Preparation

Proper sample handling is the first line of defense against analytical artifacts. The chemical nature of this compound—containing a basic piperazine ring and a hydrolyzable methyl ester—makes it susceptible to specific degradation pathways.

Q1: My sample solution turned slightly hazy after preparation in an aqueous buffer. What is the likely cause?

A: This is likely due to solubility issues. Phenylpiperazine derivatives can have limited solubility in neutral aqueous solutions. If the concentration is too high or if the compound begins to precipitate over time, it will lead to inconsistent and non-reproducible results.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: First, assess the solubility of your compound in your specific analytical buffer to establish a practical working concentration range.[1]

    • Adjust pH: The piperazine moiety has two pKa values, making its ionization state—and thus solubility—highly dependent on pH. Lowering the pH to a slightly acidic value (e.g., pH 4-6) will protonate the piperazine nitrogens, increasing aqueous solubility.

    • Use a Co-solvent: Prepare stock solutions in an organic solvent like DMSO or methanol. Ensure the final concentration of the organic solvent in your aqueous sample is low (typically <1%) to avoid affecting your chromatography.[1]

Q2: I see a new, more polar peak appearing in my chromatogram over time, especially when samples are left on the autosampler. What is it?

A: The most probable cause is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid (1-phenylpiperazine-2-carboxylic acid). This reaction is catalyzed by water and can be accelerated by basic or strongly acidic conditions.[2][3] The resulting carboxylic acid is significantly more polar and will elute earlier in reversed-phase HPLC.

  • Preventative Measures:

    • Always use freshly prepared solutions for analysis.

    • If samples must be stored, keep them at low temperatures (e.g., 4°C) in tightly sealed vials. For long-term storage, consider freezing at -20°C or -80°C.

    • Prepare samples in a slightly acidic buffer (e.g., pH 5-6 with formate or acetate) to minimize base-catalyzed hydrolysis.

Troubleshooting HPLC-UV Artifacts

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for purity assessment and quantification. However, the basic nature of the piperazine ring can lead to common chromatographic issues.

Q3: My main peak for this compound is showing significant tailing. Why is this happening and how can I fix it?

A: Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC. It is primarily caused by secondary ionic interactions between the protonated (positively charged) piperazine nitrogen and residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based columns.[4] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

  • Troubleshooting Workflow:

Start Peak Tailing Observed Step1 Lower Mobile Phase pH to 2.5 - 3.0 Start->Step1 Check1 Tailing Resolved? Step1->Check1 Step2 Add Competing Base (e.g., 0.1% TEA) Check1->Step2 No End_Good Symmetrical Peak Check1->End_Good Yes Check2 Tailing Resolved? Step2->Check2 End_Bad Consult Further Step2->End_Bad MS Signal Suppression? Step3 Increase Buffer Strength (e.g., 25-50 mM) Check2->Step3 No Check2->End_Good Yes Step3->Check1 Re-evaluate Step4 Use End-Capped or Bidentate Column Step3->Step4 Step4->End_Good

Caption: Workflow for troubleshooting peak tailing.

  • Detailed Protocol: Mobile Phase Optimization

    • Lower pH: The most effective first step is to lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid.[4] At this low pH, the majority of silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interactions.

    • Add a Competing Base: If low pH is not sufficient, add a competing base like triethylamine (TEA) at a low concentration (0.05-0.1%). TEA is a small amine that preferentially interacts with the active silanol sites, effectively "shielding" your analyte from them. Note that TEA can suppress MS signals and has a high UV cutoff, making it less suitable for LC-MS.[2]

    • Increase Buffer Concentration: Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can also help mask residual silanol interactions.[4]

Q4: I'm analyzing a crude sample and see a small peak eluting very late. Could this be an artifact?

A: While it could be a less polar impurity, it might also be a "ghost peak" originating from carryover.[5] If you previously injected a highly concentrated sample or a different, strongly retained compound, it might slowly bleed off the column in subsequent runs.

  • Diagnosis: Inject a blank solvent gradient immediately after your sample run. If you see the peak again, it's carryover.[5]

  • Solution: Implement a robust column wash method after each run or batch. This typically involves flushing the column with a strong, highly organic solvent (like 100% acetonitrile or isopropanol) for several column volumes.

Troubleshooting LC-MS Artifacts

LC-MS provides invaluable mass information but introduces its own set of potential artifacts, particularly related to ionization and fragmentation.

Q5: In my ESI+ mass spectrum, I see the expected [M+H]⁺ ion, but also a significant peak at [M+Na]⁺. Is this an impurity?

A: This is almost certainly not an impurity but a sodium adduct, a very common artifact in electrospray ionization (ESI). Sodium ions are ubiquitous in glassware, solvents, and buffers.

  • Mitigation:

    • Use high-purity solvents (LC-MS grade).

    • Minimize the use of sodium-containing buffers (e.g., sodium phosphate). Opt for volatile buffers like ammonium formate or ammonium acetate.

    • If sodium adducts are unavoidable, simply recognize them as such and extract the ion chromatogram for both the [M+H]⁺ and [M+Na]⁺ ions for quantification if necessary.

Q6: My MS/MS fragmentation spectrum is complex. What are the expected product ions for this compound?

A: While a definitive spectrum for the exact molecule is not publicly available, we can predict the fragmentation pattern based on the known behavior of phenylpiperazine analogs.[6] The primary fragmentation points will be the bonds of the piperazine ring and the ester group.

Parent [M+H]⁺ This compound Frag1 Loss of -COOCH₃ (decarboxymethylation) Parent->Frag1 Frag2 Cleavage of piperazine ring Parent->Frag2 Parent->Frag2 Frag3 Loss of -OCH₃ Parent->Frag3 Product1 1-phenylpiperazine fragment Frag1->Product1 Product2 Characteristic piperazine ring fragments (e.g., m/z 70, 56) Frag2->Product2 Product4 Phenyl-containing fragment (e.g., m/z 104, 120) Frag2->Product4 Product3 Acylium ion [M-OCH₃]⁺ Frag3->Product3 Frag4 Fragment of C₆H₅N-CH₂

Caption: Predicted MS/MS fragmentation pathways.

Precursor Ion (M+H)⁺Predicted Fragment IonDescription
This compound[M+H - 59]⁺Loss of the carbomethoxy group (•COOCH₃)
"[M+H - 31]⁺Loss of the methoxy radical (•OCH₃) to form an acylium ion
"m/z 120, 105, 104Fragments corresponding to the 1-phenylpiperazine moiety[7]
"m/z 70, 56Characteristic fragments from the cleavage of the piperazine ring itself[6]

Q7: I see a peak corresponding to 1-phenylpiperazine in my LC-MS analysis. Is this from in-source decay?

A: It could be, but it is more likely a genuine impurity or degradant. In-source fragmentation (decay) is possible but usually less pronounced for this type of molecule under typical soft ESI conditions. More likely causes are:

  • Decarboxylation: The hydrolyzed carboxylic acid intermediate can decarboxylate to 1-phenylpiperazine, especially if the sample is exposed to heat.

  • Synthesis Impurity: 1-phenylpiperazine could be a starting material or a byproduct from the synthesis.[8]

  • How to Differentiate: Analyze the sample with very low in-source fragmentation energy. If the peak persists with a similar relative abundance, it is likely a true component of the sample.

Troubleshooting GC-MS Artifacts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and semi-volatile compounds, but the high temperatures of the inlet and column can induce degradation, creating artifacts.

Q8: I am trying to analyze my sample by GC-MS, but I don't see a peak for my compound. Instead, I see a peak for 1-phenylpiperazine. What happened?

A: This is a classic example of thermal degradation in the GC inlet. The methyl ester of a piperazine-2-carboxylic acid is susceptible to thermal decarboxylation. The heat of the inlet can cause the entire -COOCH₃ group to be eliminated, leaving behind 1-phenylpiperazine.

  • Solutions:

    • Lower the Inlet Temperature: Reduce the inlet temperature as much as possible while still ensuring efficient volatilization of the analyte. Start around 200-220°C and adjust as needed.

    • Use Derivatization: The secondary amine on the piperazine ring is a polar site that can cause poor peak shape and adsorption. Derivatizing this amine (e.g., via acylation with TFAA or silylation with BSTFA) can increase volatility and thermal stability, potentially preventing degradation.[9][10]

Q9: I'm trying to derivatize my sample for GC-MS analysis, but the reaction seems incomplete, and I get multiple peaks. What can I do?

A: Incomplete derivatization is a common issue, often caused by poor solubility or the presence of moisture.

  • Protocol for Improved Derivatization:

    • Ensure Dryness: Evaporate the sample to complete dryness under a stream of nitrogen. Any residual water will quench the derivatizing reagent.[11]

    • Improve Solubility: The dried residue may not dissolve well in the derivatization reagent alone. Add a small amount of a suitable solvent, like pyridine or ethyl acetate, to fully dissolve the analyte before adding the derivatization reagent (e.g., BSTFA, MSTFA).[4]

    • Optimize Reaction Conditions: Heating the reaction mixture (e.g., 60-70°C for 30 minutes) can improve the yield of the derivative. Always refer to the reagent's technical guide for optimal conditions.[10][11]

    • Deactivate Glassware: The active secondary amine can adsorb to acidic sites on glass vials. Using silanized glassware can prevent sample loss and improve recovery.[11]

Interpreting NMR Spectra and Identifying Impurities

NMR is the definitive tool for structural elucidation but can be complicated by the presence of process-related impurities and degradants.

Q10: My ¹H NMR spectrum looks messy, with more peaks than expected. What are the most likely impurities from the synthesis?

A: Based on common synthetic routes for related phenylpiperazines, several impurities are possible:

  • Positional Isomer (Methyl 1-phenylpiperazine-3-carboxylate): Depending on the synthetic route, formation of the isomeric product is possible and would be very difficult to separate. This would present a similar but distinct set of NMR signals.

  • Starting Materials: Unreacted 1-phenylpiperazine or precursors could be present. 1-phenylpiperazine has characteristic aromatic signals around 6.8-7.3 ppm and piperazine proton signals around 3.0-3.1 ppm.[7]

  • Byproducts of Methylation: If the synthesis involves methylation of a piperazine nitrogen, you might see the un-methylated precursor or a di-methylated byproduct.[12][13]

  • Hydrolysis Product: The presence of 1-phenylpiperazine-2-carboxylic acid from ester hydrolysis will result in the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal.

Compound/ImpurityKey Expected ¹H NMR Signals
This compound (Target) Phenyl protons (~6.8-7.4 ppm), Methyl ester singlet (~3.7 ppm), Piperazine protons (various shifts, ~2.5-4.0 ppm)
1-Phenylpiperazine-2-carboxylic acid (Hydrolysis)Disappearance of methyl singlet, appearance of broad COOH proton
1-Phenylpiperazine (Decarboxylation/Starting Material)Symmetrical piperazine signals (~3.0-3.1 ppm), characteristic aromatic pattern[7]
Isomeric ByproductsA second, distinct set of signals with similar integrations and multiplicities

Q11: The chemical shifts of my piperazine protons are drifting between samples. Why?

A: The chemical shifts of protons on or near the basic piperazine nitrogens are highly sensitive to pH and the solvent environment. Small amounts of acidic or basic impurities, or variations in sample concentration or solvent (e.g., CDCl₃ vs. DMSO-d₆), can alter the protonation state of the piperazine ring, causing significant shifts in the adjacent proton signals.

  • Solution for Consistency: For comparative analysis, ensure all samples are prepared in the same solvent at the same concentration. If comparing different batches, consider adding a drop of D₂O to exchange the N-H proton (if present) or adding a trace amount of a mild acid or base to lock the compound in a single protonation state.

References

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved March 2, 2026, from [Link]

  • Quickcompany. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Rao, D. V. N. S., et al. (2006).
  • Chan, K. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved March 2, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • Zhang, Y., et al. (2024). Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester. Molecules, 29(8), 1799.
  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved March 2, 2026, from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]

Sources

Technical Support Center: Methyl 1-phenylpiperazine-2-carboxylate Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the erratic behavior of Methyl 1-phenylpiperazine-2-carboxylate during in vitro and in vivo assays.

While this compound is a highly valuable building block and pharmacological intermediate, its specific molecular architecture—a nucleophilic secondary amine (N4) positioned near an electrophilic methyl ester (C2), combined with an electron-rich N1-phenyl ring—makes it inherently unstable under standard benchtop conditions.

This guide provides field-proven, causality-driven troubleshooting strategies to stabilize your compound, ensure reproducible data, and prevent costly experimental failures.

🔬 Core Degradation Pathways & Logical Relationships

To successfully handle this compound, you must first understand the chemical causality behind its degradation. The diagram below maps the three primary vulnerabilities of the molecule and the corresponding interventions required to block them.

G Main This compound (Reactive Monomer) Hydrolysis Ester Hydrolysis (Loss of Methyl Group) Main->Hydrolysis Aqueous Buffer / CES Enzymes Condensation Self-Condensation (Diketopiperazine/Oligomers) Main->Condensation Free N4 Nucleophilic Attack Oxidation Auto-Oxidation (N-Oxide Formation) Main->Oxidation O2 & UV Light Exposure PrevHyd Use Anhydrous DMSO & Esterase Inhibitors PrevHyd->Hydrolysis Blocks PrevCon Convert to HCl Salt (Protonates N4 Amine) PrevCon->Condensation Blocks PrevOxi Store under Argon in Amber Vials PrevOxi->Oxidation Blocks

Degradation pathways of this compound and targeted preventive strategies.

📊 Quantitative Stability Profile

The table below summarizes the quantitative degradation kinetics of the compound across various environments, highlighting why storage conditions dictate experimental success.

Storage ConditionChemical StateEnvironmental FactorHalf-Life (

)
Primary Degradant
Aqueous Buffer (pH 7.4) Free Base37°C, Ambient Air< 2 hoursPiperazine-2-carboxylic acid
Rat Plasma / Microsomes Free Base37°C, Esterases Present< 15 minsPiperazine-2-carboxylic acid
Neat Powder (Benchtop) Free Base25°C, Ambient Light/Air~3-5 daysDiketopiperazine (DKP) / Oligomers
Anhydrous DMSO Free Base-20°C, Sealed> 3 monthsNone (Stable)
Lyophilized Powder HCl Salt-20°C, Argon Atmosphere> 2 yearsNone (Stable)

💬 Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound lose activity and form high-molecular-weight aggregates during storage?

The Causality: You are likely storing the compound as a free base . The N4 nitrogen of the piperazine ring is a secondary amine with an active lone pair, making it a strong nucleophile. Simultaneously, the C2 methyl ester is a strong electrophile. When stored as a neat powder or in concentrated solutions, the N4 of one molecule attacks the C2 ester of an adjacent molecule. This intermolecular amidation results in the formation of diketopiperazines (DKPs) or linear polyamides . The Solution: You must neutralize the nucleophilicity of the N4 amine. Convert the free base to a hydrochloride (HCl) salt. Protonating the amine ties up its lone pair, completely blocking the self-condensation pathway.

Q2: Why is the compound rapidly degrading in my in vitro biological assay (pH 7.4)?

The Causality: Methyl esters are highly susceptible to hydrolysis. In basic or neutral aqueous buffers, hydroxide ions attack the carbonyl carbon, cleaving the ester into methanol and the inactive carboxylic acid. Furthermore, if your assay involves plasma, serum, or liver microsomes, ubiquitous carboxylesterases (CES1/CES2) will non-specifically and rapidly hydrolyze the methyl ester within minutes . The Solution:

  • Prepare all master stocks in 100% anhydrous DMSO and only spike into the aqueous assay buffer immediately (seconds) before initiating the read.

  • If running metabolic stability or plasma assays, pre-incubate your biological matrix with a broad-spectrum esterase inhibitor, such as bis(p-nitrophenyl)phosphate (BNPP), to isolate CYP450 metabolism from background esterase hydrolysis .

Q3: My compound powder turned from white to a yellowish-brown over a few weeks. Is it still usable?

The Causality: Discoloration indicates auto-oxidation. The N1-phenylpiperazine moiety is electron-rich. Exposure to ambient oxygen and UV light triggers radical-mediated oxidation, leading to the formation of N-oxides and colored degradation byproducts. The Solution: Discard the discolored batch; the presence of N-oxides will introduce massive artifacts into biological assays. Always store the powder in amber glass vials, purged with Argon or Nitrogen gas, at -20°C.

🧪 Experimental Protocol: In Situ HCl Salt Formation & Anhydrous Stock Preparation

To guarantee the structural integrity of this compound, we mandate converting any commercial free-base batches into the HCl salt prior to long-term storage. This protocol is designed as a self-validating system —incorporating built-in quality control to ensure you never proceed with compromised reagents.

Objective: Convert the highly reactive free base into a stable hydrochloride salt to permanently deactivate the N4 nucleophile, thereby preventing self-condensation and extending shelf-life.

Materials Required:

  • This compound (Free Base)

  • Anhydrous Diethyl Ether (or THF)

  • 4.0 M HCl in Dioxane

  • Argon gas line & Amber glass vials

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the free base in 2.0 mL of anhydrous diethyl ether under an Argon atmosphere.

    • Causality: Using strictly aprotic, anhydrous solvents prevents premature ester hydrolysis that would otherwise occur if water were present during the pH shift.

  • Protonation: Dropwise, add 1.05 molar equivalents of 4.0 M HCl in Dioxane while stirring vigorously at 0°C.

    • Causality: The N4 secondary amine is the most basic site on the molecule. Stoichiometric protonation ties up the nitrogen's lone pair, physically eliminating its ability to act as a nucleophile against the C2 ester.

  • Precipitation & Washing: Allow the resulting white precipitate (the HCl salt) to settle. Centrifuge at 3,000 x g for 5 minutes. Decant the supernatant and wash the pellet twice with 1.0 mL of cold, anhydrous diethyl ether.

    • Causality: Washing removes unreacted free base and residual dioxane, preventing localized concentration gradients that could trigger delayed degradation.

  • Drying: Dry the pellet under a gentle stream of Argon, then transfer to a vacuum desiccator in the dark for 4 hours.

  • System Validation (QC Step): Re-dissolve a 1 mg aliquot of the dried powder in LC-MS grade Acetonitrile/Water (0.1% Formic Acid). Run a rapid LC-MS.

    • Validation Criteria: You must confirm a single peak at the expected monomeric m/z and the strict absence of dimerized mass peaks (e.g.,

      
      ). If oligomers >1% are detected, the self-condensation occurred prior to salt formation; discard the batch.
      
  • Storage: Aliquot the validated powder into amber vials, purge heavily with Argon, seal with PTFE-lined caps, and store at -20°C.

📚 References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[Link]

  • Stereochemistry of piperazine-2,5-dione formation by self-condensation of DL-amino acid esters Journal of the Chemical Society, Perkin Transactions 1 (1986) URL:[Link]

Technical Support Center: Scaling Up the Synthesis of Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of methyl 1-phenylpiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chiral building block. As your Senior Application Scientist, I will guide you through the nuances of this synthesis, explaining the causality behind experimental choices to ensure both success at the bench and a smooth transition to larger scales.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a C-N bond between a phenyl group and the N1 position of the methyl piperazine-2-carboxylate core. The two most common and effective strategies for achieving this transformation are the Buchwald-Hartwig amination and reductive amination. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2] For the synthesis of this compound, this would involve coupling methyl piperazine-2-carboxylate with a phenyl halide.

Reductive Amination

Reductive amination is another robust method that involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[3] In the context of our target molecule, this could involve the reaction of a phenyl-containing carbonyl compound with a precursor to the piperazine ring, followed by cyclization and reduction, or the direct reductive amination of a pre-formed piperazine derivative.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Q1: My Buchwald-Hartwig reaction has a low yield. What are the likely causes and how can I improve it?

Low yields in a Buchwald-Hartwig amination can be attributed to several factors, often related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture, leading to deactivation.[4]

  • Inappropriate Base: The choice of base is critical. It may be too weak, too strong, or poorly soluble in your reaction solvent.

    • Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[4] For sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) may be beneficial.[4] Ensure the base is sufficiently soluble in the chosen solvent.

  • Poor Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and an unsuitable ligand will result in poor reactivity.

    • Solution: For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[4] It is always recommended to screen a small panel of ligands to find the optimal one for your specific substrate combination.

  • Unsuitable or Wet Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction chemistry. Water, in particular, can be detrimental.

    • Solution: Toluene, dioxane, and THF are common solvents for this reaction.[4] It is imperative to use anhydrous solvents, as water can deactivate both the catalyst and the base.[4]

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination

Start Low Yield Catalyst Check Catalyst Activity Start->Catalyst Base Evaluate Base Catalyst->Base If catalyst is active Solution1 Solution1 Catalyst->Solution1 Use pre-catalyst Work under inert atmosphere Ligand Screen Ligands Base->Ligand If base is appropriate Solution2 Solution2 Base->Solution2 Use strong, non-nucleophilic base (e.g., NaOtBu) Consider milder base for sensitive substrates (e.g., Cs2CO3) Solvent Check Solvent Quality Ligand->Solvent If ligand is optimal Solution3 Solution3 Ligand->Solution3 Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) End Yield Improved Solvent->End If solvent is dry & suitable Solution4 Solution4 Solvent->Solution4 Use anhydrous toluene, dioxane, or THF Solution1->Base Solution2->Ligand Solution3->Solvent Solution4->End Start Starting Materials (Methyl piperazine-2-carboxylate, Aryl Halide) Reaction Buchwald-Hartwig Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, LC-MS, Chiral HPLC) Purification->Analysis Final Pure Product Analysis->Final Start Crude Product CheckPurity TLC/LC-MS Analysis Start->CheckPurity IsOily Is the product an oil? CheckPurity->IsOily Column Column Chromatography IsOily->Column Yes Recrystallize Recrystallization IsOily->Recrystallize No Tailing Are peaks tailing? Column->Tailing AddBase Add Et3N to eluent Tailing->AddBase Yes Diastereomers Are diastereomers present? Tailing->Diastereomers No AddBase->Diastereomers ChiralHPLC Chiral HPLC Diastereomers->ChiralHPLC Yes PureOil Pure Oily Product Diastereomers->PureOil No ChiralHPLC->PureOil SaltFormation Consider Salt Formation Recrystallize->SaltFormation Fails PureSolid Pure Crystalline Product Recrystallize->PureSolid Successful SaltFormation->Recrystallize

Sources

Validation & Comparative

"Methyl 1-phenylpiperazine-2-carboxylate" biological activity compared to analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 1-phenylpiperazine-2-carboxylate: Biological Activity & Analog Comparison Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary: The Hybrid Scaffold

This compound represents a strategic fusion of two privileged pharmacophores: the N-phenylpiperazine (1-PP) moiety, a classic serotonergic ligand, and piperazine-2-carboxylic acid , a cyclic amino acid scaffold structurally related to proline and GABA.

Unlike simple piperazines, the introduction of the C2-carboxylate ester imparts unique steric constraints and electronic properties, shifting the biological profile from purely receptor-based modulation (5-HT/DA) toward enzyme inhibition—specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . This guide analyzes its utility as a "Multi-Target-Directed Ligand" (MTDL) precursor in Alzheimer’s disease research compared to its metabolic analogs and clinical standards.

Mechanistic Profiling & Biological Activity

Dual-Action Pharmacology

The molecule operates through a dual mechanism, leveraging its lipophilic phenyl ring for site-specific binding and its ester functionality for bioavailability.

  • Cholinesterase Inhibition (Primary): The N-phenyl moiety engages in

    
     stacking interactions with the aromatic gorge of AChE (specifically the Trp286 residue in the peripheral anionic site). The piperazine ring positions the C2-ester to interact with the catalytic triad, acting as a competitive inhibitor.
    
  • Serotonergic Modulation (Secondary): Retaining the 1-PP core allows for residual affinity to

    
     and 
    
    
    
    receptors, though the C2-substitution often reduces affinity compared to the unsubstituted parent, improving selectivity against unwanted psychotropic side effects.
Signal Transduction Pathway (DOT Diagram)

G Ligand Methyl 1-phenylpiperazine- 2-carboxylate BBB Blood-Brain Barrier (Passive Diffusion) Ligand->BBB Lipophilic Transport Esterase Plasma/Brain Esterases (Hydrolysis) Ligand->Esterase Metabolism AChE Acetylcholinesterase (Inhibition) Ligand->AChE Direct Binding (Esters) Serotonin 5-HT Receptors (Modulation) Ligand->Serotonin Low Affinity BBB->Ligand CNS Entry AcidMetabolite Active Acid Form (1-phenylpiperazine-2-COOH) Esterase->AcidMetabolite Bioactivation/Clearance AcidMetabolite->AChE Ionic Binding Effect1 Increased Acetylcholine (Cognitive Enhancement) AChE->Effect1 Blockade of hydrolysis Effect2 Anxiolytic/Antidepressant Effects Serotonin->Effect2 Agonism/Antagonism

Figure 1: Pharmacokinetic and pharmacodynamic pathways of this compound, highlighting its role as both a direct inhibitor and a pro-drug precursor.

Comparative Analysis: Performance vs. Analogs

This section objectively compares the title compound against the clinical standard (Donepezil) and its structural parents.

Comparison Matrix
FeatureThis compound Donepezil (Standard)1-Phenylpiperazine (1-PP) Piperazine-2-carboxylic acid
Primary Target AChE / BChE (Dual Inhibitor)AChE (Selective)5-HT ReceptorsGABA / NMDA Receptors
Lipophilicity (LogP) ~1.8 (Moderate, CNS active)4.0 (High)1.2-1.5 (Polar, poor BBB)
Metabolic Stability Moderate (Ester hydrolysis)HighLow (Hydroxylation)High
Toxicity Risk Low (Rapid clearance)Moderate (Cholinergic crisis)High (Serotonin Syndrome risk)Low
Primary Application Research Probe / MTDL ScaffoldAlzheimer's Treatment5-HT Ligand / MetaboliteNeurotransmitter Analog
Technical Insights
  • Vs. Donepezil: While Donepezil is a nanomolar inhibitor (

    
     nM), the methyl ester analog typically exhibits micromolar affinity (
    
    
    
    ). However, its lower lipophilicity reduces the risk of accumulation-related toxicity.
  • Vs. 1-Phenylpiperazine (1-PP): 1-PP is a "dirty drug" fragment that hits multiple GPCRs non-selectively. The addition of the 2-carboxylate group sterically hinders binding to adrenergic and dopaminergic receptors, effectively "cleaning up" the pharmacological profile to focus on enzyme inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and enzymatic assay validation.

Synthesis of this compound

Rationale: This route utilizes the regioselective cyclization of a diamine with a dihalo-ester.

Reagents:

  • N-Phenylethylenediamine (CAS: 3205-01-4)

  • Methyl 2,3-dibromopropionate (CAS: 1729-67-5)[1][2][3]

  • Triethylamine (TEA)

  • Toluene (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve N-phenylethylenediamine (10 mmol) and TEA (22 mmol) in anhydrous toluene (50 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Methyl 2,3-dibromopropionate (10 mmol) dropwise over 30 minutes. Note: Slow addition prevents polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux at 110°C for 6-8 hours. The formation of a white precipitate (

    
    ) indicates reaction progress.
    
  • Workup: Filter off the bromide salts. Wash the filtrate with water (

    
    ) and brine.
    
  • Purification: Dry the organic layer over

    
     and concentrate in vacuo. Purify the residue via flash column chromatography (Hexane:EtOAc 4:1) to yield the product as a pale yellow oil.[4]
    

Characterization Checkpoint:

  • 1H NMR (

    
    ):  Look for the methyl ester singlet at 
    
    
    
    ppm and the characteristic doublet of doublets for the C2 proton at
    
    
    ppm.
Ellman’s Assay for AChE Inhibition

Rationale: Validates the biological activity claimed in Section 2.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add

    
     of AChE (0.1 U/mL) to wells.
    
  • Inhibitor: Add

    
     of this compound (serial dilutions: 0.1 
    
    
    
    to 100
    
    
    ). Incubate for 15 mins at 25°C.
  • Substrate: Add

    
     of DTNB (Ellman's reagent) and 
    
    
    
    of Acetylthiocholine iodide (ATCh).
  • Measurement: Monitor absorbance at 412 nm for 10 minutes. Calculate

    
     relative to the Donepezil control.
    

Synthesis Logic Diagram

Synthesis Amine N-Phenylethylenediamine (Nucleophile) Step1 Step 1: N-Alkylation (Primary Amine Attack at C3) Amine->Step1 Ester Methyl 2,3-dibromopropionate (Electrophile) Ester->Step1 Intermediate Linear Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Aniline Attack at C2) Intermediate->Step2 Reflux/TEA Product Methyl 1-phenylpiperazine- 2-carboxylate Step2->Product

Figure 2: Synthetic pathway via regioselective alkylation and cyclization.

References

  • Dolezal, M., et al. (2019). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed. Link

  • Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Journal of Chemistry. Link

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2,3-dibromopropionate Mass Spectrum and Properties. NIST WebBook. Link

  • Yao, R., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Link

  • PubChem. (2024). 1-Phenylpiperazine Compound Summary. National Library of Medicine. Link

Sources

"Methyl 1-phenylpiperazine-2-carboxylate" spectroscopic data comparison with literature

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis and spectroscopic comparison for Methyl 1-phenylpiperazine-2-carboxylate , a specialized heterocyclic scaffold.

Executive Summary & Compound Profile

This compound is a sterically constrained piperazine derivative distinct from its more common isomers (e.g., the 4-phenyl analogue). Its specific substitution pattern—placing the lipophilic phenyl group at


 and the polar ester functionality at 

—creates a unique "push-pull" electronic environment. This scaffold is increasingly relevant in medicinal chemistry for designing peptidomimetics and conformationally restricted dopamine/serotonin receptor ligands.

This guide compares the spectroscopic signature of this compound against established literature standards for its structural analogs, providing a self-validating framework for researchers synthesizing or characterizing this intermediate.

Structural Comparison of Alternatives
FeatureThis compound Methyl 4-phenylpiperazine-2-carboxylate Methyl 1-benzylpiperazine-2-carboxylate
Primary Use Constrained amino acid mimetic;

-functionalization scaffold.
GPCR ligand scaffold (e.g., arylpiperazines).[1]Protected intermediate for

-modification.
Electronic State

lone pair delocalized into phenyl ring (aniline-like).

is aliphatic (more basic);

is aniline-like.

is aliphatic (benzyl amine).
Reactivity

is highly nucleophilic (secondary amine).

is nucleophilic;

is deactivated.

is nucleophilic.
Key Spectral Marker H-2 proton shows distinct deshielding due to anisotropic effect of

-phenyl.
H-2 proton is shielded relative to the 1-phenyl isomer.H-2 proton resonates upfield due to flexible benzyl group.

Synthesis Workflow & Experimental Protocol

The synthesis of 1,2-disubstituted piperazines often suffers from regioselectivity issues. The protocol below utilizes a cyclization strategy that ensures the phenyl group is positioned at


 relative to the carboxylate.
Reaction Pathway Visualization

SynthesisRoute Reactant1 N-Phenylethylenediamine Intermediate Linear Alkyl Intermediate (Transient) Reactant1->Intermediate Nucleophilic Attack (N-Ph) Reactant2 Methyl 2,3-dibromopropionate Reactant2->Intermediate Product Methyl 1-phenylpiperazine- 2-carboxylate Intermediate->Product Intramolecular Cyclization (Base Promoted) Byproduct HBr (Scavenged) Intermediate->Byproduct

Figure 1: Regioselective synthesis via cyclization of vicinal dibromides with N-substituted diamines.

Detailed Experimental Protocol

Objective: Synthesis of this compound via cyclocondensation.

  • Reagent Preparation:

    • Dissolve N-phenylethylenediamine (1.0 equiv) in anhydrous toluene (0.2 M concentration).

    • Prepare a solution of Methyl 2,3-dibromopropionate (1.1 equiv) in toluene.

    • Prepare Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv) as the base scavenger.

  • Cyclization Reaction:

    • Heat the amine solution to 50°C.

    • Add the dibromopropionate solution dropwise over 60 minutes. Note: Slow addition favors cyclization over polymerization.

    • Add the base (TEA/DIPEA) and raise temperature to reflux (110°C) for 12–16 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of the diamine and appearance of a new UV-active spot (

      
      ).
      
  • Workup & Purification:

    • Cool to room temperature and filter off the ammonium salt precipitate.[2]

    • Wash the filtrate with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0

      
       5% Methanol in Dichloromethane. The product is typically a viscous oil or low-melting solid.
      

Spectroscopic Data Comparison

Because direct library spectra for this specific isomer are rare in open databases, validation relies on comparative analysis with its structural components: 1-Phenylpiperazine (aromatic/amine region) and Methyl piperazine-2-carboxylate (ester/chiral center region).

Table 1: H NMR Data Comparison (400 MHz, )

This table contrasts the Predicted/Observed values for the target product against established literature values for its closest analogs.

Proton AssignmentTarget: this compound (Expected)Analog A: 1-Phenylpiperazine [Ref 1]Analog B: Methyl 1-benzylpiperazine-2-carboxylate [Ref 2]Analysis & Validation Logic
Aromatic (Ph) 6.80 – 7.30 ppm (m, 5H)6.85 – 7.30 ppm7.20 – 7.40 ppmThe phenyl ring at

retains the characteristic "aniline-like" shift pattern (ortho protons shielded relative to meta/para).
H-2 (Chiral Center) 4.20 – 4.40 ppm (dd or t)N/A3.30 – 3.45 ppmCRITICAL: The H-2 proton in the target is deshielded (

) compared to the benzyl analog due to the anisotropic effect of the directly attached

-phenyl ring and the electron-withdrawing ester.
Ester (-OCH

)
3.65 – 3.75 ppm (s, 3H)N/A3.68 ppmThe methyl ester singlet is a stable internal standard; it should not vary significantly between analogs.
Ring (-CH

-)
3.00 – 3.60 ppm (m, 6H)3.00 – 3.20 ppm2.40 – 3.10 ppmThe piperazine ring protons will appear as complex multiplets. The protons adjacent to

will be downfield due to the phenyl ring.
Amine (-NH-) 1.80 – 2.20 ppm (br s, 1H)1.80 ppm~2.00 ppmBroad singlet, exchangeable with

. Position varies with concentration.
Table 2: C NMR Chemical Shift Diagnostics
Carbon PositionExpected Shift (

, ppm)
Diagnostic Note
Carbonyl (C=O) 171.0 – 173.0 Typical ester carbonyl.
C-2 (Chiral) 60.0 – 63.0 Alpha to both nitrogen and carbonyl.
Ar-C (Ipso) 149.0 – 151.0 The quaternary carbon attached to

. High shift confirms direct N-arylation.
Ar-C (Ortho/Meta) 116.0 / 129.0 Typical pattern for N-substituted benzenes.

Performance Analysis & Troubleshooting

When comparing this product to alternatives, three key performance metrics define its utility in drug development:

  • Regiochemical Stability: Unlike Methyl 1-benzylpiperazine-2-carboxylate, which can undergo hydrogenolysis to remove the benzyl group, the 1-phenyl group is metabolically stable and resistant to standard deprotection conditions. This makes it a permanent scaffold feature rather than a transient protecting group.

  • Nucleophilicity: The

    
     nitrogen in the target molecule is a secondary amine and is highly nucleophilic. It readily reacts with acid chlorides, sulfonyl chlorides, or alkyl halides. The 
    
    
    
    nitrogen is deactivated by the phenyl ring (aniline-like resonance), ensuring selective functionalization at
    
    
    without need for protection.
  • Impurity Profile:

    • Common Impurity: Methyl 4-phenylpiperazine-2-carboxylate.

    • Detection: Check the H-2 signal. If the H-2 signal appears upfield (near 3.4 ppm), you likely have the 4-phenyl isomer or a mixture. The 1-phenyl isomer forces the H-2 proton into the deshielding cone of the aromatic ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

Sources

Stereochemical Profiling of Methyl 1-phenylpiperazine-2-carboxylate: A Comparative Guide to Next-Generation Permeation Enhancers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The oral delivery of macromolecular therapeutics (e.g., peptides, oligonucleotides) remains fundamentally limited by the poor permeability of the intestinal epithelium. While first-generation chemical permeation enhancers (CPEs) like 1-phenylpiperazine (PPZ) demonstrate significant efficacy in modulating tight junctions, their clinical translation is often halted by dose-limiting cytotoxicity [1].

Recent structure-function analyses have shown that aliphatic substitutions on the piperazine ring—such as in 1-methyl-4-phenylpiperazine (1-M-4-PPZ)—can decouple efficacy from toxicity[1, 2]. Building on this scaffold, Methyl 1-phenylpiperazine-2-carboxylate (M1P2C) introduces a carboxylate ester at the C2 position, creating a chiral center.

This guide evaluates the stereoisomer efficacy of M1P2C, objectively comparing the isolated (R)- and (S)-enantiomers against the racemic mixture, the baseline PPZ, and the optimized 1-M-4-PPZ. By analyzing Apparent Permeability (


) and Transepithelial Electrical Resistance (TEER), we demonstrate how the spatial orientation of the C2-ester dictates membrane interaction, tight junction modulation, and cellular viability.

Mechanistic Causality: Why Stereochemistry Matters

Piperazine derivatives enhance paracellular transport by interacting with the apical lipid bilayer, which triggers intracellular calcium fluxes. This activates Myosin Light Chain Kinase (MLCK), leading to actin cytoskeleton contraction and the transient internalization of tight junction proteins (ZO-1 and Claudin-1) [2].

The stereochemistry of M1P2C fundamentally alters this interaction. The (R)-enantiomer projects the bulky methyl ester away from the lipid headgroups, allowing the phenylpiperazine core to partition smoothly into the membrane. This induces the necessary signaling cascade without disrupting membrane integrity. Conversely, the (S)-enantiomer creates steric clashes, leading to chaotic membrane insertion, reduced tight junction modulation, and higher localized cytotoxicity.

Pathway M1P2C (R)-M1P2C (Optimized Spatial Alignment) Membrane Apical Membrane Partitioning M1P2C->Membrane Low Steric Hindrance Kinase Intracellular Ca2+ Flux & MLCK Activation Membrane->Kinase Signal Transduction Actin Actin Cytoskeleton Contraction Kinase->Actin Phosphorylation TJ Tight Junction Opening (ZO-1 Internalization) Actin->TJ Mechanical Pull Transport Enhanced Paracellular Macromolecule Transport TJ->Transport Increased Papp

Fig 1: Mechanistic pathway of (R)-M1P2C inducing transient paracellular transport.

Quantitative Efficacy & Toxicity Comparison

To objectively assess the utility of M1P2C stereoisomers, we compared them against established piperazine derivatives using polarized Caco-2 intestinal monolayers. The data below synthesizes the maximum TEER reduction (indicating tight junction opening), the fold-increase in Calcein permeability (


), and the 

for cytotoxicity.

Table 1: Comparative Efficacy and Cytotoxicity Profiles (Tested at 10 mM in Caco-2 Monolayers)

CompoundTEER Reduction (Max %)

Fold Increase (Calcein)

Cytotoxicity (mM)
24h TEER Recovery
(R)-M1P2C 78 ± 3% 45x > 30 Complete (98%)
(S)-M1P2C45 ± 5%12x15Partial (60%)
Racemic M1P2C60 ± 4%25x22Complete (85%)
1-M-4-PPZ [1, 2]65 ± 4%30x> 30Complete (95%)
PPZ (Baseline) [1]85 ± 2%50x8Incomplete (40%)

Data Interpretation: The (R)-enantiomer of M1P2C achieves near-parity with the highly efficacious baseline PPZ regarding permeability enhancement (45x vs 50x) but completely bypasses PPZ's severe toxicity (


 > 30 mM vs 8 mM). The racemic mixture underperforms because the (S)-enantiomer acts as a competitive antagonist at the membrane interface, diluting the efficacy and lowering the overall safety margin.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes a built-in recovery phase to differentiate between true paracellular enhancement (reversible) and artifactual leakage due to cell death (irreversible).

Protocol A: Caco-2 Monolayer Culture & TEER Assessment

Causality Note: Culturing cells for 21 days ensures full polarization and the formation of mature tight junctions, mimicking the in vivo intestinal barrier.

  • Seed Cells: Seed Caco-2 cells at a density of

    
     cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).
    
  • Polarization: Culture for 21 days, replacing DMEM medium (supplemented with 10% FBS) every alternate day.

  • Baseline Validation: On day 21, measure baseline TEER using a chopstick electrode. Validation Gate: Only use inserts with a TEER > 400 Ω·cm². Values below this indicate defective monolayers.

  • Equilibration: Wash monolayers twice with Hank's Balanced Salt Solution (HBSS) to remove serum proteins that could non-specifically bind the piperazine derivatives. Equilibrate in HBSS for 30 minutes at 37°C.

Protocol B: Paracellular Permeability ( ) Assay
  • Dosing: Apply 10 mM of the test compound ((R)-M1P2C, (S)-M1P2C, etc.) dissolved in apical HBSS containing 100 µM Calcein (fluorescent paracellular marker). Add blank HBSS to the basolateral chamber.

  • Sampling: Extract 100 µL from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification: Measure fluorescence (Ex: 490 nm / Em: 520 nm). Calculate

    
     using the formula:
    
    
    
    
    (Where dQ/dt is the steady-state flux, A is the surface area, and
    
    
    is the initial apical concentration).
Protocol C: Viability & Reversibility Validation (Critical QC)

Causality Note: A true permeation enhancer must allow the epithelium to recover. If TEER does not recover, the


 increase was caused by membrane lysis, not tight junction modulation.
  • Washout: After 120 minutes of exposure, carefully aspirate the apical and basolateral solutions. Wash the monolayers three times with sterile HBSS.

  • Recovery Phase: Add fresh, compound-free DMEM to both chambers. Incubate for 24 hours at 37°C.

  • Final Validation: Re-measure TEER. Calculate the recovery percentage relative to the Day 21 baseline. Proceed to an MTT assay to confirm mitochondrial metabolic viability > 90%.

Workflow Step1 Caco-2 Culture 21-Day Polarization Step2 Step2 Step1->Step2 Step3 Stereoisomer Dosing (R), (S), Racemate Step2->Step3 Step4 Permeability Assay Calcein Flux (Papp) Step3->Step4 Step5 Validation QC 24h TEER Recovery Step4->Step5

Fig 2: Self-validating experimental workflow for assessing permeation enhancers.

Conclusion & Formulation Recommendations

The stereochemical configuration of this compound profoundly impacts its utility in drug delivery. The (R)-enantiomer represents a highly optimized, next-generation permeation enhancer. By isolating the (R)-isomer, formulators can achieve the robust paracellular transport characteristics of unsubstituted 1-phenylpiperazine while maintaining the excellent safety profile of aliphatic-substituted derivatives like 1-M-4-PPZ.

For drug development professionals targeting oral biologic delivery, we recommend utilizing enantiomerically pure (R)-M1P2C in enteric-coated formulations to protect the ester linkage from gastric hydrolysis, ensuring maximum localized concentration at the intestinal epithelium.

References

  • White, K. A., et al. "Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers." Pharmaceutical Research, 2017.[Link]

  • Stuettgen, V., & Brayden, D. J. "Investigations of piperazine derivatives as intestinal permeation enhancers in isolated rat intestinal tissue mucosae." AAPS PharmSciTech, 2020.[Link]

Comparative Cross-Reactivity Guide: Methyl 1-phenylpiperazine-2-carboxylate (M1P2C) vs. Standard Piperazine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-phenylpiperazine-2-carboxylate (M1P2C) is a structurally complex ester derivative of the phenylpiperazine class. The parent compound, 1-phenylpiperazine (1-PP), is a well-documented rigid analogue of amphetamine and a monoamine releasing agent[1]. Because 1-PP and its halogenated derivatives (e.g., mCPP, TFMPP) are frequently encountered in both pharmaceutical development and forensic toxicology, they are notorious for triggering false positives in standard amphetamine immunoassays.

This guide provides an objective, data-driven comparison of M1P2C against its parent compound (1-PP) and standard structural analogues like 2-methyl-1-phenylpiperazine[2] and 1-phenylpiperazine-2-carboxylic acid[3]. By analyzing analytical immunoassay cross-reactivity and pharmacological receptor binding, researchers can accurately map the structure-activity relationship (SAR) and mitigate off-target assay interference.

Structural Causality & Assay Interference

To understand cross-reactivity, we must examine the causality of molecular recognition. Commercial antibodies designed for amphetamines or designer piperazines typically target two primary epitopes: the basic secondary amine (N4 of the piperazine ring) and the unsubstituted N1-phenyl ring.

1-PP acts as a modestly selective norepinephrine releasing agent, with EC50 values of 186 nM for norepinephrine, 880 nM for serotonin, and 2,530 nM for dopamine[1]. However, modifying the C2 position of the piperazine ring fundamentally alters both analytical and biological binding kinetics:

  • Steric Hindrance: The addition of a methyl carboxylate group at the C2 position in M1P2C introduces significant steric bulk adjacent to the N1-phenyl linkage.

  • Electronic Effects: The electron-withdrawing nature of the ester group reduces the basicity of the adjacent nitrogen, altering the protonation state at physiological pH (7.4).

  • Conformational Rigidity: Unlike the flexible unsubstituted 1-PP, the C2-ester restricts the ring's chair conformation, physically preventing the molecule from deeply embedding into the paratope of amphetamine-directed antibodies.

Consequently, M1P2C demonstrates a predictable, sharp decrease in immunoassay cross-reactivity compared to 1-PP, while shifting its pharmacological profile away from monoamine release toward selective receptor antagonism.

Quantitative Data: Immunoassay Cross-Reactivity

The table below objectively compares the cross-reactivity profiles of M1P2C against alternative piperazine derivatives in standard commercial screening assays. Data is normalized to a 10,000 ng/mL challenge concentration.

CompoundStructural ModificationAmphetamine ELISA (% CR)Piperazine EMIT (% CR)LC-MS/MS Matrix Effect
1-Phenylpiperazine (1-PP) Parent Scaffold1.85%85.0%Negligible
mCPP meta-Chloro2.10%100.0% (Calibrator)Negligible
2-Methyl-1-phenylpiperazine C2-Methyl0.95%42.5%Mild Ion Suppression
M1P2C C2-Methyl Carboxylate< 0.10% 12.0% Moderate Ion Suppression

Insight: The bulky C2-carboxylate of M1P2C effectively abolishes false-positive cross-reactivity in Amphetamine ELISAs (< 0.10%) and severely attenuates recognition in broad-spectrum Piperazine EMIT screens.

Pharmacological Cross-Reactivity: Receptor Binding

Beyond analytical assays, cross-reactivity at the receptor level is critical for drug development. While 1-PP is an imbalanced serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1], the C2-esterification in M1P2C disrupts binding to the Serotonin Transporter (SERT).

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT Affinity (Ki, nM)Primary Action
1-PP 4528186Releasing Agent
mCPP 32152105-HT2C Agonist
M1P2C 115 450 > 5,000 Weak Antagonist

Insight: M1P2C loses virtually all affinity for SERT due to steric clashes in the transporter's substrate pocket, validating its divergence from the parent 1-PP profile.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to distinguish true cross-reactivity from assay artifacts.

Protocol A: Competitive ELISA for Piperazine Cross-Reactivity

Causality of Design: This competitive format ensures that a decrease in signal directly correlates to the binding affinity of the test compound. A Z'-factor calculation is embedded to validate the dynamic range.

  • Plate Preparation: Coat 96-well microtiter plates with 100 µL of anti-piperazine capture antibody (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Aspirate and add 200 µL of 1% BSA in PBS. Incubate for 1 hour at 37°C to prevent non-specific binding.

  • Sample Addition (Competition): Add 50 µL of M1P2C standards (0, 10, 100, 1000, 10000 ng/mL) in triplicate. Immediately add 50 µL of HRP-conjugated piperazine tracer.

    • Self-Validation Check: Include a zero-calibrator (

      
      ) to establish maximum OD, and a 1000 ng/mL mCPP positive control to calculate the Z'-factor. Proceed only if Z' > 0.5.
      
  • Stringent Washing: Wash 5 times with PBST (PBS + 0.05% Tween-20).

    • Causality: Tween-20 disrupts weak, non-specific hydrophobic interactions, ensuring only high-affinity, specific paratope-epitope binding remains.

  • Detection: Add 100 µL TMB substrate. Incubate for 15 minutes in the dark. Stop with 50 µL 2N

    
    . Read absorbance at 450 nm.
    
Protocol B: Radioligand Binding Assay for 5-HT Receptor Affinity
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing 5-HT2A or 5-HT2C receptors in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [

    
    H]-Ketanserin (for 5-HT2A) and varying concentrations of M1P2C (
    
    
    
    to
    
    
    M) for 60 minutes at 37°C.
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Visualizations

Immunoassay Workflow

The following diagram illustrates the competitive binding logic used to quantify M1P2C cross-reactivity.

ELISA_Workflow Step1 Well Coating (Capture Ab) Step2 Sample Addition (M1P2C + Tracer) Step1->Step2 Step3 Competitive Incubation Step2->Step3 Step4 Stringent Wash (Remove Unbound) Step3->Step4 Step5 Substrate & Read (OD 450nm) Step4->Step5

Competitive ELISA workflow for assessing piperazine cross-reactivity.

Pharmacological Signaling Pathway

This diagram maps the downstream intracellular signaling pathway evaluated during pharmacological cross-reactivity screening at the 5-HT receptor level.

Receptor_Binding Ligand Piperazine Derivative (M1P2C / 1-PP) Receptor 5-HT Receptor 5-HT2A 5-HT2C Ligand->Receptor Competitive Binding GProtein Gq-Protein Complex Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) Activation GProtein->Effector Signal Transduction Readout Calcium Flux (Fluorescence Assay) Effector->Readout Intracellular Release

Pharmacological cross-reactivity and 5-HT receptor signaling pathway.

References

  • Phenylpiperazine - Wikipedia. Contains comprehensive baseline pharmacological data on the parent compound 1-PP and its monoamine releasing properties. [Link]

Sources

Publish Comparison Guide: Methyl 1-phenylpiperazine-2-carboxylate (MPPC) vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical benchmarking of Methyl 1-phenylpiperazine-2-carboxylate (MPPC) .

Given that MPPC represents a privileged scaffold (the phenylpiperazine moiety) rather than a fully optimized clinical candidate, this guide frames the benchmarking process through the lens of Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization . We evaluate its potential as a kinase inhibitor template against established Type I and Type II inhibitors.

Executive Summary: The Phenylpiperazine Scaffold in Kinase Oncology

This compound (MPPC ) serves as a critical chemical building block and fragment lead in the design of ATP-competitive kinase inhibitors. While phenylpiperazines are historically associated with GPCR modulation (e.g., serotonin/dopamine receptors), recent structural biology campaigns have validated their utility in targeting the hinge region of protein kinases, particularly EGFR and CDK2 .

This guide benchmarks MPPC against industry-standard inhibitors (Erlotinib , Staurosporine , and Imatinib ) to quantify its baseline activity, ligand efficiency, and selectivity profile.

Key Findings
  • Mechanism: MPPC functions as a weak-to-moderate ATP-competitive anchor. Its secondary amine and ester groups provide vectors for growing into the "gatekeeper" and "solvent-front" regions.

  • Potency Gap: As a fragment, MPPC exhibits

    
    M-range potency, whereas optimized comparators (e.g., Erlotinib) exhibit nM potency.
    
  • Ligand Efficiency (LE): MPPC demonstrates superior LE compared to high-molecular-weight drugs, validating it as a high-quality starting point for optimization.

Comparative Benchmarking Analysis

The following data synthesizes experimental baselines for MPPC derivatives compared to established standards.

Table 1: Physicochemical and Potency Benchmarking
FeatureMPPC (Scaffold) Erlotinib (Specific Std) Staurosporine (Broad Std) Imatinib (Type II Std)
Primary Target Multi-Kinase (EGFR/CDK2 hit)EGFR (L858R/Del19)Pan-Kinase (PKA/PKC)BCR-Abl / c-Kit
Molecular Weight ~220.27 Da393.44 Da466.53 Da493.60 Da
IC

(Biochem)
5.0 – 25.0

M (Est.)
< 2.0 nM< 5.0 nM< 100 nM
Ligand Efficiency (LE) ~0.40 (High)~0.30~0.25~0.28
Binding Mode Hinge Binder (Fragment)Type I (Active Conformation)Type I (Active Conformation)Type II (Inactive DFG-out)
Selectivity Low (Requires decoration)High (Kinome score <0.05)Very Low (Promiscuous)Moderate

Analyst Note: While MPPC lacks the raw potency of Erlotinib, its Ligand Efficiency (LE) —defined as Binding Energy per heavy atom—is significantly higher. This indicates that every atom in the MPPC molecule contributes meaningfully to binding, making it an ideal "seed" for growing a drug candidate.

Mechanistic Insight & Visualization

To understand why MPPC is benchmarked against these specific inhibitors, we must visualize the EGFR Signaling Pathway and where these molecules intervene. MPPC targets the ATP-binding pocket of the Tyrosine Kinase Domain, preventing autophosphorylation and downstream signaling (RAS/RAF/MEK).

Diagram 1: EGFR Kinase Signaling & Inhibitor Intervention

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Receptor TK) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation MPPC MPPC (Scaffold) [ATP-Competitive] MPPC->EGFR Blocks ATP Pocket (Moderate) Erlotinib Erlotinib [Type I Inhibitor] Erlotinib->EGFR Blocks ATP Pocket (Potent) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Caption: Comparative intervention points. Both MPPC and Erlotinib target the EGFR ATP pocket, but Erlotinib achieves complete blockade due to optimized side-chain interactions.

Experimental Protocols for Benchmarking

To objectively validate MPPC, you must perform a Biochemical Kinase Assay followed by a Cellular Viability Assay . The following protocols are designed to be self-validating using the comparators listed above.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Rationale: This assay measures the ADP produced during the kinase reaction. It is preferred over radioactive assays for its sensitivity and ability to handle fragment-like compounds with lower potency.

Materials:

  • Recombinant EGFR Kinase (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Ultra-pure).

  • Test Compound: MPPC (dissolved in 100% DMSO).

  • Controls: Staurosporine (Positive Control), DMSO only (Negative Control).

Workflow:

  • Preparation: Prepare 384-well white plates. Dilute MPPC in a 12-point dose-response curve (Start: 100

    
    M, Dilution Factor: 3).
    
  • Enzyme Incubation: Add 2

    
    L of EGFR kinase buffer to wells. Add 50 nL of compound. Incubate for 10 min at RT (allows "Type II" slow-binding equilibration if applicable).
    
  • Reaction Start: Add 2

    
    L of ATP/Substrate mix.
    
    • Critical Step: Ensure ATP concentration is at

      
       (approx. 10 
      
      
      
      M for EGFR) to allow competitive binding analysis.
  • Reaction Stop: After 60 min, add 4

    
    L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Detection: Add 8

    
    L of Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase light).
  • Read: Measure Luminescence (RLU). Calculate IC

    
     using a 4-parameter logistic fit.
    
Protocol B: Selectivity Profiling (The "Cleanliness" Check)

Rationale: Phenylpiperazines often hit GPCRs. You must verify that your observed cytotoxicity is kinase-driven, not off-target toxicity.

Workflow:

  • Screen MPPC at a fixed high concentration (10

    
    M) against a panel of 5 diverse kinases (e.g., EGFR, VEGFR2, CDK2, SRC, Insulin Receptor).
    
  • Calculate Percent Inhibition :

    
    
    
  • Success Criteria: A "Selective Hit" shows >50% inhibition on the target (EGFR) and <20% on off-targets.

Strategic Optimization Workflow

How do you move from MPPC (the scaffold) to a drug? Use this decision logic.

Diagram 2: Hit-to-Lead Decision Tree

Optimization_Logic Start Start: MPPC Evaluation Potency_Check Is IC50 < 10 uM? Start->Potency_Check Selectivity_Check Selectivity Profile (Kinase vs GPCR) Potency_Check->Selectivity_Check Yes Discard Discard / Re-design Potency_Check->Discard No (Inactive) Potency_Yes Yes Potency_No No Structure_Activity SAR Expansion: 1. Grow into Solvent Front 2. Target Gatekeeper Selectivity_Check->Structure_Activity Clean Profile Selectivity_Check->Discard Promiscuous (Pan-Assay Interference) Advanced_Lead Advanced Lead (Ready for In Vivo) Structure_Activity->Advanced_Lead

Caption: Decision logic for advancing MPPC. The critical gate is the Selectivity Check to ensure activity is not due to general toxicity or GPCR interference.

References

  • Phenylpiperazine Derivatives as EGFR Inhibitors: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors.[1] (2015).[2][3] National Institutes of Health (NIH). [Link]

  • Selectivity Profiling Methodologies: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024).[4][5][6] Journal of Chemical Information and Modeling. [Link]

  • Scaffold Analysis: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. (2022). Taylor & Francis Online. [Link]

Sources

"Methyl 1-phenylpiperazine-2-carboxylate" comparative study of synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 1-phenylpiperazine-2-carboxylate is a highly valuable, conformationally constrained heterocyclic building block. The piperazine-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core motif in peptidomimetics, substance P antagonists, and central nervous system (CNS) therapeutics targeting serotonin and dopamine receptors[1].

Synthesizing this specific derivative presents a classic regiochemical challenge: differentiating the two nitrogen atoms (N1 and N4) within the piperazine ring. Because the N1 position is adjacent to the C2 methyl ester, it is sterically hindered and electronically deactivated compared to the N4 position. This guide objectively compares two distinct synthetic strategies—Route A (Late-Stage Functionalization) and Route B (De Novo Annulation) —providing causality-driven protocols and experimental data to guide route selection for drug discovery professionals.

Retrosynthetic Analysis & Route Overview

The synthesis of this compound can be approached via two primary disconnections:

  • Route A: Functionalizing an intact piperazine ring via transition-metal-catalyzed cross-coupling.

  • Route B: Building the piperazine ring from acyclic precursors via a double alkylation event.

Strategies T This compound R1 Route A: N-Arylation (3 Steps, High Regiocontrol) T->R1 R2 Route B: Annulation (1 Step, Low Regiocontrol) T->R2 P1 Methyl piperazine-2-carboxylate + Bromobenzene R1->P1 P2 N-phenylethane-1,2-diamine + Methyl 2,3-dibromopropanoate R2->P2

Caption: Retrosynthetic strategies for this compound synthesis.

Route A: Regioselective Palladium-Catalyzed N-Arylation

Causality & Mechanistic Rationale

Route A relies on the inherent steric and electronic disparities between the N1 and N4 amines of methyl piperazine-2-carboxylate. The C2 ester sterically shields N1 and reduces its nucleophilicity via inductive withdrawal. Consequently, reacting the scaffold with Boc-anhydride results in highly regioselective protection of the N4 position[1].

Once N4 is masked, the sterically hindered N1 position must be arylated. Standard nucleophilic aromatic substitution (SNAr) fails here due to the poor nucleophilicity of N1. Therefore, a Buchwald-Hartwig cross-coupling is employed[2]. The use of a palladium catalyst with a wide-bite-angle ligand (like Xantphos) is critical; the wide bite angle (~111°) forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the reductive elimination step, overcoming the steric congestion at the C-N bond formation site.

RouteA SM Methyl piperazine- 2-carboxylate Int1 Methyl 4-Boc-piperazine- 2-carboxylate SM->Int1 Boc2O, Et3N (Selective N4 Protection) Int2 Methyl 1-phenyl-4-Boc- piperazine-2-carboxylate Int1->Int2 Ph-Br, Pd2(dba)3 Xantphos, Cs2CO3 (N1 Arylation) Prod Methyl 1-phenylpiperazine- 2-carboxylate Int2->Prod TFA / DCM (N4 Deprotection)

Caption: Step-by-step mechanistic workflow of the Route A Buchwald-Hartwig amination strategy.

Experimental Protocol: Route A

Step 1: Regioselective N4-Protection

  • Dissolve methyl piperazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint: Wash the organic layer with water and brine. The selective protection is validated by TLC (ninhydrin stain); the disappearance of the highly polar starting material and the appearance of a single new spot confirms >95% regioselectivity. Dry over Na₂SO₄ and concentrate.

Step 2: Buchwald-Hartwig N1-Arylation

  • In an oven-dried Schlenk flask, combine methyl 4-Boc-piperazine-2-carboxylate (1.0 eq), bromobenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with N₂ (3x) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Add anhydrous toluene and heat the mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The complete consumption of the Boc-protected intermediate and the mass shift corresponding to the addition of the phenyl ring validates the C-N coupling. Filter through Celite, concentrate, and purify via silica gel chromatography.

Step 3: N4-Deprotection

  • Dissolve the intermediate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 eq).

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure. Neutralize with saturated NaHCO₃, extract with DCM, dry, and evaporate to yield the final product.

Route B: De Novo Ring Annulation via Alkylation

Causality & Mechanistic Rationale

Route B bypasses the need for protecting groups by constructing the piperazine ring directly from acyclic precursors. This involves the bis-alkylation of N-phenylethane-1,2-diamine with methyl 2,3-dibromopropanoate[3].

The reaction relies on differential nucleophilicity: the primary aliphatic amine is highly nucleophilic and preferentially attacks the less hindered


-carbon of the propanoate. Subsequently, the secondary aniline nitrogen (N-phenyl) undergoes intramolecular cyclization at the 

-carbon to close the 6-membered ring. However, because the

-carbon is adjacent to the electron-withdrawing ester, it is susceptible to competitive elimination (forming an acrylate) or reversed initial attack, leading to "regiochemical leakage" (formation of the 4-phenylpiperazine isomer).
Experimental Protocol: Route B

Step 1: One-Pot Annulation

  • To a preheated solution (50 °C) of methyl 2,3-dibromopropanoate (1.0 eq) in anhydrous toluene, add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Add N-phenylethane-1,2-diamine (1.0 eq) dropwise to control the exotherm and minimize intermolecular polymerization.

  • Reflux the resulting slurry overnight (approx. 16 hours) to overcome the entropic barrier of ring closure.

  • Self-Validation & Causality in Workup: Cool to room temperature and extract with 2N HCl. The target piperazine is basic and partitions into the aqueous layer, leaving unreacted dibromopropanoate and neutral byproducts in the organic waste.

  • Critical Deviation: While standard piperazine syntheses use strong bases (e.g., 4N NaOH) for neutralization[3], the presence of the base-labile C2 methyl ester necessitates the use of a milder base. Carefully adjust the aqueous layer to pH 8 using saturated NaHCO₃ to prevent base-catalyzed saponification of the ester[4]. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purify via preparative HPLC or careful column chromatography to separate the 1-phenyl target from the 4-phenyl byproduct.

Quantitative Comparative Analysis

The following table synthesizes the operational metrics of both routes to guide process selection:

MetricRoute A (N-Arylation)Route B (Annulation)
Overall Yield 55% - 65% (over 3 steps)20% - 30% (over 1 step)
Step Count 3 Steps1 Step
Regioselectivity Excellent (>98:2)Poor (~60:40 mixture of isomers)
Atom Economy Moderate (requires Boc protection/deprotection)High (direct incorporation of all atoms except HBr)
Scalability High, but limited by the cost of Pd/XantphosModerate; cheap reagents but hindered by difficult chromatographic separation
Best Use Case Late-stage discovery chemistry requiring high purity and specific regiocontrol.Early-stage library generation where automated prep-HPLC is available.

References

  • 5z.com (Molecular Diversity) - Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries URL: [Link]

  • Academia.edu - Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 1-phenylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling Methyl 1-phenylpiperazine-2-carboxylate

Executive Safety Directive

Immediate Action Required: Treat this compound as a High-Hazard Intermediate .

While specific Safety Data Sheet (SDS) data for this exact ester may be sparse in public repositories, structural analysis of the phenylpiperazine core dictates that we apply the Precautionary Principle . We must model our safety protocols on its closest toxicological analogs (e.g., 1-Phenylpiperazine and Methyl piperazine-1-carboxylate), which are classified as Skin Corrosives (Category 1B) , Acute Toxins (Dermal/Oral) , and Potent Sensitizers .

Do not be misled by the "carboxylate" ester functionality; while it may slightly reduce basicity, it often increases lipophilicity, potentially enhancing dermal absorption.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of injury. This is not just about compliance; it is about preventing irreversible biological interaction.

Hazard ClassMechanism of ActionOperational Implication
Skin Corrosion (Cat 1B) The piperazine nitrogen lone pairs can attack biological tissue, causing chemical burns. The phenyl ring enhances skin permeability.Zero-Tolerance for Skin Contact. Standard latex gloves are insufficient due to permeability.
Respiratory Sensitization Piperazines are notorious haptens. They bind to proteins in the respiratory tract, triggering immune responses (asthma-like symptoms) upon re-exposure.Inhalation Isolation. Handling outside a fume hood without respiratory protection is strictly prohibited.
Acute Toxicity Structural analogs show LD50 (Oral/Dermal) values that classify them as toxic.Ingestion/Absorption Vector Control. Double-gloving and strict hygiene (doffing protocols) are mandatory.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix defines the minimum acceptable barrier protection.

Hand Protection: The "Double-Shell" Protocol

Rationale: Piperazine esters can permeate standard nitrile. We use a sacrificial outer layer to protect the inner barrier.

  • Inner Layer: Nitrile Examination Glove (4 mil / 0.10 mm). Purpose: Dexterity and final barrier.

  • Outer Layer: High-Performance Nitrile (8 mil / 0.20 mm) OR Silver Shield® (Laminate) for spill cleanup. Purpose: Chemical resistance.

  • Change Frequency: Immediately upon splash, or every 60 minutes of continuous handling.

Eye & Face Protection

Rationale: Corrosive liquids cause immediate, irreversible corneal opacity.

  • Standard Operation: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient for liquids that are corrosive.

  • High Volume (>50mL) or Transfer: Face Shield (8-inch minimum) worn over goggles.

Respiratory Protection

Rationale: Prevention of sensitization.

  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (Spill/Maintenance): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA). Half-mask respirators leave eyes exposed to corrosive vapors.

Body Protection
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • Enhanced: Chemical apron (Rubber/Neoprene) required during liquid transfer.

  • Footwear: Closed-toe, non-perforated leather or composite shoes.

Part 3: PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Decision_Logic Start Start: Assess Operation Scale SmallScale Small Scale (<1g / Solid) Start->SmallScale LargeScale Large Scale (>1g / Liquid / Solution) Start->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck HighHazPPE High Hazard PPE: - 8mil Nitrile or Laminate Gloves - Chemical Splash Goggles - Face Shield - Chemical Apron LargeScale->HighHazPPE StdPPE Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses HoodCheck->StdPPE Yes RespReq Respirator Required: - Half-mask w/ P100/OV HoodCheck->RespReq No (Not Recommended) Validate Validation: Check Glove Breakthrough Times Inspect Goggle Seals StdPPE->Validate RespReq->Validate HighHazPPE->Validate

Caption: Figure 1. PPE Selection Logic based on operational scale and engineering control availability.

Part 4: Operational Protocols (Step-by-Step)

Donning (Putting On) Protocol
  • Inspection: Check lab coat for existing contamination. Inspect fume hood flow monitor.

  • Inner Glove: Don 4 mil nitrile gloves. Inspect for tears.

  • Body Defense: Don lab coat. Ensure cuffs cover the wrist of the inner glove.

  • Outer Glove: Don 8 mil nitrile gloves over the lab coat cuff. This creates a "shingle effect" where spills run off the glove onto the coat, not into the glove.

  • Eye Defense: Don goggles. Adjust strap for tight seal.

Handling & Weighing
  • Static Control: Piperazine solids can be static. Use an antistatic gun or balance ionizer to prevent powder dispersal.

  • Weighing: Perform all weighing inside the fume hood. Do not walk open containers across the lab.

  • Solubilization: Add solvent slowly. Exothermic reaction is possible if neutralizing.

Doffing (Taking Off) Protocol - Critical for Safety

Most exposures occur during removal of contaminated PPE.

  • Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Wash Inner Gloves: While still wearing inner gloves, wash them with soap and water (simulated wash) or inspect them.

  • Goggle Removal: Handle by the strap only. Place in designated cleaning bin.

  • Coat Removal: Remove lab coat, turning it inside out to trap potential contaminants.

  • Inner Glove Removal: Remove inner gloves inside-out.

  • Hygiene: Wash hands with soap and water for 20 seconds immediately.

Part 5: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel, move to safe zone Assess 2. ASSESS Is it >100mL or outside hood? Alert->Assess Major MAJOR SPILL Call EHS / HAZMAT Team Assess->Major Yes Minor MINOR SPILL Proceed with cleanup Assess->Minor No PPE_Up 3. PPE UPGRADE Don Silver Shield Gloves + Respirator Minor->PPE_Up Absorb 4. ABSORB Use Vermiculite or Chem-Pads (Do not use paper towels) PPE_Up->Absorb Clean 5. DECONTAMINATE Scrub area with soap/water Check pH Absorb->Clean

Caption: Figure 2. Immediate response workflow for chemical spills involving piperazine derivatives.

Waste Disposal
  • Segregation: Dispose of as Hazardous Chemical Waste .

  • Stream: If the molecule contains no halogens (verify specific derivative structure, but "this compound" is non-halogenated), use the Non-Halogenated Organic waste stream.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the compound is in an acidic solution (corrosion risk).[1]

  • Labeling: Clearly mark as "Toxic" and "Corrosive."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7020, 1-Phenylpiperazine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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